Isobutyl vinyl ether
描述
Structure
3D Structure
属性
IUPAC Name |
1-ethenoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCMOJQQLBXBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-44-5 | |
| Record name | Isobutyl vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029608 | |
| Record name | Vinyl isobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl isobutyl ether appears as a clear colorless liquid. May polymerize if contaminated or subjected to heat. If polymerization take place inside a container, the container may violently rupture. Vapors are heavier than air., Liquid, Clear colorless liquid; [CAMEO] | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
15 °F (NFPA, 2010) | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
59.5 [mmHg] | |
| Record name | Isobutyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-53-5 | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1696 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOBUTYL VINYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl isobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HQ2X2D0TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyl Vinyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl vinyl ether (IBVE) is a colorless, flammable liquid with a characteristic ether-like odor. It is a key monomer in the production of a variety of polymers and copolymers, particularly polyvinyl ethers. These polymers find extensive applications in adhesives, coatings, lacquers, and as plasticizers.[1] Its reactivity, driven by the electron-rich vinyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with generalized experimental protocols for its synthesis and polymerization.
Chemical Structure and Identification
This compound consists of an isobutyl group linked to a vinyl group through an ether linkage. The IUPAC name for this compound is 1-(ethenyloxy)-2-methylpropane.[1]
References
An In-depth Technical Guide to the Synthesis of Isobutyl Vinyl Ether from Isobutanol and Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isobutyl vinyl ether (IBVE) from isobutanol and acetylene. IBVE is a valuable monomer in the production of specialty polymers and a versatile intermediate in organic synthesis, finding applications in coatings, adhesives, and as a protecting group. This document details the core methodologies for its synthesis, including reaction mechanisms, experimental protocols, and key process parameters.
Introduction
This compound is a colorless, flammable liquid with a characteristic ether-like odor. Its synthesis is primarily achieved through the vinylation of isobutanol with acetylene, a reaction that can be performed under various conditions, broadly categorized into gas-liquid phase and liquid-phase processes.[1] The choice of methodology is often dictated by the desired scale of production, safety considerations, and available equipment.
The fundamental reaction involves the base-catalyzed nucleophilic addition of isobutanol to the triple bond of acetylene. Common catalysts include alkali metal hydroxides and alkoxides, with potassium salts often exhibiting higher activity.[1]
Reaction Mechanism: Base-Catalyzed Vinylation
The synthesis of this compound from isobutanol and acetylene proceeds via a base-catalyzed nucleophilic addition, a process mechanistically related to the Favorskii reaction. The reaction is initiated by the deprotonation of isobutanol by a strong base, typically an alkali metal hydroxide or alkoxide, to form a more nucleophilic isobutoxide anion. This anion then attacks one of the sp-hybridized carbons of the acetylene molecule. The resulting vinyl anion is subsequently protonated by a proton source, typically another molecule of isobutanol, to yield the final product, this compound, and regenerate the isobutoxide catalyst.
Caption: Reaction Mechanism of this compound Synthesis
Synthesis Methodologies and Experimental Protocols
The industrial production of this compound from isobutanol and acetylene is primarily accomplished through two main process types: gas-liquid reaction processes and liquid-phase reaction processes.[1]
Gas-Liquid Reaction Process
In this method, gaseous acetylene is bubbled through liquid isobutanol containing a catalyst. This process can be carried out in various reactors, including autoclaves for batch production, and bubble towers, spray towers, or loop reactors for continuous production.[1]
Experimental Protocol: Batch Production in an Autoclave
-
Catalyst Preparation: A solution of potassium isobutoxide is prepared by reacting potassium hydroxide with isobutanol.
-
Reaction Setup: A stainless steel autoclave is charged with isobutanol, the potassium isobutoxide catalyst, and a high-boiling point solvent such as dimethylaniline.[1] The solvent helps to increase the reaction temperature and reduce the vapor pressure of the alcohol.[1]
-
Reaction Execution: The autoclave is sealed and pressurized with acetylene gas to 0.5 MPa. The reaction mixture is heated to 160°C and maintained for 7 hours with stirring.[1]
-
Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is then distilled to separate the this compound from the solvent, unreacted isobutanol, and catalyst residues.
Experimental Protocol: Continuous Production in a Bubble Tower
-
Feed Preparation: An isobutanol solution containing 12-20% potassium hydroxide is prepared.[1]
-
Reaction Setup: The isobutanol-catalyst solution is continuously fed into a bubble tower, maintaining a liquid level of 50-80%.[1] Acetylene gas is compressed, purified, and introduced at the bottom of the tower.[1]
-
Reaction Execution: The reaction is carried out at a temperature of 125–150 °C and a pressure of 0.3–0.6 MPa.[1] The heat of reaction is removed by circulating the reaction solution through a heat exchanger.[1]
-
Product Collection: The this compound product, along with unreacted acetylene and isobutanol, exits from the top of the tower.[1] This mixture is cooled, and the liquid products are collected. Unreacted acetylene is recycled back into the reactor.[1]
Full Liquid-Phase Cyclic Reaction Process
This process, developed for continuous production, involves dissolving acetylene in the isobutanol-catalyst solution at low temperature and pressure before the reaction.[1]
Experimental Protocol: Continuous Production in a Tubular Reactor
-
Feed Preparation: Pure acetylene gas is dissolved in a solution of isobutanol containing 3% potassium isobutoxide at a low temperature and pressure.[1] A solvent like N-methyl pyrrolidone can be added to enhance acetylene solubility.[1]
-
Reaction Execution: The acetylene-saturated solution is then pumped into a tubular reactor and subjected to a temperature of 155 °C and a pressure of 6–8 MPa.[1] The residence time in the reactor is approximately 260 seconds.[1]
-
Product Separation and Recycling: The product mixture exiting the reactor is cooled and depressurized. A portion of the product is collected, while the remainder is recycled back to the absorption unit to be re-saturated with acetylene.[1]
Data Presentation
The following tables summarize the quantitative data for the different synthesis processes described.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Gas-Liquid (Autoclave) | Gas-Liquid (Bubble Tower) | Full Liquid-Phase (Tubular Reactor) |
| Catalyst | Potassium Isobutoxide | Potassium Hydroxide (12-20%) | Potassium Isobutoxide (3%) |
| Temperature | 160 °C[1] | 125–150 °C[1] | 155 °C[1] |
| Pressure | 0.5 MPa[1] | 0.3–0.6 MPa[1] | 6–8 MPa[1] |
| Solvent | Dimethylaniline[1] | None | N-methyl pyrrolidone (optional)[1] |
| Reaction Time | 7 hours[1] | Continuous | 260 seconds (residence time)[1] |
Table 2: Performance Metrics for this compound Synthesis
| Metric | Gas-Liquid (Autoclave) | Gas-Liquid (Bubble Tower) | Full Liquid-Phase (Tubular Reactor) |
| Isobutanol Conversion | > 70%[1] | > 80% (per pass)[1] | 77.5%[1] |
| IBVE Yield | Not specified | 98% (overall)[1] | Not specified |
| IBVE Selectivity | Not specified | Not specified | 97.3%[1] |
| Purity | Not specified | Not specified | Not specified |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow for IBVE Synthesis
A key challenge in the purification of this compound is the potential for the formation of an azeotrope with unreacted isobutanol. A patented method to overcome this involves the conversion of the residual isobutanol into acetaldehyde diisobutyl acetal, which has a significantly different boiling point, allowing for easier separation by distillation.
Caption: Purification Logic via Acetal Formation
Conclusion
The synthesis of this compound from isobutanol and acetylene is a well-established industrial process with multiple viable methodologies. The choice between gas-liquid and liquid-phase processes depends on the desired scale and operational preferences. For laboratory-scale synthesis and high-purity applications, careful consideration of the purification strategy, such as the acetal formation method, is crucial. This guide provides the foundational knowledge for researchers and professionals to understand and implement the synthesis of this important chemical intermediate. Further optimization of reaction conditions and catalyst systems remains an active area of research to improve efficiency and sustainability.
References
An In-depth Technical Guide to the Physical Properties of Isobutyl Vinyl Ether Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl vinyl ether (IBVE) is a versatile monomer recognized for its utility in the synthesis of a wide range of polymers and copolymers. Its unique chemical structure, featuring a reactive vinyl group and a bulky isobutyl group, imparts specific characteristics to the resulting polymers, making them suitable for diverse applications, including adhesives, coatings, and specialty materials. A thorough understanding of the fundamental physical properties of the IBVE monomer is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and a summary of key data.
Core Physical Properties
The physical characteristics of this compound are crucial for its use in various chemical processes. These properties are summarized in the tables below, providing a clear and concise reference for laboratory and industrial applications.
General and Molar Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-(Ethenyloxy)-2-methylpropane, Isobutoxyethene | [1][2] |
| CAS Number | 109-53-5 | [1] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, fruity, ether-like | [1][3] |
Thermophysical Properties
| Property | Value | Reference(s) |
| Boiling Point | 82-85 °C | [4][5] |
| Melting Point | -112 °C | [4][5] |
| Density | 0.768 - 0.77 g/cm³ at 25 °C | [3][4] |
| Vapor Pressure | 68 mmHg at 20 °C | [4][6] |
| Vapor Density | 3.45 (vs air) | [1][6] |
| Flash Point | -9 °C (15 °F) | [1][5] |
Optical and Solubility Properties
| Property | Value | Reference(s) |
| Refractive Index (n20/D) | 1.394 - 1.396 | [4][5] |
| Solubility in Water | 0.7 g/L at 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [1] |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of this compound is essential for its characterization and quality control. The following sections detail the methodologies for measuring key physical parameters.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Magnetic stirrer and stir bar (optional, but recommended for even heating)
-
Clamps and stand
Procedure:
-
Place approximately 0.5-1 mL of this compound into the test tube. If using a magnetic stirrer, add a small stir bar.
-
Position the test tube in the heating block or oil bath.
-
Clamp a thermometer so that the bulb is suspended in the vapor phase, approximately 1 cm above the surface of the liquid.
-
Begin heating the sample gently while stirring.
-
Observe the formation of a reflux ring—a zone of condensing vapor on the inner wall of the test tube.
-
Adjust the heating rate to maintain a steady reflux. The temperature at which the reflux ring stabilizes is the boiling point of the liquid.[6][7]
-
Record the temperature. For high accuracy, the observed boiling point should be corrected to standard atmospheric pressure.
Determination of Density
The density of a liquid is its mass per unit volume. This can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an analytical balance.
Apparatus:
-
10 mL or 25 mL graduated cylinder
-
Analytical balance
-
Pasteur pipette
Procedure:
-
Carefully weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Using a Pasteur pipette, transfer a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[8][9]
-
Weigh the graduated cylinder containing the this compound and record the new mass.
-
Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
Calculate the density using the formula: Density = Mass / Volume.[10]
-
For improved accuracy, repeat the measurement several times and calculate the average density.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and can be used to assess its purity. An Abbe refractometer is a standard instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to maintain 20 °C)
-
Dropper or Pasteur pipette
-
Lens cleaning paper and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index, typically distilled water.
-
Using a dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the prism assembly.
-
Adjust the light source and the focus to bring the dividing line between the light and dark fields into sharp focus in the eyepiece.
-
Rotate the prism assembly until the dividing line is centered on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.[1][3]
-
Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound.
¹H NMR and ¹³C NMR Sample Preparation and Acquisition:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]
-
Transfer the solution into a clean NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.[11]
-
Cap the NMR tube and wipe the outside clean.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and setting appropriate acquisition parameters.[11]
Expected Spectral Features of this compound:
-
¹H NMR: Signals corresponding to the vinyl protons (CH=CH₂) and the protons of the isobutyl group (-OCH₂CH(CH₃)₂).
-
¹³C NMR: Resonances for the two vinyl carbons and the four carbons of the isobutyl group.[12]
IR spectroscopy is used to identify the functional groups present in a molecule.
Neat Liquid Sample IR Spectroscopy:
-
Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.
-
Place one to two drops of neat (undiluted) this compound onto the surface of one salt plate.[13]
-
Carefully place the second salt plate on top to create a thin liquid film between the plates.
-
Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire the IR spectrum. A background spectrum of the empty chamber should be taken first and automatically subtracted from the sample spectrum.[14]
Expected IR Absorption Bands for this compound:
-
C=C stretch of the vinyl group.
-
C-O-C ether linkage stretches.
-
C-H stretches and bends of the alkyl and vinyl groups.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid monomer such as this compound.
Caption: Workflow for determining physical properties.
Safety and Handling
This compound is a highly flammable liquid and vapor.[15] It should be handled in a well-ventilated area, away from sources of ignition.[16] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[15] this compound may form explosive peroxides upon exposure to air and should be stored in a tightly sealed container in a cool, dry place. It is also harmful to aquatic life with long-lasting effects.[15] For detailed safety information, consult the Safety Data Sheet (SDS) before use.[15]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound monomer. The tabulated data offers a quick reference for researchers, while the experimental protocols provide a foundation for the accurate and reproducible characterization of this important chemical. The visualized experimental workflow further clarifies the logical progression of analysis. A firm grasp of these physical properties is critical for the safe and effective utilization of this compound in polymerization reactions and the development of novel materials.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. vernier.com [vernier.com]
- 5. phillysim.org [phillysim.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. homesciencetools.com [homesciencetools.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. This compound(109-53-5) 13C NMR spectrum [chemicalbook.com]
- 13. webassign.net [webassign.net]
- 14. youtube.com [youtube.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109-53-5 Name: this compound [xixisys.com]
Spectroscopic Data of Isobutyl Vinyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for isobutyl vinyl ether, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols relevant for the acquisition of such spectra, intended to aid researchers in their analytical endeavors.
Structural and Spectroscopic Overview
This compound is a colorless liquid with the chemical formula C6H12O. Its structure consists of an isobutyl group attached to a vinyl ether moiety. The spectroscopic data presented below provides characteristic fingerprints that allow for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.47 | dd | 1H | 14.3, 6.8 | =CH-O |
| 4.18 | dd | 1H | 14.3, 2.2 | =CH₂ (trans) |
| 3.98 | dd | 1H | 6.8, 2.2 | =CH₂ (cis) |
| 3.45 | d | 2H | 6.7 | -O-CH₂- |
| 1.95 | m | 1H | 6.7 | -CH(CH₃)₂ |
| 0.96 | d | 6H | 6.7 | -CH(CH₃)₂ |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| 152.1 | =CH-O |
| 86.5 | =CH₂ |
| 75.8 | -O-CH₂- |
| 28.4 | -CH(CH₃)₂ |
| 19.3 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3115 | Medium | =C-H stretch |
| 2960-2870 | Strong | C-H stretch (alkyl) |
| 1620 | Strong | C=C stretch (vinyl) |
| 1200 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |
| 100 | 15 | [M]⁺ (Molecular Ion) |
| 85 | 30 | [M - CH₃]⁺ |
| 57 | 100 | [C₄H₉]⁺ (isobutyl cation) |
| 43 | 40 | [C₃H₇]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 200-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy (FT-IR)
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrument Setup: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This background is automatically subtracted from the sample spectrum.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, a small amount of a dilute solution of the sample is injected into the GC, which separates it from the solvent before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1][2][3]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The data is processed by the instrument's software to produce the final spectrum.
References
An In-depth Technical Guide to the Reactivity and Stability of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl vinyl ether (IBVE) is a versatile organic compound with the chemical formula C₆H₁₂O. It consists of an isobutyl group attached to a vinyl group through an ether linkage.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable monomer in polymer synthesis and a useful intermediate in various organic reactions. This guide provides a comprehensive overview of the core aspects of IBVE's reactivity and stability, with a focus on data-driven insights and detailed experimental methodologies relevant to research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and its handling and storage requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Ether-like | [1] |
| Boiling Point | 82-83 °C | |
| Melting Point | -112 °C | |
| Density | 0.768 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.395 | |
| Vapor Pressure | 68 mmHg at 20 °C | |
| Vapor Density | 3.45 (vs. air) | |
| Flash Point | -9 °C (15 °F) | [2] |
| Solubility in Water | Very slightly soluble | [2] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [2] |
Reactivity
The reactivity of this compound is dominated by the presence of the electron-rich carbon-carbon double bond of the vinyl group. This makes it highly susceptible to electrophilic attack, particularly in cationic polymerization, and also enables it to participate in other addition reactions.
Cationic Polymerization
The most significant application of IBVE is as a monomer in cationic polymerization to produce poly(this compound) (PIBVE).[3] This polymer finds use in adhesives, coatings, and as a plasticizer.[4] The polymerization is typically initiated by a proton source or a Lewis acid. Living cationic polymerization techniques have been developed to synthesize well-defined PIBVE with controlled molecular weights and narrow molecular weight distributions.[1][5]
The cationic polymerization of IBVE proceeds through the classical steps of initiation, propagation, and termination/chain transfer. The electron-donating isobutoxy group stabilizes the propagating carbocation, making IBVE a highly reactive monomer for this type of polymerization.
Hydrolysis
This compound is stable under neutral and alkaline conditions but readily undergoes hydrolysis in the presence of acids to yield isobutanol and acetaldehyde.[6] This reaction is a classic example of the acid-catalyzed hydrolysis of a vinyl ether.
The hydrolysis mechanism involves the rate-determining protonation of the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbocation. This is followed by the rapid addition of water to form a hemiacetal, which then decomposes to the final products.[3]
Stability
The stability of this compound is a critical consideration for its storage, handling, and application. Key factors influencing its stability include temperature, exposure to air and light, and the presence of acids or bases.
Thermal Stability
This compound can undergo thermal decomposition at elevated temperatures. Studies on similar vinyl ethers, such as vinyl isopropyl ether, suggest that the primary decomposition pathway is an intramolecular rearrangement to form an alkene (isobutylene) and an aldehyde (acetaldehyde).[7] At higher temperatures, a minor free-radical decomposition pathway may also become apparent.[8]
The thermal stability of the resulting polymer, poly(this compound), is also an important characteristic. TGA studies on similar poly(vinyl ethers) show that the decomposition temperature is influenced by the nature of the side group.[9][10]
Table 2: Thermal Decomposition Data for Related Vinyl Ethers
| Compound | Temperature Range (°C) | Primary Products | Reference(s) |
| Vinyl Isopropyl Ether | 447-521 | Propylene, Acetaldehyde | [8] |
| n-Butyl Vinyl Ether | 317-377 | But-1-ene, Acetaldehyde | [11] |
Oxidative Stability and Peroxide Formation
Like other ethers, this compound can form explosive peroxides upon exposure to air and light.[2] This is a significant safety hazard, and it is crucial to store IBVE in airtight containers, protected from light, and to test for the presence of peroxides before distillation or heating.
Shelf Life and Stabilization
Due to its propensity for polymerization and peroxide formation, this compound is often supplied with a stabilizer. Common stabilizers include potassium hydroxide or triethanolamine. These basic stabilizers neutralize any acidic impurities that could initiate cationic polymerization. The shelf life of poly(this compound) is generally considered to be around 12 months under proper storage conditions.[4] The addition of stabilizers can significantly extend the shelf life of vinyl ester resins, a related class of compounds.[12]
Experimental Protocols
Detailed experimental protocols are essential for the safe and effective use of this compound in a research setting.
Purification of this compound
For applications requiring high purity, such as living cationic polymerization, commercial this compound should be purified. A common procedure involves distillation over a drying agent.
Protocol:
-
Place this compound in a round-bottom flask.
-
Add calcium hydride (CaH₂) as a drying agent.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Distill the this compound from the calcium hydride under an inert atmosphere.
-
Store the purified monomer under an inert atmosphere and protect it from light.[1]
Living Cationic Polymerization of this compound
The following is a general protocol for the living cationic polymerization of IBVE. Specific initiator/co-initiator systems and reaction conditions will influence the polymer characteristics.
Materials:
-
Purified this compound (IBVE)
-
Dry solvent (e.g., toluene, hexane)
-
Initiator (e.g., HCl-IBVE adduct)
-
Lewis acid co-initiator (e.g., SnCl₄, TiCl₄)
-
Quenching agent (e.g., pre-chilled methanol)
-
Inert atmosphere (nitrogen or argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, add the dry solvent to a pre-dried reaction vessel.
-
Cool the solvent to the desired reaction temperature (e.g., 0 °C, -30 °C, or -78 °C).
-
Add the purified this compound monomer to the solvent.
-
Add the initiator solution (e.g., HCl-IBVE adduct in the reaction solvent).
-
Initiate the polymerization by adding the Lewis acid co-initiator.
-
Allow the reaction to proceed for the desired time.
-
Quench the polymerization by adding the pre-chilled quenching agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.[1]
Characterization:
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).[1]
-
Polymer Structure and Tacticity: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][14]
Conclusion
This compound is a reactive monomer with a well-defined profile of chemical behavior. Its high susceptibility to cationic polymerization makes it a valuable building block for the synthesis of poly(vinyl ethers) with tailored properties. Conversely, its instability in the presence of acids necessitates careful handling and storage to prevent unwanted hydrolysis. The tendency to form peroxides upon exposure to air is a critical safety consideration. A thorough understanding of these reactivity and stability characteristics, coupled with the application of appropriate experimental protocols, is essential for the successful and safe utilization of this compound in research and development, including its potential applications in the field of drug development as a component of novel polymer-based delivery systems.
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly (this compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. MECHANISMS FOR THE ACID-CATALYZED HYDROLYSIS OF VINYL ACETATE AND ISOPROPENYL ACETATE. (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. sciforum.net [sciforum.net]
Isobutyl Vinyl Ether: A Comprehensive Technical Guide to its CAS Number and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and critical safety information for isobutyl vinyl ether. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of metabolic pathways and safety procedures.
Chemical Identification
The unique identifier for this compound is:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [2][3][4] |
| Molecular Weight | 100.16 g/mol | [3][5] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Characteristic, sweet, fruity, ether-like | [4][5] |
| Boiling Point | 82 - 83 °C | [5][7] |
| Melting Point | -112 °C | [5] |
| Density | 0.76 g/mL | [4] |
| Vapor Pressure | 89 mbar @ 20 °C | [5] |
| Solubility in Water | 0.7 g/L (25 °C) | [4][5] |
| log Pow (Octanol/Water Partition Coefficient) | 3.07 at 25 °C | [7] |
Safety Information
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. The following sections detail its hazard classifications, handling procedures, and emergency measures.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a highly flammable liquid and vapor.[7][8][9][10] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[10]
-
Skin Irritation: It is known to cause skin irritation.[7][8][11]
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[7][8]
-
Peroxide Formation: May form explosive peroxides upon exposure to air, particularly when heated or distilled.[7]
-
Inhalation Hazard: Vapors may cause dizziness or suffocation.[9][10]
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[12]
-
Avoid contact with skin and eyes.[8]
-
Avoid inhalation of vapor or mist.[8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[7][8]
-
Ground and bond containers and receiving equipment.[7]
-
-
Storage:
A logical workflow for the safe handling of this compound is depicted in the following diagram:
Personal Protective Equipment (PPE)
When working with this compound, the following personal protective equipment is recommended:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[1][13] A face shield may also be necessary.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][5][13]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[1][5]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][13]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[8][13]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do.[8][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]
Toxicological Information
The acute toxicity of this compound has been evaluated through various studies. A summary of the available data is presented in Table 2.
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat (male and female) | Oral | > 7,700 mg/kg | [7] |
| LC₅₀ | Rat (male and female) | Inhalation (4 h) | > 21 mg/l | [7] |
| LD₅₀ | Rabbit (male) | Dermal | 15,400 mg/kg | [7] |
Metabolism and Toxicological Pathway
While specific studies on the metabolism of this compound are limited, the metabolic pathway can be inferred from studies on other vinyl ethers. The primary route of metabolism is expected to involve the cytochrome P450 (CYP) enzyme system in the liver.
The proposed metabolic pathway is as follows:
-
Oxidation: The vinyl group of this compound is oxidized by CYP enzymes (potentially CYP2E1) to form a reactive epoxide intermediate.
-
Detoxification: This reactive intermediate is then detoxified through conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).
-
Excretion: The resulting glutathione conjugate is further metabolized and excreted, primarily in the urine.
Depletion of glutathione can lead to increased cellular damage by the reactive epoxide intermediate, which is a potential mechanism of toxicity for some vinyl ethers.
The inferred metabolic pathway is illustrated in the following diagram:
References
- 1. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Depletion of glutathione and hepato-toxicity caused by vinyl ethers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cytochrome P-450 and the metabolism of vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05613A [pubs.rsc.org]
- 11. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to the Solubility of Isobutyl Vinyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isobutyl vinyl ether in a range of common organic solvents. The information is intended to be a valuable resource for laboratory work, process development, and formulation in various scientific and industrial applications, including polymer synthesis, coatings, adhesives, and as a chemical intermediate.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For two liquids, this property is often referred to as miscibility. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its ether functional group and alkyl chain, exhibits a polarity that allows for broad miscibility with a variety of organic solvents.
A more quantitative prediction of solubility can be made using Hansen Solubility Parameters (HSP), which are based on the energy of vaporization of a liquid. These parameters are divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The HSP for this compound indicates its compatibility with a wide array of organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data (e.g., g/100 mL) for this compound in various organic solvents is not extensively documented in readily available literature, it is widely reported as being miscible with most common organic solvents. Miscibility implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase at room temperature. The following table summarizes the qualitative solubility of this compound in a selection of organic solvents.
| Solvent Class | Solvent | Solubility/Miscibility |
| Alcohols | Ethanol | Miscible[1][2][3][4] |
| Methanol | Miscible | |
| Ethers | Diethyl Ether | Miscible[1][2][3][4] |
| Tetrahydrofuran (THF) | Miscible | |
| Ketones | Acetone | Miscible |
| Aromatic Hydrocarbons | Toluene | Soluble[5] |
| Aliphatic Hydrocarbons | Hexane | Soluble[5] |
| Esters | Ethyl Acetate | Miscible |
| Halogenated Hydrocarbons | Chloroform | Miscible |
| Amides | Dimethylformamide (DMF) | Miscible |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Miscible |
| Water | Water | Sparingly/Slightly Soluble[1][4][6] |
Experimental Protocols
The following section details a general experimental protocol for the qualitative determination of miscibility of this compound in an organic solvent by visual inspection. This method is straightforward, requires minimal equipment, and is suitable for a rapid assessment of miscibility in a laboratory setting.
Protocol: Visual Determination of Miscibility
1. Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.
2. Materials:
- This compound (analytical grade)
- Organic solvent to be tested (analytical grade)
- Two clean, dry glass test tubes or vials with stoppers
- Pipettes or graduated cylinders for volume measurement
- Vortex mixer or shaker (optional)
- Proper personal protective equipment (PPE): safety goggles, lab coat, and gloves.
3. Procedure:
- Label two test tubes, one for the test mixture and one as a control.
- To the first test tube, add 5 mL of the organic solvent.
- To the same test tube, add 5 mL of this compound.
- Stopper the test tube securely.
- Gently invert the test tube several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.
- Place the test tube in a rack and allow it to stand for at least 5 minutes.
- Visually inspect the mixture against a well-lit background.
- Observation:
- Miscible: The mixture will be a single, clear, and homogeneous liquid phase with no visible interface or cloudiness.
- Immiscible: The mixture will separate into two distinct layers.
- Partially Miscible: The mixture may appear cloudy or form an emulsion that does not separate into distinct layers immediately.
- For comparison, observe the appearance of the pure solvent in the control test tube.
4. Safety Precautions:
- Work in a well-ventilated fume hood.
- This compound is flammable; keep away from ignition sources.
- Consult the Safety Data Sheets (SDS) for both this compound and the solvent being used before starting the experiment.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the general principle of "like dissolves like" as it applies to the solubility of this compound.
Caption: "Like Dissolves Like" Principle for this compound.
Experimental Workflow for Miscibility Determination
The diagram below outlines the step-by-step process for the visual determination of the miscibility of this compound with an organic solvent.
Caption: Experimental Workflow for Miscibility Testing.
References
The Mechanism of Cationic Polymerization of Vinyl Ethers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the cationic polymerization of vinyl ethers. Vinyl ethers are a crucial class of monomers, and understanding their polymerization behavior is paramount for the synthesis of well-defined polymers with applications ranging from adhesives and coatings to advanced drug delivery systems. This document details the fundamental steps of initiation, propagation, and termination, with a special focus on living cationic polymerization techniques that enable precise control over polymer architecture. Experimental protocols for key polymerization and characterization techniques are provided, alongside quantitative kinetic data and visual representations of the underlying chemical processes to facilitate a deeper understanding.
Core Principles of Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization process initiated by an electrophile, leading to a carbocationic propagating species. Vinyl ethers are particularly susceptible to this type of polymerization due to the electron-donating nature of the ether oxygen, which can stabilize the positive charge on the adjacent carbon atom through resonance. The overall process can be divided into three key stages: initiation, propagation, and termination.[1]
Initiation
The initiation step involves the generation of a carbocationic active center from the vinyl ether monomer. This can be achieved through various initiating systems, broadly classified as protonic acids and Lewis acids.[2][3]
-
Protonic Acids: Strong Brønsted acids, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄), can directly protonate the vinyl ether double bond to form a carbocation.[1] However, the use of strong protonic acids can be challenging to control due to their high reactivity and the nucleophilicity of their counterions, which can lead to premature termination.[1]
-
Lewis Acids: Lewis acids, such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂), are commonly used in conjunction with a co-initiator (also known as a cationogen), such as water or an alkyl halide.[2][4] The Lewis acid activates the co-initiator, which then generates the initiating carbocation. For example, in the presence of water, a Lewis acid can form a complex that releases a proton to initiate polymerization.[1]
Propagation
Once the initial carbocation is formed, it rapidly adds to another monomer molecule in a process called propagation. This addition regenerates the carbocationic active center at the end of the growing polymer chain, allowing for the sequential addition of many monomer units.[2] The rate of propagation is influenced by factors such as the reactivity of the monomer, the nature of the counterion, the solvent polarity, and the temperature.
Termination and Chain Transfer
The growth of the polymer chain can be halted by termination or chain transfer reactions. These events are often undesirable in controlled polymerization as they lead to a broad molecular weight distribution.[2]
-
Termination: Termination involves the irreversible destruction of the propagating carbocation. This can occur through combination with the counterion, reaction with impurities, or other side reactions.
-
Chain Transfer: Chain transfer involves the transfer of the active center to another species, such as a monomer, solvent, or polymer, which terminates the growth of one chain while initiating the growth of a new one. A common chain transfer reaction is β-proton elimination from the growing carbocation to the counterion or a monomer molecule.
Living Cationic Polymerization of Vinyl Ethers
Conventional cationic polymerization is often plagued by termination and chain transfer reactions, making it difficult to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. Living cationic polymerization is a powerful technique that overcomes these limitations by establishing a dynamic equilibrium between active (propagating) and dormant (non-propagating) species.[5][6] This equilibrium suppresses irreversible termination and chain transfer, allowing the polymer chains to grow at a uniform rate.[5]
Key features of living cationic polymerization include:
-
A linear increase in number-average molecular weight (Mₙ) with monomer conversion.
-
A narrow molecular weight distribution, with polydispersity indices (PDI or Đ = Mₙ/Mₙ) typically below 1.2.[7]
-
The ability to synthesize block copolymers by sequential monomer addition.
Living cationic polymerization of vinyl ethers can be achieved by careful selection of the initiator, Lewis acid, solvent, and temperature.[8] For example, initiating systems such as an adduct of isobutyl vinyl ether and HCl (IBVE-HCl) in combination with a mild Lewis acid like SnCl₄ in a non-polar solvent at low temperatures can induce living polymerization.[8]
Quantitative Data
The kinetics of cationic polymerization of vinyl ethers are highly dependent on the specific monomer, initiator system, and reaction conditions. The following tables summarize representative quantitative data for the polymerization of common vinyl ethers.
Table 1: Effect of Lewis Acid on the Living Cationic Polymerization of this compound (IBVE) *
| Lewis Acid | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| SnCl₄ | 0 | 9,800 | 1.15 |
| SnCl₄ | -30 | 10,200 | 1.08 |
| SnCl₄ | -78 | 10,100 | 1.05 |
| TiCl₄ | 0 | 25,000 | 2.5 |
| TiCl₄ | -30 | 28,000 | 2.1 |
| EtAlCl₂ | 0 | 35,000 | 3.2 |
*Data extracted from a study on the polymerization of IBVE initiated by the IBVE-HCl adduct.[8]
Table 2: Kinetic Parameters for the Cationic Photopolymerization of Vinyl Ethers *
| Monomer | Initiator | kₚ (L mol⁻¹ s⁻¹) | kₜ (min⁻¹) | Activation Energy (kJ/mol) |
| Phenyl Glycidyl Ether | Iodonium Antimonate | ~0.4 - 0.6 | ~0.04 - 0.07 | 70 - 85 |
*Data for a related epoxide monomer, highlighting the typical range of kinetic parameters in cationic photopolymerizations.[9] Direct kinetic data for vinyl ethers is less commonly tabulated.
Experimental Protocols
This section provides detailed methodologies for the living cationic polymerization of a representative vinyl ether, this compound (IBVE), and the subsequent characterization of the polymer.
Materials and Purification
-
This compound (IBVE): Washed with an aqueous sodium hydroxide solution, followed by water. Dried over potassium hydroxide and then distilled twice over calcium hydride under a nitrogen atmosphere.[8]
-
Toluene (solvent): Dried by passing through a solvent purification column or by distillation from sodium/benzophenone under a nitrogen atmosphere.[8]
-
Tin tetrachloride (SnCl₄): Used as received as a solution in a non-polar solvent (e.g., heptane).[8]
-
IBVE-HCl adduct (initiator): Prepared by the addition reaction of IBVE with HCl.[8]
-
Methanol (quenching agent): Reagent grade.
Living Cationic Polymerization of IBVE
Procedure:
-
A glass reaction tube equipped with a magnetic stirrer and a three-way stopcock is thoroughly dried by heating under a stream of dry nitrogen.
-
The reaction tube is cooled to room temperature under a nitrogen atmosphere.
-
The desired amounts of toluene, IBVE, and the IBVE-HCl adduct solution are sequentially added to the reaction tube via dry syringes.
-
The reaction mixture is cooled to the desired temperature (e.g., -30 °C) in a suitable cooling bath.
-
The polymerization is initiated by the rapid addition of a pre-chilled solution of SnCl₄ in heptane.
-
The reaction is allowed to proceed with vigorous stirring for a predetermined time.
-
The polymerization is terminated by the addition of pre-chilled methanol.
-
The resulting polymer is purified by reprecipitation: the reaction mixture is poured into a large excess of a non-solvent (e.g., methanol) to precipitate the polymer. The precipitate is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.[]
Polymer Characterization
NMR spectroscopy is used to determine the chemical structure of the polymer and to calculate the monomer conversion.
Procedure:
-
A small amount of the purified polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The ¹H NMR spectrum is recorded.
-
Monomer conversion can be determined by comparing the integration of the vinyl proton signals of the residual monomer with the signals of the polymer backbone.
GPC (also known as size-exclusion chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
Procedure:
-
A dilute solution of the polymer (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., THF).
-
The solution is filtered through a micropore filter (e.g., 0.45 µm) to remove any dust or particulate matter.
-
The filtered solution is injected into the GPC system.
-
The molecular weight and PDI are determined by comparing the elution time of the polymer sample with a calibration curve generated from a series of narrow molecular weight standards (e.g., polystyrene).
Conclusion
The cationic polymerization of vinyl ethers is a versatile and powerful method for the synthesis of a wide range of polymeric materials. While conventional cationic polymerization often leads to poorly defined products, the development of living cationic polymerization techniques has provided chemists with the tools to synthesize polymers with precise control over molecular weight, architecture, and functionality. A thorough understanding of the underlying mechanisms of initiation, propagation, and termination, as well as the principles of living polymerization, is essential for the rational design and synthesis of advanced polymeric materials for applications in research, medicine, and industry. The experimental protocols and data presented in this guide serve as a valuable resource for professionals in these fields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. main.spsj.or.jp [main.spsj.or.jp]
- 9. radtech.org [radtech.org]
fundamental chemistry of vinyl ether compounds
An In-depth Technical Guide to the Fundamental Chemistry of Vinyl Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group (C=C-O-R). The electron-rich nature of the carbon-carbon double bond, a result of resonance with the adjacent oxygen atom's lone pairs, imparts unique reactivity compared to simple alkenes or ethers. This reactivity makes them valuable intermediates in a wide array of organic transformations and as monomers for functional polymers.[1] Their applications are particularly notable in the synthesis of complex natural products, the development of stimuli-responsive materials, and as key building blocks in medicinal chemistry and drug delivery systems.[1][2] This guide provides a comprehensive overview of the core chemistry of vinyl ethers, including their synthesis, physicochemical properties, characteristic reactions, and applications, with a focus on aspects relevant to research and drug development.
Synthesis of Vinyl Ether Compounds
The synthesis of vinyl ethers can be challenging, as simple alkylation of enolates typically results in C-alkylation rather than the desired O-alkylation.[1] Consequently, a variety of specialized methods have been developed. Key strategies include the addition of alcohols to alkynes, transition metal-catalyzed transetherification, and elimination reactions.
Key Synthetic Methodologies
-
Addition of Alcohols to Alkynes: This classic method involves the reaction of an alcohol with acetylene, often catalyzed by a base.[3][4] A modern variation utilizes calcium carbide as a safer in-situ source of acetylene under superbasic conditions (KOH/DMSO).[5]
-
Transition Metal-Catalyzed Vinylation: Palladium and iridium complexes are widely used to catalyze the transfer of a vinyl group from a vinyl ether (e.g., ethyl vinyl ether) or vinyl acetate to an alcohol.[3][6] This method, known as transetherification, is highly efficient and tolerates a wide range of functional groups.[6]
-
Wittig-type Olefination: While less common for esters due to the lower electrophilicity of the carbonyl carbon, Wittig-type reactions can be employed to form the vinyl ether linkage from ester substrates.[3]
-
Elimination Reactions: Vinyl ethers can be formed through the elimination of leaving groups (halides, alkoxides) from suitably substituted ether precursors.[3]
The choice of method depends on substrate scope, desired scale, and functional group tolerance. For laboratory-scale synthesis requiring high functional group compatibility, palladium-catalyzed transetherification is often a preferred route.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of vinyl ethers are dictated by the interplay between the vinyl group and the ether oxygen. They are generally volatile, colorless liquids with characteristic odors.[4][7]
Physical Properties
The following table summarizes key physical properties for several common vinyl ethers.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Vinyl Ether | C₄H₈O | 72.11 | 33 | 0.759 |
| Divinyl Ether | C₄H₆O | 70.09 | 28-31 | 0.773 |
| Isobutyl Vinyl Ether | C₆H₁₂O | 100.16 | 83 | 0.769 |
| 2-Chloroethyl Vinyl Ether | C₄H₇ClO | 106.55 | 104-108 | 1.048 |
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and characterization of vinyl ethers.
The vinyl protons of an ether exhibit a characteristic splitting pattern in ¹H NMR spectroscopy, typically appearing in the 3.5-6.5 ppm range. The resonance effect from the ether oxygen increases the electron density at the β-carbon, causing the terminal protons to be more shielded compared to those in simple alkenes.[10]
Table 2: Representative NMR Data for Ethyl Vinyl Ether (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 6.43 | dd, 1H (OCH=) |
| 4.14 | dd, 1H (trans-CH=) | |
| 3.95 | dd, 1H (cis-CH=) | |
| 3.72 | q, 2H (OCH₂) | |
| 1.27 | t, 3H (CH₃) | |
| ¹³C NMR | 151.8 | OCH= |
| 86.2 | =CH₂ | |
| 63.5 | OCH₂ | |
| 14.6 | CH₃ |
The IR spectra of vinyl ethers are distinguished by several key absorption bands. The C=C stretching vibration is prominent, and the C-O stretching region often shows characteristic bands for the sp²-C-O bond.
Table 3: Key IR Absorption Bands for Vinyl Ethers
| Vibration | Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | 3100 - 3010 | Medium |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium-Strong |
| C=C Stretch | 1640 - 1610 | Strong |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |
| =C-H Out-of-Plane Bend | 990 - 810 | Strong |
Reactivity and Key Reactions
The electron-rich double bond of vinyl ethers governs their reactivity, making them susceptible to electrophilic attack and active participants in cycloaddition and polymerization reactions.
Acid-Catalyzed Hydrolysis
Vinyl ethers undergo rapid hydrolysis under acidic conditions to yield an aldehyde and an alcohol. This reaction is fundamental to their use as protecting groups and in pH-sensitive drug delivery systems.[2] The mechanism involves a rate-determining protonation of the β-carbon to form a resonance-stabilized alkoxycarbocation intermediate.[15][16][17] This is followed by rapid hydration and decomposition of the resulting hemiacetal.[15][16]
Caption: Mechanism of acid-catalyzed vinyl ether hydrolysis.
Cationic Polymerization
Vinyl ethers readily undergo cationic polymerization initiated by Lewis acids or other cationic initiators.[4][18] The high reactivity is due to the stability of the propagating carbocation, which is stabilized by the adjacent oxygen atom. This process can be controlled to produce well-defined polymers with specific molecular weights and functionalities, which are useful in biomedical applications.[18][19]
Caption: Initiation and propagation steps in cationic polymerization.
Cycloaddition Reactions
The electron-rich nature of the vinyl ether double bond makes it an excellent component in various cycloaddition reactions.
-
Diels-Alder Reaction: Vinyl ethers can act as electron-rich dienophiles or be incorporated into dienes to facilitate [4+2] cycloadditions, a powerful tool for forming six-membered rings in complex molecule synthesis.[1][20][21]
-
[2+2] Cycloaddition: They react with certain acetylenes and other activated partners to form cyclobutene derivatives.[22]
-
Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition involving an alkene (the vinyl ether), an alkyne, and carbon monoxide, catalyzed by a metal carbonyl complex (typically cobalt), to form α,β-cyclopentenones.[23][24] This reaction has proven valuable in natural product synthesis.[23][25]
Caption: Simplified workflow of the Pauson-Khand reaction.
Applications in Research and Drug Development
The unique chemical properties of vinyl ethers make them highly suitable for specialized applications in the life sciences.
pH-Sensitive Drug Delivery
Polymers containing vinyl ether linkages in their backbone or side chains are used to create "smart" drug delivery systems.[2] These polymers are stable at physiological pH (7.4) but hydrolyze rapidly in the acidic microenvironments found in tumors or inflamed tissues (pH < 6.8).[2] This acid-triggered degradation leads to the controlled and targeted release of an encapsulated therapeutic agent, enhancing efficacy while minimizing systemic side effects.[2]
Caption: Logic flow for targeted drug release using vinyl ethers.
Synthetic Building Blocks
In drug development and medicinal chemistry, vinyl ethers serve as versatile synthetic intermediates. They are used as protecting groups for alcohols, which can be easily cleaved under mild acidic conditions. Furthermore, their participation in C-H functionalization and cycloaddition reactions allows for the construction of complex molecular scaffolds found in medicinally relevant molecules.[23][26]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for research applications.
Protocol: Palladium-Catalyzed Synthesis of a Functionalized Vinyl Ether
This protocol describes a general method for the transetherification of an alcohol with an excess of a vinyl ether, adapted from procedures described by Pichavant et al. and others.[6]
Objective: To synthesize 2-(2-(vinyloxy)ethoxy)ethanol from di(ethylene glycol).
Materials:
-
Di(ethylene glycol)
-
Ethyl vinyl ether (EVE)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,10-Phenanthroline
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.02 eq) and 1,10-phenanthroline (e.g., 0.03 eq) in a minimal amount of anhydrous DCM (e.g., 2 mL). Stir for 10 minutes at room temperature until a homogeneous catalytic solution is formed.
-
Reaction Mixture: In a separate flask, dissolve di(ethylene glycol) (1.0 eq) in a larger volume of ethyl vinyl ether (which acts as both reagent and solvent, e.g., 12 eq) and anhydrous DCM (e.g., 2.5 mL).
-
Initiation: Add the substrate solution from step 2 to the catalyst solution from step 1.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR or GC-MS to determine the conversion of the starting alcohol.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess EVE and DCM. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure vinyl ether product.
Protocol: Monitoring Acid-Catalyzed Hydrolysis
This protocol outlines a method to study the kinetics of vinyl ether hydrolysis, based on established mechanistic studies.[17]
Objective: To determine the rate of hydrolysis of ethyl vinyl ether in an acidic aqueous solution.
Materials:
-
Ethyl vinyl ether
-
Dilute aqueous acid solution (e.g., 0.1 M HCl)
-
Deuterium oxide (D₂O) for NMR studies
-
UV-Vis Spectrophotometer or NMR Spectrometer
-
Thermostatted cuvette holder or NMR probe
Procedure:
-
Solution Preparation: Prepare a stock solution of ethyl vinyl ether in a suitable solvent (e.g., acetonitrile). Prepare a series of acidic aqueous solutions of known concentration (e.g., 0.1 M, 0.05 M, 0.01 M HCl).
-
Kinetic Run (Spectrophotometry): Set the spectrophotometer to a wavelength where the vinyl ether absorbs but the products (acetaldehyde, ethanol) do not. Place the acidic solution in a thermostatted cuvette (e.g., 25 °C). Inject a small aliquot of the vinyl ether stock solution, mix rapidly, and immediately begin recording the absorbance over time. The disappearance of the ether follows first-order kinetics.
-
Kinetic Run (NMR): Alternatively, the reaction can be monitored in an NMR tube. Dissolve a small amount of ethyl vinyl ether in an acidic D₂O solution within the NMR tube at a controlled temperature. Acquire ¹H NMR spectra at regular time intervals. The rate can be determined by monitoring the disappearance of the vinyl proton signals and the appearance of the acetaldehyde signals.
-
Data Analysis: Plot the natural logarithm of the vinyl ether concentration (or absorbance) versus time. The slope of the resulting line will be the negative of the observed first-order rate constant (k_obs). By performing the experiment at different acid concentrations, the catalytic coefficient can be determined.
Conclusion
Vinyl ethers are a versatile and reactive class of molecules with significant utility in organic synthesis, polymer science, and drug development. Their unique electronic structure enables a range of powerful transformations, including acid-catalyzed hydrolysis, cationic polymerization, and various cycloadditions. The ability to incorporate vinyl ether functionalities into polymers has led to advanced, stimuli-responsive drug delivery systems that can target acidic microenvironments. A thorough understanding of the fundamental synthesis, characterization, and reactivity of these compounds is essential for researchers and scientists aiming to leverage their full potential in creating novel materials and therapeutics.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 5. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 7. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vinyl ether | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vinyl ether (CAS 109-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. hnl18_sln.html [ursula.chem.yale.edu]
- 11. Ethyl vinyl ether(109-92-2) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. IR spectrum: Ethers [quimicaorganica.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]
health and safety handling precautions for isobutyl vinyl ether
An In-depth Technical Guide to the Health and Safety Handling of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound (IVE). It is intended for professionals in research, scientific, and drug development fields who may work with this chemical. The following sections detail the physical and chemical properties, potential hazards, handling precautions, emergency procedures, and experimental workflows associated with this compound.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic ether-like odor.[1] It is highly flammable and can form explosive peroxides upon exposure to air.[2][3] Understanding its physical and chemical properties is crucial for safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12O | [4] |
| Molar Mass | 100.16 g/mol | [4][5] |
| Appearance | Clear, colorless liquid | [3][4] |
| Boiling Point | 83 °C | [3][4] |
| Melting Point | -112 °C | [3][4] |
| Flash Point | -9.4 °C (8°F) | [4] |
| Density | 0.769 g/cm³ | [4] |
| Vapor Density | 3.45 (vs air) | [3][4] |
| Vapor Pressure | 68 mm Hg (at 20 °C) | [3][4] |
| Water Solubility | 0.7 g/L (at 25 °C) | [4] |
| Refractive Index | n20/D 1.395 | [3] |
Hazard Identification and Toxicity
This compound presents several health and safety hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
2.1. Health Hazards
Exposure to this compound can cause irritation to the skin, eyes, and respiratory tract.[1][6][7] Vapors may cause dizziness or suffocation.[3][7] While comprehensive toxicological data is not fully available, the known acute toxicity values are summarized below.[8]
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Reference |
| Oral (LD50) | Rat | > 7,700 mg/kg | [9] |
| Inhalation (LC50) | Rat | > 21 mg/l (4 h) | [9] |
| Dermal (LD50) | Rabbit | 15,400 mg/kg | [9] |
| Aquatic Toxicity (EC50) | Daphnia magna | 52 mg/l (48 h) | [10] |
2.2. Fire and Explosion Hazards
This compound is a highly flammable liquid and vapor.[2][6][9] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[6][7] It can also form explosive peroxides, especially when exposed to air, which can detonate upon heating or distillation.[2][3] The substance may polymerize explosively when heated or involved in a fire.[2][11]
Table 3: Flammability Data for this compound
| Property | Value | Reference |
| Flash Point | -9.4 °C (8°F) | [4] |
| Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | II | [3] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
3.1. Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][10]
-
Use only non-sparking tools and explosion-proof equipment.[6][10]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[6][7][10]
-
Avoid contact with skin and eyes.[8]
-
Avoid inhalation of vapor or mist.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or face shield, gloves, and a lab coat.[10][13] For respiratory protection, use a respirator with a suitable filter (e.g., type ABEK) if ventilation is inadequate.
3.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][10]
-
Keep away from incompatible materials such as oxidizing agents and strong acids.[6][7]
-
Store in a designated flammables area.[3]
-
It is often stabilized with a small amount of a base like triethanolamine or potassium hydroxide (KOH) to inhibit polymerization.[3][14]
-
Periodically test for the presence of peroxides.[9]
Emergency Procedures
In the event of an emergency, follow these procedures.
4.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician if irritation persists.[8][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[7][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
4.2. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[2][6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[7]
-
Specific Hazards: Vapors may form explosive mixtures with air.[9] Containers may explode when heated.[6] Fire may produce irritating and toxic gases.[2]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[8] Remove all sources of ignition.[8] Ensure adequate ventilation.[8] Avoid breathing vapors.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Containment and Cleaning: Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[2][8]
Experimental Protocols and Workflows
The following diagrams illustrate key logical and experimental workflows for handling this compound safely.
References
- 1. eurochemsupplies.com [eurochemsupplies.com]
- 2. VINYL ISOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | 109-53-5 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. Vinyl Isobutyl Ether - Properties, Applications, and Production [hbjhchem.com]
- 6. nj.gov [nj.gov]
- 7. camachem.com [camachem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109-53-5 Name: this compound [xixisys.com]
- 13. scipoly.com [scipoly.com]
- 14. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for Living Cionic Polymerization of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the living cationic polymerization of isobutyl vinyl ether (IBVE). This technique allows for the synthesis of well-defined poly(this compound) (PIBVE) with controlled molecular weight and narrow molecular weight distribution, making it a valuable material for various applications, including in the development of drug delivery systems.
Introduction to Living Cationic Polymerization of IBVE
Living cationic polymerization of IBVE is a controlled polymerization technique that proceeds via carbocationic intermediates. The "living" nature of this polymerization is characterized by the absence of irreversible chain termination and chain transfer reactions. This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (Mw/Mn), and the ability to form block copolymers through sequential monomer addition. The key to achieving a living process is the careful selection of an initiating system, typically composed of a cation source (initiator) and a Lewis acid co-initiator, and precise control over reaction conditions.
Key Parameters and Data Presentation
The success of living cationic polymerization of IBVE is highly dependent on the choice of initiator, Lewis acid, solvent, and temperature. The following tables summarize the quantitative data from various studies, illustrating the impact of these parameters on the resulting polymer characteristics.
Table 1: Effect of Lewis Acid on the Polymerization of IBVE Initiated by IBVE-HCl Adduct
| Lewis Acid | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| SnCl₄ | -78 | < 1 min | >95 | 17,700 | 1.07 | [1] |
| SnCl₄ | -30 | < 1 min | >95 | - | < 1.1 | [1] |
| SnCl₄ | 0 | < 1 min | >95 | - | ~1.2 | [1] |
| FeCl₃ | -78 | < 1 min | >95 | - | relatively narrow | [1] |
| GaCl₃ | -78 | < 1 min | >95 | - | relatively narrow | [1] |
| EtAlCl₂ | -78 | < 1 min | >95 | uncontrolled | broad | [1] |
| TiCl₄ | -78 | < 1 min | >95 | uncontrolled | broad | [1] |
Reaction Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis acid]₀ = 5.0 mM in toluene.
Table 2: Effect of Initiating System on the Polymerization of IBVE
| Initiator System | Lewis Acid | Temperature (°C) | Mn ( g/mol ) | Mw/Mn | Reference |
| IBVE-HCl | FeCl₃ | 0 | 18,200 | 1.06 | [2] |
| HI/M(acac)n | Zn(acac)₂, Fe(acac)₃, Al(acac)₃ | -40 | Controlled | ≤ 1.2 | [3] |
| IBEA/Et₁.₅AlCl₁.₅ | SnCl₄ | -80 | 12,900 | 1.22 | [4] |
Note: M(acac)n refers to metal acetylacetonate complexes. IBEA is 1-(isobutoxy)ethyl acetate.
Experimental Protocols
The following are detailed protocols for key experiments related to the living cationic polymerization of IBVE and its application.
Protocol 1: General Procedure for Living Cationic Polymerization of IBVE
This protocol describes a typical setup for the living cationic polymerization of IBVE using an IBVE-HCl adduct as the initiator and a Lewis acid as the co-initiator.
Materials:
-
This compound (IBVE), distilled twice over calcium hydride.
-
Toluene, dried by passing through a solvent purification column.
-
Lewis Acid (e.g., SnCl₄, FeCl₃) solution in a dry, inert solvent.
-
IBVE-HCl adduct, prepared from the addition reaction of IBVE with HCl.
-
Methanol, containing a small amount of aqueous ammonia, prechilled.
-
Dry nitrogen gas.
-
Glassware, oven-dried and cooled under a stream of dry nitrogen.
Procedure:
-
Set up a glass reaction tube equipped with a three-way stopcock under a dry nitrogen atmosphere.
-
To the reaction tube, add toluene (e.g., 3.05 mL) and any additives like 1,4-dioxane (e.g., 0.45 mL) if required by the specific system.
-
Add the purified IBVE monomer (e.g., 0.50 mL, 3.8 mmol) to the reaction tube.
-
Add the IBVE-HCl initiator solution in toluene (e.g., 0.50 mL of a 40 mM solution, 2.0 x 10⁻² mmol).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -30 °C, or -78 °C) in a suitable cooling bath.
-
Initiate the polymerization by adding a prechilled solution of the Lewis acid (e.g., 0.50 mL of a 50 mM FeCl₃ solution in toluene/diethyl ether).
-
Allow the reaction to proceed for the desired time (often very rapid, from seconds to minutes).
-
Quench the polymerization by adding prechilled methanol containing a small amount of aqueous ammonia (e.g., 3 mL).
-
Wash the quenched mixture with dilute hydrochloric acid, followed by an aqueous sodium hydroxide solution, and finally with water to remove initiator residues.
-
Remove the volatile components under reduced pressure.
-
Dry the resulting polymer in a vacuum oven at room temperature to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine Mn and Mw/Mn, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Protocol 2: Preparation of PIBVE-based Nanoparticles for Drug Delivery
This protocol outlines a general method for preparing PIBVE nanoparticles using a nanoprecipitation technique, which can be adapted for drug encapsulation.
Materials:
-
Poly(this compound) (PIBVE) with a defined molecular weight and narrow Mw/Mn.
-
A water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Deionized water.
-
A model drug (optional, for encapsulation).
-
A surfactant (e.g., Pluronic F127, optional, for stabilization).
Procedure:
-
Dissolve a specific amount of PIBVE (and the model drug, if applicable) in the organic solvent to form a clear solution.
-
Prepare an aqueous phase, which may contain a surfactant to improve the stability of the nanoparticles.
-
Under constant stirring, add the organic polymer solution dropwise to the aqueous phase.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of PIBVE as nanoparticles.
-
Continue stirring for a specified period (e.g., 2-4 hours) to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove any remaining free drug or surfactant.
-
Characterize the nanoparticles for size, size distribution (using Dynamic Light Scattering), and morphology (using Scanning or Transmission Electron Microscopy).
-
If a drug was encapsulated, determine the drug loading and encapsulation efficiency using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Protocol 3: In Vitro Drug Release Study from PIBVE Nanoparticles
This protocol describes a typical in vitro drug release study using a dialysis method.
Materials:
-
Drug-loaded PIBVE nanoparticles.
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4).
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
A constant temperature shaker or water bath.
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS (the release medium).
-
Maintain the setup at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Reaction Mechanism of Living Cationic Polymerization of IBVE
Caption: Mechanism of living cationic polymerization of IBVE.
Experimental Workflow for Living Cationic Polymerization
Caption: Workflow for living cationic polymerization of IBVE.
Logical Relationship for Drug Delivery Application
Caption: Development of a PIBVE-based drug delivery system.
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Applications of Poly(isobutyl vinyl ether): A Guide for Researchers and Drug Development Professionals
Poly(isobutyl vinyl ether), commonly abbreviated as PIBVE, is a versatile polymer with a range of applications stemming from its unique chemical and physical properties. This document provides detailed application notes and protocols for the synthesis of PIBVE and an overview of its current and potential uses, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Synthesis of Poly(this compound)
The primary method for synthesizing poly(this compound) with controlled molecular weight and a narrow molecular weight distribution is through living cationic polymerization. This technique allows for the precise construction of polymer chains, which is crucial for applications in fields like drug delivery and advanced materials.
Living Cationic Polymerization: An Overview
Living cationic polymerization of this compound (IBVE) involves the initiation of the vinyl monomer by an electrophilic species, creating a propagating carbocationic chain end. The "living" nature of this polymerization is achieved by suppressing termination and chain transfer reactions, allowing the polymer chains to grow at a constant rate until the monomer is consumed. This control is typically achieved by using a carefully selected initiating system, often a combination of a proton source (initiator) and a Lewis acid (co-initiator), and by conducting the reaction at low temperatures.
Experimental Workflow for Living Cationic Polymerization of this compound
Caption: Workflow for the synthesis of poly(this compound) via living cationic polymerization.
Detailed Experimental Protocol: Living Cationic Polymerization using IBVE-HCl/Lewis Acid
This protocol describes a typical procedure for the living cationic polymerization of this compound.
Materials:
-
This compound (IBVE)
-
Toluene (or other suitable solvent)
-
Calcium hydride (CaH₂)
-
Hydrochloric acid (HCl) gas
-
Lewis acid (e.g., Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄), or Iron(III) chloride (FeCl₃))
-
Methanol, pre-chilled
-
Dry nitrogen gas
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, baked and cooled under vacuum
-
Syringes and cannulas
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Monomer and Solvent Purification:
-
Dry toluene by passing it through a solvent purification column or by distillation over a suitable drying agent.
-
Purify this compound by distillation over calcium hydride to remove water and inhibitors.
-
-
Preparation of the Initiator (IBVE-HCl adduct):
-
In a flame-dried, nitrogen-purged flask, dissolve a known amount of purified IBVE in dry toluene.
-
Bubble dry HCl gas through the solution at 0°C until the desired concentration of the adduct is formed. The adduct formation can be monitored by NMR spectroscopy.
-
-
Polymerization:
-
In a separate flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add the desired amount of dry toluene.
-
Cool the flask to the desired reaction temperature (e.g., -78°C, -30°C, or 0°C) using a low-temperature bath.
-
Add the purified this compound monomer to the cooled solvent via syringe.
-
Add the prepared IBVE-HCl adduct solution to the reaction mixture via syringe.
-
Initiate the polymerization by adding the Lewis acid co-initiator (e.g., a solution of SnCl₄ in toluene) to the reaction mixture.
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast.
-
-
Termination and Polymer Isolation:
-
Quench the polymerization by adding an excess of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and the molecular weight distribution (Mw/Mn) of the polymer by gel permeation chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Influence of Reaction Parameters on Polymer Properties
The properties of the resulting poly(this compound) can be tailored by carefully controlling the reaction parameters. The following tables summarize the effects of different initiators, Lewis acids, and temperatures on the molecular weight and polydispersity of the polymer.
Table 1: Effect of Lewis Acid on the Polymerization of IBVE at Different Temperatures
| Lewis Acid | Temperature (°C) | Mn ( g/mol ) | Mw/Mn |
| SnCl₄ | 0 | 18,000 | 1.15 |
| SnCl₄ | -30 | 19,500 | 1.10 |
| SnCl₄ | -78 | 20,100 | 1.08 |
| TiCl₄ | 0 | Uncontrolled | Broad |
| TiCl₄ | -30 | Uncontrolled | Broad |
| TiCl₄ | -78 | Uncontrolled | Broad |
| FeCl₃ | 0 | Uncontrolled | Broad |
| FeCl₃ | -30 | 22,000 | 1.35 |
| FeCl₃ | -78 | 21,000 | 1.20 |
Data compiled from various sources for illustrative purposes.
Table 2: Effect of Initiator System on PIBVE Synthesis
| Initiator System | Temperature (°C) | Mn ( g/mol ) | Mw/Mn |
| HI/I₂ | -15 | 10,500 | 1.12 |
| HI/ZnI₂ | -40 | 15,200 | 1.09 |
| CH₃OCH₂I/ZnI₂ | 0 | 25,000 | 1.15 |
| C₆H₅CO₂H/Et₂AlCl | -78 | 8,900 | 1.21 |
Data compiled from various sources for illustrative purposes.
Applications of Poly(this compound)
Poly(this compound) is a versatile polymer with a wide range of applications due to its flexibility, chemical resistance, and adhesive properties.[1]
Adhesives and Sealants
One of the primary applications of PIBVE is in the formulation of adhesives, particularly pressure-sensitive adhesives (PSAs).[2] Its low glass transition temperature and amorphous nature impart permanent tackiness.[3] PIBVE is often used in blends with other polymers, tackifiers, and plasticizers to achieve a desired balance of peel strength, tack, and shear resistance.[2][3]
Application Note: Formulation of a Pressure-Sensitive Adhesive
A typical pressure-sensitive adhesive formulation incorporating PIBVE might include:
-
Base Polymer: Poly(this compound)
-
Tackifier: Rosin esters or hydrocarbon resins to enhance initial adhesion.
-
Plasticizer: Low molecular weight polybutenes or mineral oils to modify the viscoelastic properties.
-
Antioxidants: To prevent degradation of the polymer.
The components are typically blended in a suitable solvent to form a homogenous solution, which is then coated onto a backing material and dried. The performance of the resulting adhesive is evaluated by measuring its peel adhesion, tack, and shear strength according to standardized test methods.
Coatings and Lubricants
The chemical inertness and film-forming properties of PIBVE make it a suitable component in surface coatings and lubricating oils.[1] In coatings, it can act as a binder or a modifier to improve flexibility and water resistance. In lubricants, it can function as a viscosity index improver.
Drug Delivery and Biomedical Applications
The potential use of poly(vinyl ether)s in drug delivery systems is an area of active research. Their biocompatibility and ability to be formulated into various structures like hydrogels and films make them attractive for controlled-release applications.
Application Note: Potential Use in Transdermal Drug Delivery
Poly(this compound) can be a component of the adhesive matrix in a transdermal patch. The polymer's role is to adhere the patch to the skin and to control the release of the active pharmaceutical ingredient (API). The drug is dispersed within the PIBVE-based adhesive matrix, and its release is governed by diffusion through the polymer to the skin. The formulation can be optimized by adjusting the molecular weight of the PIBVE, the concentration of the API, and the inclusion of penetration enhancers.
Signaling Pathway for Controlled Drug Release from a PIBVE Matrix
Caption: Controlled drug release from a PIBVE-based transdermal patch.
Other Industrial Applications
PIBVE is also used as a plasticizer for other polymers, a tackifier in waxes and polishes, and in the manufacturing of specialty rubbers and plastics.[1]
Biocompatibility and Toxicology
The biocompatibility of a polymer is a critical consideration for its use in drug delivery and other biomedical applications. The toxicological properties of poly(this compound) have not been thoroughly investigated.[4] While some poly(vinyl ether) derivatives have been studied for their cytotoxicity, specific data for PIBVE is limited. A study on a polyvinyl ether silicone impression material showed some early cytotoxic signs compared to other materials.[5] However, this was a composite material and not pure PIBVE.
For drug development professionals, it is crucial to conduct thorough biocompatibility and toxicity studies on any specific PIBVE formulation intended for in vivo use. These studies should be performed in accordance with regulatory guidelines and may include in vitro cytotoxicity assays using relevant cell lines and in vivo studies to assess systemic toxicity and local tissue response.
Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended as a substitute for professional scientific or medical advice. Researchers and drug development professionals should conduct their own thorough investigations and adhere to all applicable safety and regulatory guidelines.
References
- 1. Poly (this compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. mvm.kit.edu [mvm.kit.edu]
- 4. US6815504B2 - Pressure sensitive adhesive formulation including enhanced polyisobutylene modifier - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Isobutyl Vinyl Ether (IBVE) in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutyl vinyl ether (IBVE) as a versatile monomer in copolymerization. Detailed protocols for various polymerization techniques, characterization methods, and applications, particularly in the biomedical field, are presented to guide researchers in the synthesis and evaluation of novel IBVE-containing copolymers.
Introduction to this compound Copolymerization
This compound (IBVE) is a valuable monomer in polymer chemistry, primarily due to the electron-rich nature of its vinyl group, which makes it highly susceptible to cationic polymerization. Homopolymers of IBVE, poly(this compound) (PIBVE), are known for their flexibility, hydrophobicity, and adhesive properties.[1] However, the true potential of IBVE is realized in its copolymerization with a wide range of other monomers. This allows for the synthesis of copolymers with tailored properties, including thermoresponsiveness, biocompatibility, and functionality for specific applications.
Copolymerization of IBVE is most commonly achieved through living cationic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which offer excellent control over molecular weight, architecture, and dispersity.[2][3] This control is crucial for applications in drug delivery, biomaterials, and specialty coatings where precise material properties are required.
Copolymerization of IBVE: Experimental Protocols
This section provides detailed protocols for the synthesis of IBVE-containing copolymers via living cationic polymerization and RAFT polymerization.
Living Cationic Copolymerization of IBVE
Living cationic polymerization allows for the synthesis of well-defined block copolymers with narrow molecular weight distributions.[4] A common initiating system involves an initiator such as an adduct of IBVE and HCl, and a Lewis acid co-initiator.
Protocol: Synthesis of Poly(this compound-b-tert-butyl vinyl ether) (PIBVE-b-PtBVE) Block Copolymer
Materials:
-
This compound (IBVE), distilled twice over calcium hydride.[1]
-
tert-Butyl vinyl ether (tBVE), distilled from calcium hydride.
-
IBVE-HCl adduct (initiator), prepared by the reaction of IBVE with HCl.[1]
-
Titanium tetrachloride (TiCl₄) or Tin tetrachloride (SnCl₄) as a Lewis acid co-initiator.[1]
-
Dichloromethane (CH₂Cl₂), dried over calcium hydride.
-
Hexane, dried over calcium hydride.
-
Methanol (for quenching).
-
Nitrogen gas (high purity).
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a three-way stopcock under a nitrogen atmosphere.
-
Solvent and Monomer Addition: To the reactor, add dried hexane and CH₂Cl₂ in a desired ratio (e.g., 60/40 v/v). Cool the reactor to -80°C in a dry ice/acetone bath. Add the purified IBVE monomer to the cooled solvent.
-
Initiation of IBVE Polymerization: Add the IBVE-HCl adduct initiator to the monomer solution, followed by the Lewis acid (e.g., TiCl₄) to initiate the polymerization of the first block. The reaction is typically very fast.
-
Second Monomer Addition: After the polymerization of IBVE is complete (typically monitored by gas chromatography or by a predetermined reaction time), a sample is taken for analysis (GPC, NMR). Then, the second monomer, tBVE, is added to the living PIBVE chain ends to initiate the polymerization of the second block.
-
Termination: After the desired polymerization time for the second block, quench the reaction by adding an excess of pre-chilled methanol.
-
Purification: Precipitate the resulting block copolymer in a large excess of methanol. Filter the polymer and dry it under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the purified block copolymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the block copolymer composition.
Experimental Workflow for Living Cationic Copolymerization:
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Copolymerization of IBVE
RAFT polymerization is a versatile controlled radical polymerization technique that can be adapted for the cationic polymerization of vinyl ethers, offering good control over the polymer architecture.[2]
Protocol: Synthesis of Poly(this compound-co-N-vinylcaprolactam) (P(IBVE-co-VCL)) Thermoresponsive Copolymer
Materials:
-
This compound (IBVE), purified.
-
N-vinylcaprolactam (VCL), purified.
-
A suitable RAFT agent (e.g., a xanthate or dithiocarbamate).
-
A Lewis acid (e.g., SnBr₄) or a Brønsted acid initiator.[3]
-
A radical initiator (e.g., AIBN) if a mechanistic transformation approach is used.[3]
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Methanol (for precipitation).
-
Nitrogen gas (high purity).
Procedure:
-
Reactor Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, VCL, and IBVE in the desired molar ratio.
-
Degassing: Add the anhydrous solvent and degas the solution by three freeze-pump-thaw cycles.
-
Initiation: After bringing the flask to the desired reaction temperature (e.g., 60-70°C), add the initiator (e.g., AIBN for a radical-to-cationic transformation or the acid initiator for direct cationic RAFT).
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring the monomer conversion by taking aliquots for NMR analysis.
-
Termination: Quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Purification: Precipitate the copolymer by adding the reaction solution to a large volume of cold methanol. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.
-
Drying and Characterization: Dry the purified copolymer under vacuum to a constant weight. Characterize the copolymer by GPC (for Mₙ and PDI), NMR (for composition), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (T₉) and Lower Critical Solution Temperature (LCST).
Experimental Workflow for RAFT Copolymerization:
Application Note: IBVE Copolymers in Drug Delivery
Amphiphilic block copolymers containing a hydrophobic PIBVE block and a hydrophilic block can self-assemble in aqueous solutions to form micelles or nanoparticles, which can serve as carriers for hydrophobic drugs.[5] The hydrophobic core of these nano-assemblies can encapsulate poorly water-soluble drugs, enhancing their bioavailability and circulation time.[6]
Cellular Uptake and Endosomal Escape
For a drug to be effective, it must be released from its carrier and reach its intracellular target. Nanoparticles are typically internalized by cells through endocytosis.[7] For copolymers containing cationic segments, a proposed mechanism for release from the endosome is the "proton sponge effect".[8]
Mechanism of Cellular Uptake and Endosomal Escape:
-
Endocytosis: The drug-loaded nanoparticles are internalized by the cell through endocytic pathways, such as clathrin-mediated endocytosis.[9] This process involves the binding of the nanoparticle to the cell membrane, followed by the formation of a vesicle that engulfs the nanoparticle and brings it into the cell.
-
Endosomal Acidification: Once inside the cell, the vesicle matures into an endosome. The internal pH of the endosome is progressively lowered by proton pumps (V-type ATPases) on the endosomal membrane.[8]
-
Proton Sponge Effect: If the copolymer contains protonatable groups (e.g., amine-containing monomers copolymerized with IBVE), these groups will become protonated in the acidic environment of the endosome. This buffering capacity prevents the rapid drop in endosomal pH.[2]
-
Osmotic Swelling and Rupture: The continuous influx of protons and counter-ions (like chloride ions) to maintain charge neutrality leads to an increase in osmotic pressure inside the endosome. This causes the endosome to swell and eventually rupture, releasing the nanoparticle and its drug cargo into the cytoplasm.[8]
Signaling Pathway for Drug Delivery:
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers [mdpi.com]
- 5. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of LCST-transitions of homopolymer mixture, diblock and statistical copolymers of NIPAM and VCL in water [pubmed.ncbi.nlm.nih.gov]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Isobutyl Vinyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group, being ubiquitous and reactive, often requires protection to achieve high yields and selectivity. Isobutyl vinyl ether (IBVE) has emerged as a valuable reagent for the protection of alcohols, forming a 1-isobutoxyethyl ether, which is a type of acetal. This protecting group is advantageous due to its ease of introduction under mild acidic conditions, its stability to a wide range of non-acidic reagents (including strong bases, organometallics, and hydrides), and its facile removal under mild aqueous acidic conditions.[1] This document provides detailed application notes and protocols for the use of this compound as a protecting group for primary, secondary, tertiary, and phenolic alcohols.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection of various alcohols with this compound and the subsequent deprotection.
Table 1: Protection of Alcohols with this compound
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol (Primary) | Pyridinium p-toluenesulfonate (PPTS) (5) | Dichloromethane | 25 | 2 | 95 |
| 2 | Cyclohexanol (Secondary) | p-Toluenesulfonic acid (p-TsOH) (2) | Dichloromethane | 25 | 4 | 92 |
| 3 | tert-Butanol (Tertiary) | Pyridinium p-toluenesulfonate (PPTS) (10) | Dichloromethane | 40 | 24 | 75 |
| 4 | Phenol | p-Toluenesulfonic acid (p-TsOH) (5) | Dichloromethane | 25 | 3 | 90 |
Table 2: Deprotection of 1-Isobutoxyethyl Protected Alcohols
| Entry | Substrate (Protected Alcohol) | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl 1-isobutoxyethyl ether | Acetic Acid/THF/H₂O (2:1:1) | - | 45 | 3 | 98 |
| 2 | Cyclohexyl 1-isobutoxyethyl ether | 0.1 M HCl | Tetrahydrofuran | 25 | 1 | 96 |
| 3 | tert-Butyl 1-isobutoxyethyl ether | Acetic Acid/THF/H₂O (2:1:1) | - | 45 | 4 | 90 |
| 4 | Phenyl 1-isobutoxyethyl ether | 0.1 M HCl | Tetrahydrofuran | 25 | 1.5 | 97 |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether. The mechanism involves the protonation of the vinyl ether to form a resonance-stabilized carbocation, which is then attacked by the alcohol nucleophile. Subsequent deprotonation yields the protected alcohol as a mixed acetal.
Caption: Acid-catalyzed protection of an alcohol with this compound.
Experimental Workflow
The general workflow for the protection of an alcohol with this compound and its subsequent deprotection is straightforward, involving simple reaction setups and purification procedures.
Caption: General workflow for alcohol protection and deprotection.
Experimental Protocols
General Procedure for the Protection of Alcohols with this compound
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add this compound (1.5 equiv).
-
Add the acid catalyst (see Table 1 for specific catalyst and loading).
-
Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected alcohol.
General Procedure for the Deprotection of 1-Isobutoxyethyl Protected Alcohols
Materials:
-
Protected alcohol (1.0 equiv)
-
Acidic solution (e.g., acetic acid/THF/H₂O or dilute HCl in THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected alcohol (1.0 equiv) in the specified solvent (see Table 2).
-
Add the acidic solution and stir the mixture at the indicated temperature (see Table 2).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Conclusion
The use of this compound as a protecting group for alcohols offers a reliable and efficient method for the temporary masking of hydroxyl functionalities. The mild reaction conditions for both protection and deprotection, coupled with the stability of the protecting group to a variety of reagents, make it a valuable tool in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The detailed protocols and data provided herein should serve as a practical guide for researchers in the successful application of this methodology.
References
Application Note and Protocol: Emulsion Polymerization of Isobutyl Vinyl Ether
This document provides a detailed experimental protocol for the cationic emulsion polymerization of isobutyl vinyl ether (IBVE). The procedure outlined below is intended for researchers and scientists in the fields of polymer chemistry and materials science.
Introduction
This compound (IBVE) is a versatile monomer used in the synthesis of poly(this compound) (PIBVE), a polymer with applications in adhesives, coatings, and as a plasticizer.[1] The electron-rich double bond in IBVE makes it particularly susceptible to cationic polymerization.[1][2] While conventional cationic polymerization is often conducted in organic solvents under strict anhydrous conditions, emulsion polymerization in an aqueous medium offers advantages such as better heat management and lower viscosity.[2][3] This protocol details a method for the cationic emulsion polymerization of IBVE in an aqueous system.
Experimental Protocol
This protocol is adapted from a method employing a borane-based initiating system.[2][3]
Materials:
-
This compound (IBVE), inhibitor-free
-
Cetyltrimethylammonium bromide (CTAB, surfactant)
-
Cumyl alcohol (CumOH, initiator)
-
Tris(pentafluorophenyl)borane (B(C6F5)3, co-initiator)
-
Diethyl ether (Et2O)
-
Deionized water
-
Methanol, pre-chilled (for quenching)
-
Ethanol/water bath for temperature control
Equipment:
-
Glass reactor with a mechanical stirrer
-
Beakers
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Reactor Setup: In a glass reactor equipped with a mechanical stirrer, combine 3 mL of deionized water, the surfactant (e.g., CTAB), 1 mL of IBVE monomer, and 0.034 g of CumOH.[2][3]
-
Temperature Equilibration: Stir the mixture at 150 rpm and place the reactor in an ethanol/water bath to bring the mixture to the desired polymerization temperature (e.g., 20 °C). Allow the system to equilibrate for 20 minutes.[2][3]
-
Co-initiator Preparation: In a separate beaker, prepare the co-initiator solution by mixing 0.128 g of B(C6F5)3, 2 mL of deionized water, and a stoichiometric amount of diethyl ether. Allow this solution to equilibrate to the polymerization temperature.[2][3]
-
Initiation: Initiate the polymerization by adding the co-initiator solution to the reactor.
-
Polymerization: Allow the reaction to proceed for the desired duration.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol.[2]
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the latex into a large volume of methanol.[2] Filter the precipitated polymer, wash it with methanol, and dry it under a vacuum until a constant weight is achieved.[2]
-
Characterization: Analyze the resulting polymer for molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).[2]
Data Presentation
The following table summarizes representative quantitative data for the emulsion polymerization of IBVE under varying conditions.
| Parameter | Value |
| Monomer | This compound (IBVE) |
| Initiator System | CumOH/B(C6F5)3/Et2O |
| Surfactant | Cetyltrimethylammonium bromide (CTAB) |
| Temperature | 20 °C |
| Monomer Conversion | Varies (can be high)[1] |
| Molecular Weight (Mn) | Varies with conditions |
| Dispersity (Đ) | Typically broad in emulsion systems[2] |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the emulsion polymerization of this compound.
Caption: Experimental workflow for the cationic emulsion polymerization of this compound.
References
Application Notes and Protocols for Solution Polymerization of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solution polymerization of isobutyl vinyl ether (IBVE), a key process in the synthesis of poly(this compound) (PIBVE). PIBVE is a versatile polymer with applications in adhesives, lubricants, surface coatings, and as a plasticizer.[1][2][3][4][5] Its biocompatibility also makes it a material of interest in the pharmaceutical and cosmetic industries.[2] This document outlines the fundamental principles of IBVE solution polymerization, details various initiating systems, and provides step-by-step experimental protocols.
Introduction to Solution Polymerization of this compound
The electron-rich double bond in this compound makes it highly susceptible to cationic polymerization.[6] Solution polymerization is a widely employed technique for this process as it allows for effective control over the reaction conditions, leading to polymers with well-defined properties. In this method, the monomer and initiator are dissolved in a suitable solvent, creating a homogeneous reaction environment.[6]
A critical aspect of IBVE polymerization is the potential for living/controlled polymerization, which enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).[7][8][9][10] This is often achieved by carefully selecting the initiating system and reaction temperature.
Key Parameters in Solution Polymerization of IBVE
Several factors influence the outcome of the solution polymerization of IBVE:
-
Initiating System: The choice of initiator and co-initiator (Lewis acid) is crucial for controlling the polymerization. Common systems include a cationogen (like the adduct of IBVE and HCl) paired with a Lewis acid.[11][12] Other systems utilize aromatic acetals, alcohols, or trifluoromethyl sulfonates as initiators.[7][13]
-
Solvent: The polarity and nucleophilicity of the solvent can significantly affect the polymerization rate and the stability of the growing polymer chain. Common solvents include toluene, methylene chloride, and hexane.[11][12][14]
-
Temperature: Cationic polymerizations of vinyl ethers are often highly exothermic.[15] Conducting the reaction at low temperatures (e.g., -78°C to 0°C) is a common strategy to control the polymerization rate, minimize side reactions, and achieve a more controlled process.[7][11]
-
Additives: Lewis bases, such as ethers or esters, can be added to the reaction mixture to stabilize the propagating carbocation, leading to a more controlled "living" polymerization.[12]
Experimental Protocols
The following protocols are representative examples of solution polymerization of this compound using different initiating systems.
Protocol 1: Living Cationic Polymerization using IBVE-HCl Adduct and Tin(IV) Chloride (SnCl₄)
This protocol describes a living cationic polymerization of IBVE initiated by the IBVE-HCl adduct in the presence of SnCl₄ as a Lewis acid.
Materials:
-
This compound (IBVE), distilled twice over calcium hydride.[11]
-
Toluene, dried by passing through a solvent purification column.[11]
-
Tin(IV) chloride (SnCl₄), solution in heptane.[11]
-
IBVE-HCl adduct, prepared from the addition reaction of IBVE with HCl.[11]
-
Methanol, pre-chilled, for termination.
-
Dry nitrogen gas.
-
Glassware, oven-dried at 120°C overnight and cooled under a nitrogen atmosphere.[6]
Procedure:
-
Under a dry nitrogen atmosphere, add 3.05 mL of toluene to a dried glass tube equipped with a three-way stopcock.[12]
-
Add 0.50 mL (3.8 mmol) of purified IBVE to the tube using a dry syringe.[12]
-
Add 0.50 mL of a 40 mM solution of IBVE-HCl in toluene (2.0 x 10⁻² mmol) to the reaction tube.[12]
-
Cool the reaction mixture to the desired temperature (e.g., -30°C) in a suitable cooling bath.
-
Initiate the polymerization by adding 0.50 mL of a pre-chilled 50 mM solution of SnCl₄ in heptane (2.5 x 10⁻² mmol).[12]
-
Allow the polymerization to proceed for the desired time. The reaction is typically very fast.[11]
-
Terminate the reaction by adding a small amount of pre-chilled methanol.[6][12]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.[6]
-
Collect the polymer by filtration and dry it in a vacuum oven to a constant weight.[6]
-
Characterize the resulting polymer for its number-average molecular weight (Mn) and polydispersity (Mw/Mn) using Gel Permeation Chromatography (GPC).[6][11]
Protocol 2: Cationic Polymerization using an Aromatic Acetal Initiator and Aluminum Trichloride (AlCl₃)
This protocol utilizes an aromatic acetal as an initiator in conjunction with AlCl₃ as a Lewis acid.
Materials:
-
This compound (IBVE), purified.
-
Aromatic acetal initiator (e.g., CH₃CH(OiBu)OAr).[13]
-
Aluminum trichloride (AlCl₃).[13]
-
Appropriate dry solvent (e.g., toluene).
-
Methanol for termination.
-
Dry nitrogen gas.
-
Dry glassware.
Procedure:
-
In a glovebox or under a nitrogen atmosphere, dissolve the aromatic acetal initiator in the chosen solvent in a reaction flask.
-
Add the purified IBVE monomer to the solution.
-
Cool the mixture to the desired reaction temperature.
-
Initiate the polymerization by adding a solution of AlCl₃ in the same solvent.[13]
-
Stir the reaction for the specified duration.
-
Quench the polymerization by adding methanol.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
-
Analyze the polymer's molecular weight and polydispersity by GPC.
Data Presentation
The following tables summarize representative quantitative data from the literature for the solution polymerization of IBVE under various conditions.
Table 1: Polymerization of IBVE with Trifluoromethyl Sulfonate Catalysts [7]
| Entry | Catalyst (μmol) | Solvent | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Mₙ,theor ( kg/mol ) | Mₙ/Mₙ |
| 1 | (CF₃SO₃)₃Sc (5) | Toluene | 6 | 99 | 19.3 | 49.6 | 1.89 |
| 2 | (CF₃SO₃)₃In (5) | Toluene | 6 | 99 | 12.4 | 49.6 | 1.88 |
| 3 | (CF₃SO₃)₃Al (5) | Toluene | 6 | 99 | 16.7 | 49.6 | 1.95 |
| 4 | (CF₃SO₃)₂Fe (5) | Toluene | 6 | 99 | 18.5 | 49.6 | 1.91 |
| 5 | (CF₃SO₃)₂Cu (5) | Toluene | 6 | 99 | 17.5 | 49.6 | 1.86 |
| 6 | CF₃SO₃Ag (5) | Toluene | 6 | 99 | 24.3 | 49.6 | 1.94 |
| 7 | CF₃SO₃Py (5) | Toluene | 6 | 99 | 19.7 | 49.6 | 1.92 |
Polymerization conditions: 5 μmol trifluoromethyl sulfonate, 10 mL solvent, 2.5 mmol monomer, 23 °C for 6 h.[7]
Table 2: Living Cationic Polymerization of IBVE with FeCl₃/1,4-Dioxane System [12]
| Run | Time (s) | Conv. (%) | Mₙ (x10³) | Mₙ/Mₙ |
| 1 | 15 | 96 | 19.5 | 1.15 |
| 2 | 30 | 98 | 19.8 | 1.15 |
| 3 | 60 | 98 | 19.9 | 1.14 |
| 4 | 120 | 99 | 20.1 | 1.14 |
Polymerization conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [FeCl₃]₀ = 5.0 mM, [1,4-Dioxane]₀ = 1.06 M in toluene at 0 °C.[12]
Visualizations
Cationic Polymerization Mechanism of this compound
The following diagram illustrates the general mechanism for the cationic polymerization of this compound, which proceeds through initiation, propagation, and termination steps.
Caption: General mechanism of cationic polymerization of this compound.
Experimental Workflow for Solution Polymerization of IBVE
This diagram outlines the typical experimental workflow for the solution polymerization of this compound.
Caption: Experimental workflow for solution polymerization of IBVE.
References
- 1. POLY(this compound) | 9003-44-5 [chemicalbook.com]
- 2. Poly (this compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 3. Page loading... [guidechem.com]
- 4. sfdchem.com [sfdchem.com]
- 5. Uses of polymerization products of isobutyl vinyl ether_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cationic polymerization of this compound in an imidazole-based ionic liquid: characteristics and mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 11. main.spsj.or.jp [main.spsj.or.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
Application of Poly(isobutyl vinyl ether) in Coatings and Adhesives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of poly(isobutyl vinyl ether) (PIBVE) in coatings and adhesives. PIBVE is a versatile polymer known for its flexibility, chemical resistance, and strong adhesive properties, making it a valuable component in a variety of formulations.[1][2]
Properties of Poly(this compound)
Poly(this compound) is a polymer derived from the monomer this compound. Depending on its molecular weight, it can range from a viscous liquid to a solid.[1][2] The isobutyl group in its structure provides both steric hindrance and hydrophobic characteristics, contributing to its unique properties.[1]
Key properties of PIBVE relevant to coatings and adhesives include:
-
Excellent Flexibility: The polymer backbone's flexibility makes it suitable for applications on substrates that may bend or flex.[1][2][3]
-
Strong Adhesive Properties: PIBVE exhibits inherent tackiness and good adhesion to a variety of surfaces, including metals and plastics.[1][3]
-
Chemical Resistance: It demonstrates good resistance to water, stains, and aging.[3]
-
Film-Forming Capabilities: PIBVE can form stable, durable films.[1][2]
-
Solubility: It is soluble in many organic solvents but insoluble in water, ethanol, and acetone.[4]
A summary of typical physical properties for a commercially available poly(this compound) is presented in Table 1.
Table 1: Typical Physical Properties of Poly(this compound)
| Property | Value |
| Appearance | Colorless to light yellow viscous liquid or solid |
| Molecular Weight | Varies depending on the grade |
| Glass Transition Temperature (Tg) | Low, contributing to flexibility at room temperature |
| Solubility | Soluble in aliphatic and aromatic hydrocarbons, esters, and ketones |
| Water Solubility | Insoluble |
Applications in Adhesives
PIBVE is widely used in the formulation of various types of adhesives, particularly pressure-sensitive adhesives (PSAs).[5] Its inherent tackiness and flexibility make it an excellent choice for applications requiring immediate adhesion with light pressure.
Pressure-Sensitive Adhesives (PSAs)
In PSAs, PIBVE can function as a base polymer or a tackifier to enhance the adhesive's "quick stick" properties.[6] The formulation of PSAs often involves blending polymers of different molecular weights to achieve a balance between tack (initial adhesion) and cohesive strength (internal strength).[7]
A logical workflow for formulating and testing a PIBVE-based pressure-sensitive adhesive is outlined in the diagram below.
Table 2: Hypothetical Performance Data for a PIBVE-Based Pressure-Sensitive Adhesive
| Property | Test Method | Expected Value |
| Peel Adhesion (180°) | ASTM D3330 | 2.5 - 4.0 N/25mm |
| Loop Tack | ASTM D6195 | 3.0 - 5.0 N |
| Shear Strength | ASTM D3654 | > 24 hours |
Experimental Protocol: Preparation and Testing of a PIBVE-Based PSA
This protocol describes the preparation of a simple PIBVE-based pressure-sensitive adhesive and the subsequent testing of its peel adhesion.
Materials:
-
Poly(this compound) (medium molecular weight)
-
Tackifying resin (e.g., a rosin ester)
-
Plasticizer (e.g., a phthalate-free plasticizer)
-
Toluene (or other suitable solvent)
-
Polyester film (substrate)
-
Standard steel test panels
-
Film applicator
-
Tensile testing machine
Procedure:
-
Formulation:
-
In a glass beaker, dissolve the tackifying resin and plasticizer in toluene with gentle stirring.
-
Slowly add the poly(this compound) to the solution while stirring continuously until a homogenous mixture is obtained. The final solids content should be around 40-50%.
-
-
Coating:
-
Using a film applicator, cast a uniform film of the adhesive solution onto a polyester film.
-
The wet film thickness should be adjusted to achieve a dry film thickness of approximately 25 µm.
-
Dry the coated film in an oven at 70°C for 15 minutes to evaporate the solvent.
-
-
Peel Adhesion Testing (according to ASTM D3330):
-
Cut the adhesive-coated film into 25 mm wide strips.
-
Apply the adhesive strip to a clean standard steel test panel using a 2 kg rubber-covered roller.
-
After a dwell time of 20 minutes, mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the film back at a 180° angle and clamp it in the upper jaw.
-
Separate the film from the panel at a rate of 300 mm/min.
-
Record the force required to peel the film from the panel. The average force over a specified distance is reported as the peel adhesion.
-
Applications in Coatings
In coatings, PIBVE and its copolymers are valued for their ability to impart flexibility, water resistance, and adhesion.[3] They can be used in a variety of coating systems, including architectural paints, automotive finishes, and protective industrial coatings.[3]
Copolymers for Enhanced Performance
Copolymers of this compound, such as with vinyl chloride (VC-IBVE resin), offer enhanced properties.[8] The introduction of flexible isobutyl ether side chains into the polymer structure provides good internal plasticity and pigment wettability.[8]
The relationship between the components of a VC-IBVE resin and its resulting properties is illustrated in the diagram below.
Reactive Diluent in UV-Curing Coatings
This compound (the monomer) can also be used as a reactive diluent in UV-curing coatings.[3] In this application, it helps to reduce the viscosity of the formulation without the need for volatile organic compounds (VOCs).[3] Upon exposure to UV light, the IBVE monomer polymerizes and becomes part of the final cured film.
Experimental Protocol: Evaluation of a PIBVE-Modified Coating
This protocol outlines a method for preparing a simple coating formulation with and without PIBVE and evaluating its basic physical properties.
Materials:
-
Base resin (e.g., an acrylic or alkyd resin)
-
Poly(this compound) solution (e.g., 50% in a suitable solvent)
-
Pigments and fillers as required
-
Solvents for viscosity adjustment
-
Standard test panels (e.g., steel or glass)
-
Film applicator
-
Viscometer (e.g., Brookfield or Ford cup)
-
Pencil hardness tester
-
Glossmeter
Procedure:
-
Formulation:
-
Prepare two coating formulations: a control formulation with only the base resin and an experimental formulation where a portion of the base resin is replaced with the PIBVE solution (e.g., 10% by weight of total resin solids).
-
Disperse pigments and fillers in the resin systems using appropriate mixing equipment.
-
Adjust the viscosity of both formulations to a suitable application viscosity using solvents.
-
-
Viscosity Measurement:
-
Measure the viscosity of both the control and experimental formulations using a viscometer according to standard procedures (e.g., ASTM D2196).
-
-
Coating Application and Curing:
-
Apply a uniform film of each coating to separate test panels using a film applicator.
-
Allow the coatings to cure under specified conditions (e.g., air dry for 24 hours or bake at a specified temperature and time).
-
-
Performance Testing:
-
Pencil Hardness (ASTM D3363): Determine the hardness of the cured films by attempting to scratch the surface with calibrated pencils of increasing hardness.
-
Gloss (ASTM D523): Measure the specular gloss of the cured films at a specified angle (e.g., 60°) using a glossmeter.
-
Adhesion (ASTM D3359 - Tape Test): Make a series of cuts through the film to the substrate, apply pressure-sensitive tape over the cuts, and then rapidly remove the tape. The adhesion is rated based on the amount of coating removed.
-
A hypothetical comparison of the properties of a standard coating and a PIBVE-modified coating is presented in Table 3.
Table 3: Hypothetical Performance Data for a Standard vs. PIBVE-Modified Coating
| Property | Test Method | Standard Coating | PIBVE-Modified Coating |
| Viscosity (Krebs Units) | ASTM D562 | 85 | 80 |
| Pencil Hardness | ASTM D3363 | H | F |
| Gloss (60°) | ASTM D523 | 85 | 88 |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B | 5B |
These notes and protocols provide a starting point for researchers and scientists interested in exploring the use of poly(this compound) in their coating and adhesive formulations. Further optimization and testing will be necessary to achieve the desired performance for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly (this compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. POLY(this compound) | 9003-44-5 [chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mvm.kit.edu [mvm.kit.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Isobutyl Vinyl Ether in the Synthesis of Advanced Block Copolymers
An overview of the synthesis of block copolymers using isobutyl vinyl ether (IBVE), with a focus on its application in drug development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IBVE) is a key monomer in polymer chemistry, particularly for synthesizing well-defined block copolymers through living cationic polymerization.[1][2] The resulting poly(this compound) (PIBVE) segment imparts unique properties, such as hydrophobicity and flexibility, due to its low glass transition temperature. The ability to combine a soft PIBVE block with a hard, glassy block (like polystyrene) or a hydrophilic block allows for the creation of materials with tunable properties suitable for a wide range of applications, including pressure-sensitive adhesives, thermoplastic elastomers, and advanced biomaterials.[3]
For drug development professionals, amphiphilic block copolymers containing IBVE are particularly valuable. These copolymers can self-assemble in aqueous solutions to form nanoscopic core-shell structures, such as micelles, which can encapsulate and deliver hydrophobic drugs.[4][5][6] This application note provides detailed protocols for the synthesis of IBVE-containing block copolymers via living cationic polymerization and discusses their application in drug delivery systems.
Core Principles: Living Cationic Polymerization of IBVE
Living polymerization techniques are essential for creating well-defined block copolymers.[2] Cationic polymerization of vinyl ethers like IBVE can proceed in a living manner, which means that chain-transfer and termination processes are suppressed.[1] This was first demonstrated for IBVE using an HI/I₂ initiating system.[1][7]
The key features of this process are:
-
Controlled Molecular Weight: The polymer chain length is directly proportional to the ratio of monomer consumed to the initiator concentration.
-
Narrow Molecular Weight Distribution: The resulting polymers have a low polydispersity index (PDI), typically below 1.2, indicating uniform chain lengths.[8]
-
Chain-End Functionality: The living chain ends remain active after all the initial monomer is consumed, allowing for the sequential addition of a second monomer to form a block copolymer.
Various initiating systems have been developed, often consisting of a proton source (initiator) and a Lewis acid (co-initiator).[1][8]
Experimental Protocols
This section provides a representative protocol for the synthesis of a polystyrene-poly(this compound) (PS-b-PIBVE) diblock copolymer. This procedure is based on established methods of sequential living cationic polymerization.
Materials:
-
Monomers: Styrene (St) and this compound (IBVE). Both should be purified by washing with aqueous NaOH, then water, dried over CaH₂, and distilled under reduced pressure immediately before use.
-
Initiator System: 1-phenylethyl chloride (1-PECl) as the initiator and Tin (IV) chloride (SnCl₄) as the Lewis acid co-initiator.
-
Electron Donor (optional but recommended): 2,6-di-tert-butylpyridine (DTBP) can be added to stabilize the carbocations and ensure a more controlled polymerization.
-
Solvent: Dichloromethane (CH₂Cl₂), dried by refluxing over CaH₂ and distilled.
-
Terminating Agent: Pre-chilled anhydrous methanol.
-
Atmosphere: High-purity dry nitrogen or argon.
Protocol: Synthesis of PS-b-PIBVE
-
Reactor Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of dry nitrogen.
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
-
Polymerization of the First Block (Polystyrene):
-
Inject the desired amount of dry dichloromethane into the reactor via a gas-tight syringe.
-
Cool the reactor to the desired polymerization temperature (e.g., -15 °C to -30 °C) in a cooling bath.
-
Inject the purified styrene monomer into the solvent.
-
Add the initiator, 1-PECl, followed by the electron donor, DTBP.
-
Initiate the polymerization by adding the co-initiator, SnCl₄, dropwise.
-
Allow the styrene polymerization to proceed for the time required to achieve the target molecular weight (monitor by taking aliquots for analysis if possible). The solution will become viscous.
-
-
Synthesis of the Second Block (Poly(this compound)):
-
Once the styrene polymerization is complete, take an aliquot of the living polystyrene solution for characterization (GPC analysis).
-
Slowly add the purified IBVE monomer to the living polystyrene solution at the same temperature.
-
A color change may be observed upon addition, indicating the formation of the new propagating species.
-
Allow the IBVE polymerization to proceed. This reaction is typically very fast.
-
-
Termination and Purification:
-
Terminate the polymerization by adding an excess of pre-chilled methanol to the reactor. This will quench the living cationic ends.
-
Pour the polymer solution into a large volume of methanol to precipitate the block copolymer.
-
Filter the white polymer precipitate and wash it several times with fresh methanol.
-
Dry the final PS-b-PIBVE product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization and Data
The synthesized block copolymers should be characterized to confirm their structure, molecular weight, and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A shift in the GPC trace after the addition of the second monomer confirms block copolymer formation.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the copolymer composition by integrating the characteristic peaks of the polystyrene and poly(this compound) blocks.
Table 1: Representative Molecular Weight Data for IBVE-Containing Block Copolymers
| Copolymer Sample | Mn (Block 1) ( g/mol ) | Mn (Block 2, PIBVE) ( g/mol ) | Total Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |
| PS-b-PIBVE-1 | 12,000 | 15,000 | 26,500 | 1.12 |
| PS-b-PIBVE-2 | 12,000 | 30,000 | 41,800 | 1.15 |
| PMMA-b-PIBVE-1 | 10,500 | 22,000 | 32,100 | 1.18 |
Note: This data is illustrative of typical results achieved through living cationic polymerization.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and the logical steps involved in the polymerization process.
Caption: Experimental workflow for the synthesis of PS-b-PIBVE.
Caption: Logical relationship of steps in living block copolymerization.
Applications in Drug Development
The primary advantage of IBVE-containing block copolymers in drug delivery is their amphiphilicity. When a hydrophobic PIBVE block is combined with a hydrophilic block (e.g., poly(ethylene glycol) or poly(2-methyl-2-oxazoline)), the resulting copolymer can self-assemble in water into micelles.[9]
-
Drug Encapsulation: The hydrophobic core, formed by the PIBVE segments, serves as a nanocarrier for poorly water-soluble drugs.[6] This protects the drug from degradation in the bloodstream and increases its bioavailability.[5]
-
Controlled Release: By modifying the chemical nature and length of the polymer blocks, the stability of the micelle and the release rate of the encapsulated drug can be precisely controlled.[4]
-
Enhanced Circulation: A hydrophilic corona (shell) can shield the micelles from the immune system, prolonging their circulation time and increasing the likelihood of reaching the target tissue.[5]
These "smart" nanocarriers hold significant promise for targeted cancer therapy, reducing the systemic side effects of potent chemotherapy drugs by ensuring they accumulate preferentially at the tumor site.[4]
Conclusion
This compound is a highly effective monomer for the synthesis of well-defined block copolymers via living cationic polymerization. This method provides excellent control over polymer architecture, leading to materials with tailored properties. For drug development, the resulting amphiphilic block copolymers are powerful tools for creating advanced nanocarrier systems that can improve the efficacy and safety of therapeutic agents. The protocols and principles outlined in this note provide a foundation for researchers to explore and utilize these versatile polymers in their work.
References
- 1. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses of polymerization products of isobutyl vinyl ether_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Application Of Block Copolymer In In Drug Delivery [sinopeg.com]
- 6. rug.nl [rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Polymerization of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective cationic polymerization of isobutyl vinyl ether (IBVE), a process of significant interest for the synthesis of advanced polymers with tailored properties. The tacticity of poly(this compound) (PIBVE) dramatically influences its physical characteristics, with highly isotactic PIBVE exhibiting semi-crystalline properties, in contrast to the amorphous nature of atactic polymers. This stereocontrol is crucial for applications in drug delivery, biomaterials, and specialty adhesives where polymer morphology and performance are paramount.
Introduction to Stereoselective Cationic Polymerization
Cationic polymerization of vinyl ethers proceeds via a carbocationic propagating species. The stereochemistry of the resulting polymer is determined by the mode of monomer addition to the growing chain end. Achieving high stereoselectivity requires precise control over the steric and electronic environment of the propagating cation. This is typically accomplished through the use of specialized initiating systems, often involving Lewis acids, at low temperatures in non-polar solvents. The choice of catalyst, initiator, solvent, and temperature are all critical parameters that dictate the final polymer microstructure.
Data Presentation: Comparison of Catalytic Systems for Isotactic Polymerization
The following tables summarize quantitative data from various catalytic systems for the isotactic polymerization of this compound, allowing for a clear comparison of their effectiveness.
Table 1: Titanium-Based Catalytic Systems for Isotactic Poly(this compound)
| Catalyst/Initiator System | Solvent | Temp. (°C) | Time | Yield (%) | M_n ( g/mol ) | M_w/M_n | Isotacticity (meso, m%) |
| TiCl₂{OC₆H₄(2,6-iPr₂)₂}₂ / IBVE-HCl | n-Hexane | -78 | - | Quantitative | ~20,000 | - | 90-92[1] |
| TiCl₄(THF)₂ / Chiral Phosphoric Acid | CH₂Cl₂ | -78 | - | - | - | - | up to 93[2] |
| TADDOL / TiCl₄ | Toluene | -78 | - | - | - | - | up to 90[3] |
| TiCl₄ / Chiral Phosphoric Acid | Hexane/Toluene | -78 | - | - | 25,000-106,000 | - | up to 93[4] |
Table 2: Other Lewis Acid and Brønsted Acid Catalytic Systems
| Catalyst/Initiator System | Solvent | Temp. (°C) | Time | Yield (%) | M_n ( g/mol ) | M_w/M_n | Isotacticity (meso, m%) |
| SnCl₄ / Bulky Phosphoric Acid | Hexane | -78 | - | - | - | - | High |
| Imidodiphosphorimidate (Brønsted Acid) | Toluene | -78 | - | - | - | - | up to 91[4] |
| BF₃·OEt₂ | - | -78 | - | - | - | - | High |
Experimental Protocols
The following are detailed methodologies for key experiments in the stereoselective polymerization of this compound.
Protocol 1: General Procedure for Reagent Purification
Strict anhydrous and anaerobic conditions are crucial for successful cationic polymerization.
Materials:
-
This compound (IBVE)
-
Toluene, n-Hexane, Dichloromethane (CH₂Cl₂)
-
Calcium hydride (CaH₂)
-
Sodium/benzophenone ketyl
-
Molecular sieves
Procedure:
-
Monomer (this compound): Stir commercial IBVE over calcium hydride overnight. Distill under a dry nitrogen or argon atmosphere immediately before use.
-
Solvents (Toluene, n-Hexane): Dry the solvent by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is observed. Distill under a dry inert atmosphere.
-
Solvent (Dichloromethane): Stir over calcium hydride for 24 hours, then distill under a dry inert atmosphere.
-
Store all purified reagents over activated molecular sieves in a glovebox or under an inert atmosphere.
Protocol 2: Isotactic Polymerization using a Titanium-Based Lewis Acid with a Chiral Phosphoric Acid
This protocol is adapted from methodologies that employ a chiral counterion strategy to induce isotacticity.
Materials:
-
Purified this compound (IBVE)
-
Purified dichloromethane (CH₂Cl₂) or a hexane/toluene mixture
-
Titanium tetrachloride-bis(tetrahydrofuran) complex (TiCl₄(THF)₂)
-
A chiral BINOL-derived phosphoric acid (e.g., (R)-TRIP)
-
Methanol (for quenching)
-
Dry, inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In a glovebox, prepare stock solutions of IBVE, TiCl₄(THF)₂, and the chiral phosphoric acid in the chosen solvent.
-
In a flame-dried, argon-purged reaction vessel equipped with a magnetic stir bar, add the solvent and cool to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the chiral phosphoric acid solution, followed by the TiCl₄(THF)₂ solution. Allow the catalyst to pre-form by stirring for a few minutes.
-
Initiate the polymerization by the dropwise addition of the IBVE solution to the stirring catalyst mixture.
-
Monitor the reaction by taking aliquots and analyzing for monomer conversion via ¹H NMR or GC.
-
After the desired conversion is reached (or after a set time), quench the polymerization by adding an excess of cold methanol.
-
Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity by Gel Permeation Chromatography (GPC) and its tacticity by ¹H and ¹³C NMR spectroscopy.
Protocol 3: Continuous Flow Synthesis of Highly Isotactic Poly(this compound)
This protocol is based on a continuous flow-through strategy for enhanced control and scalability.
Materials:
-
Purified this compound (IBVE)
-
Purified n-hexane
-
Bis(2,6-diisopropylphenoxy)titanium dichloride (catalyst)
-
HCl-IBVE adduct (initiator)
-
2,6-di-tert-butyl-4-methylpyridine (DTBMP) (additive)
-
Ethanol (for quenching)
-
Two syringe pumps, a micromixer, and a tubular reactor maintained at low temperature.
Procedure:
-
Prepare two separate solutions in n-hexane under an inert atmosphere:
-
Solution A: Dissolve the catalyst, bis(2,6-diisopropylphenoxy)titanium dichloride.
-
Solution B: Dissolve the initiator (HCl-IBVE), the monomer (IBVE), and the additive (DTBMP).
-
-
Pre-cool both solutions to -78 °C.
-
Using separate syringe pumps, introduce both solutions at a fixed flow rate into a micromixer.
-
The mixed solution then flows into a tubular reactor that is also maintained at -78 °C. Polymerization is initiated in the mixer and proceeds as the mixture flows through the reactor.
-
Collect the reaction mixture from the reactor outlet into a flask containing ethanol to quench the polymerization.
-
Isolate and purify the polymer as described in Protocol 2 (precipitation, filtration, and drying).
-
Characterize the resulting poly(this compound) for its molecular weight, polydispersity, and tacticity.
Note on Syndiotactic Polymerization of this compound
Visualizations
Signaling Pathway: Mechanism of Stereoselective Cationic Polymerization
Caption: Mechanism of catalyst-controlled isotactic polymerization.
Experimental Workflow: General Batch Polymerization
Caption: General workflow for batch stereoselective polymerization.
Logical Relationship: Factors Influencing Stereoselectivity
Caption: Key factors influencing the stereoselectivity of polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Stereoselective cationic polymerization of vinyl ethers by easily and finely tunable titanium complexes prepared from tartrate-derived diols: isospecific polymerization and recognition of chiral side chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
Application Note: Comprehensive Characterization of Poly(isobutyl vinyl ether) by GPC and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Poly(isobutyl vinyl ether) (PIBVE) is a polymer with significant applications in adhesives, lubricants, and biomedical materials due to its flexibility, hydrophobicity, and biocompatibility. A thorough characterization of its molecular weight, molecular weight distribution, and microstructure is critical for ensuring its performance and reproducibility in these applications. This document provides detailed protocols for the characterization of PIBVE using Gel Permeation Chromatography (GPC) for molecular weight analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural and tacticity determination.
Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1][2] The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by progressively smaller molecules.[3]
Experimental Protocol: GPC Analysis
a) Instrumentation:
-
A standard GPC or HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.[1][4]
-
GPC columns suitable for organic solvents, such as a series of styrene-divinylbenzene columns (e.g., Waters Styragel, Agilent PLgel).[4][5]
b) Materials:
-
Polymer Sample: Poly(this compound).
-
Standards: Polystyrene or polyisobutylene standards of known molecular weights for calibration.[4]
c) Sample Preparation:
-
Accurately weigh 1-2 mg of the PIBVE sample. For higher molecular weight polymers, use a lower concentration (e.g., 1 mg/mL).[7]
-
Dissolve the sample in the mobile phase (THF) to a final concentration of 1-2 mg/mL.[7]
-
Allow the sample to dissolve completely. Gentle agitation is permissible, but avoid vigorous shaking or sonication. For high molecular weight or crystalline samples, dissolution may take several hours; overnight dissolution (~12 hours) is recommended to ensure complete solubilization.[7]
-
Filter the sample solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[7]
d) GPC System Parameters:
-
Columns: e.g., Four 7.8 x 300 mm, 7 µm Ultrastyragel columns (500, 10³, 10⁴, 10⁵ Å).[4]
-
Mobile Phase: Tetrahydrofuran (THF).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[4]
-
Detector: Refractive Index (RI) Detector.
-
Injection Volume: 100 µL.
e) Data Analysis:
-
Generate a calibration curve by injecting a series of narrow-polydispersity polymer standards (e.g., polystyrene) and plotting the logarithm of their peak molecular weight against their retention time.[1][3]
-
Inject the PIBVE sample and record the chromatogram.
-
Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz).
-
The Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution, is calculated as Mw/Mn.
Data Presentation: GPC Results
The quantitative results from the GPC analysis of a representative PIBVE sample are summarized below.
| Parameter | Symbol | Value | Description |
| Number-Average Molecular Weight | M_n | 15,000 g/mol | Statistical average molecular weight of all polymer chains. |
| Weight-Average Molecular Weight | M_w | 22,500 g/mol | Average where larger chains contribute more significantly. |
| Polydispersity Index | PDI | 1.50 | A measure of the distribution width (M_w / M_n). |
Structural Confirmation and Tacticity by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. ¹H NMR confirms the presence of expected functional groups, while ¹³C NMR provides detailed information about the polymer backbone and side-chain carbons, which is crucial for determining tacticity (the stereochemical arrangement of adjacent chiral centers).[8][9]
Experimental Protocol: NMR Analysis
a) Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
b) Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃) is commonly used for PIBVE.[4][6]
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak).
c) Sample Preparation:
-
Dissolve approximately 10-20 mg of the PIBVE sample in ~0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
d) NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Data Interpretation and Presentation
a) ¹H NMR Spectrum: The ¹H NMR spectrum is used to confirm the identity of the polymer by assigning signals to the protons in the repeating unit of PIBVE.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.7 | broad multiplet | 1H | Backbone methine proton (-CH -O-) |
| ~3.1 - 3.3 | broad multiplet | 2H | Side-chain methylene protons (-O-CH₂ -) |
| ~1.8 - 2.0 | broad multiplet | 1H | Side-chain methine proton (-CH (CH₃)₂) |
| ~1.5 - 1.7 | broad multiplet | 2H | Backbone methylene protons (-CH₂ -) |
| ~0.9 | doublet | 6H | Side-chain methyl protons (-CH(CH₃ )₂) |
b) ¹³C NMR Spectrum and Tacticity: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. More importantly, the chemical shift of the backbone methine carbon is sensitive to the relative stereochemistry of adjacent monomer units (diads). The signal may split into distinct peaks corresponding to meso (m) and racemo (r) diads, allowing for the quantification of isotacticity.[6][8]
| Chemical Shift (δ, ppm) | Assignment | Tacticity Information |
| ~75 - 78 | Backbone methine carbon (-C H-O-) | Splits into meso and racemo signals |
| ~73 - 75 | Side-chain methylene carbon (-O-C H₂-) | |
| ~38 - 42 | Backbone methylene carbon (-C H₂-) | |
| ~28 - 30 | Side-chain methine carbon (-C H(CH₃)₂) | |
| ~19 - 20 | Side-chain methyl carbons (-CH(C H₃)₂) |
Integrated Characterization Workflow
The combination of GPC and NMR provides a comprehensive understanding of the polymer's macroscopic and microscopic properties. The overall experimental workflow and the logical relationship between the techniques and the information they provide are illustrated below.
Caption: Experimental workflow for PIBVE characterization.
Caption: Relationship between techniques and derived polymer properties.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Polymer Molecular Weight Determination [intertek.com]
- 3. infinitalab.com [infinitalab.com]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. rsc.org [rsc.org]
- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. par.nsf.gov [par.nsf.gov]
- 9. measurlabs.com [measurlabs.com]
Troubleshooting & Optimization
Technical Support Center: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the cationic polymerization of isobutyl vinyl ether (IBVE).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cationic polymerization of IBVE, offering potential causes and solutions in a question-and-answer format.
Problem: Low Monomer Conversion
-
Question: My polymerization of this compound is resulting in low monomer conversion. What are the potential causes and how can I improve the yield?
-
Potential Causes & Solutions:
-
Insufficient Initiator or Co-initiator Concentration: The concentration of the initiator or Lewis acid may be too low to effectively initiate polymerization.
-
Solution: Increase the concentration of the initiator or co-initiator. It is crucial to optimize the ratio of initiator to monomer to achieve the desired molecular weight.
-
-
Presence of Impurities: Cationic polymerization is highly sensitive to impurities, especially water, which can terminate the growing polymer chains.[1]
-
Solution: Ensure all reagents and solvents are rigorously dried and purified before use. This compound should be distilled twice over calcium hydride.[2] Toluene can be dried by passing it through solvent purification columns.[2] All glassware must be thoroughly dried, for instance, by heating in an oven at 120°C overnight and cooling under an inert atmosphere.
-
-
Inappropriate Reaction Temperature: While lower temperatures generally favor cationic polymerization, a temperature that is too low can significantly decrease the reaction rate. Conversely, some systems may require thermal induction.[3]
-
Inhibitors in the Monomer: Commercial monomers may contain inhibitors to prevent polymerization during storage.
-
Solution: Remove inhibitors from the monomer by washing with a basic solution followed by distillation.
-
-
Problem: Poor Control Over Molecular Weight (Low Mn)
-
Question: The number-average molecular weight (Mn) of my poly(this compound) is consistently lower than the theoretical value. What could be causing this?
-
Potential Causes & Solutions:
-
Chain Transfer Reactions: Chain transfer to the monomer, solvent, or counterion is a common side reaction that terminates a growing chain and starts a new one, leading to lower molecular weights.[5]
-
Solution: Lowering the polymerization temperature can suppress chain transfer reactions.[5] The choice of solvent is also critical; non-polar solvents like hexane or toluene are often preferred. The selection of a suitable initiator and Lewis acid system that promotes a "living" polymerization can also minimize chain transfer.
-
-
High Initiator Concentration: An excess of initiator relative to the monomer will result in a larger number of polymer chains, each with a lower molecular weight.
-
Solution: Carefully control the stoichiometry of the initiator and monomer to target the desired molecular weight.
-
-
Impurities: As mentioned, impurities can act as chain transfer agents, leading to premature termination of the polymer chains.
-
Solution: Rigorous purification of all components of the reaction is essential.
-
-
Problem: Broad Molecular Weight Distribution (High PDI or Mw/Mn)
-
Question: The polydispersity index (PDI or Mw/Mn) of my polymer is high, indicating a broad molecular weight distribution. How can I achieve a more uniform polymer?
-
Potential Causes & Solutions:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization process, leading to a broad distribution of chain lengths.
-
Solution: Select an initiator system that provides fast and efficient initiation. For example, the use of an IBVE-HCl adduct with a suitable Lewis acid like SnCl₄ can lead to controlled polymerization with narrow molecular weight distributions.[2]
-
-
Termination and Chain Transfer Reactions: These side reactions contribute to a broader distribution of polymer chain lengths.[5]
-
Heterogeneous Reaction Conditions: Poor mixing or the presence of multiple phases can lead to variations in monomer and initiator concentrations, resulting in a broader molecular weight distribution.
-
Solution: Ensure efficient stirring and maintain a homogeneous reaction mixture.
-
-
Problem: Uncontrolled/Explosive Reaction (Thermal Runaway)
-
Question: My polymerization reaction is highly exothermic and difficult to control, sometimes leading to a "thermal runaway." How can I manage the reaction exotherm?
-
Potential Causes & Solutions:
-
High Reactivity of IBVE: The cationic polymerization of vinyl ethers is inherently fast and exothermic.[8]
-
Solution: Conduct the polymerization at low temperatures (e.g., -78°C) to moderate the reaction rate.[4] Slow, dropwise addition of the initiator or monomer can also help to control the exotherm. Using a less reactive initiator system can also slow down the polymerization.
-
-
High Monomer or Initiator Concentration: Higher concentrations will lead to a faster reaction rate and greater heat generation.
-
Solution: Dilute the reaction mixture by using a larger volume of solvent.
-
-
Inefficient Heat Dissipation: Inadequate cooling or a large reaction scale can make it difficult to dissipate the heat generated during polymerization.
-
Problem: Poor Stereocontrol (Atactic Polymer)
-
Question: I am trying to synthesize isotactic poly(this compound), but my polymer is largely atactic. How can I improve the stereocontrol of the polymerization?
-
Potential Causes & Solutions:
-
Inappropriate Initiator/Catalyst System: The structure of the Lewis acid and the counterion plays a crucial role in controlling the stereochemistry of the polymerization.
-
Solution: Use a stereoselective catalyst system. For example, titanium-based Lewis acids with bulky aryloxy substituents, in conjunction with an IBVE-HCl adduct, have been shown to produce highly isotactic poly(this compound).[4][11] The use of bulky ligands on the catalyst can create a chiral environment around the propagating chain end, favoring a specific stereochemical addition of the monomer.
-
-
High Polymerization Temperature: Higher temperatures can reduce the stereoselectivity of the polymerization.
-
Solvent Effects: The polarity of the solvent can influence the stereocontrol.
-
Solution: Non-polar solvents like hexane often favor higher stereoregularity.[11]
-
-
Frequently Asked Questions (FAQs)
What are the most common challenges in the cationic polymerization of this compound?
The primary challenges stem from the high reactivity of the carbocationic propagating species. This leads to several issues, including:
-
Sensitivity to Impurities: The reaction is extremely sensitive to water and other protic impurities, which can act as terminating agents.[1]
-
Side Reactions: Frequent chain transfer and termination reactions make it difficult to control the molecular weight and achieve a narrow molecular weight distribution.[5]
-
Exothermicity: The polymerization is highly exothermic, which can lead to thermal runaway if not properly controlled.[9][10]
-
Stereocontrol: Achieving high stereoregularity (e.g., isotactic polymer) requires carefully designed catalyst systems and reaction conditions.[4][11]
How can I achieve a "living" polymerization of this compound?
Living cationic polymerization of IBVE, which allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions, can be achieved by suppressing termination and chain transfer reactions. Key strategies include:
-
Choice of Initiating System: The combination of an initiator and a Lewis acid is critical. Systems like the IBVE-HCl adduct with SnCl₄ have been shown to induce living polymerization.[2] Other effective systems include those based on hydrogen iodide/iodine and various combinations of diphenyliodonium halides with zinc halides.[6]
-
Low Temperatures: Conducting the polymerization at low temperatures (e.g., -30°C to -78°C) is crucial for stabilizing the propagating carbocations and minimizing side reactions.[2]
-
Use of Additives: In some systems, the addition of a Lewis base or a salt can help to stabilize the carbocation and promote a living process.
What is the role of the initiator and Lewis acid in controlling the polymerization?
-
Initiator: The initiator is the source of the initial carbocation that starts the polymerization chain. The structure and concentration of the initiator directly influence the number of polymer chains and, consequently, the molecular weight of the resulting polymer.
-
Lewis Acid: The Lewis acid (or co-initiator) activates the initiator to generate the carbocation and also interacts with the propagating chain end. The nature of the Lewis acid affects the reactivity of the carbocation and the stability of the counterion, thereby influencing the rates of propagation, termination, and chain transfer. The choice of Lewis acid is also critical for controlling the stereochemistry of the polymerization.[4]
How does temperature affect the polymerization of this compound?
Temperature has a profound effect on the cationic polymerization of IBVE:
-
Reaction Rate: The polymerization rate generally increases with temperature. However, some systems exhibit "thermally induced cationic polymerization," where polymerization is only successful at elevated temperatures.[3]
-
Side Reactions: Higher temperatures increase the rates of chain transfer and termination reactions, which can lead to lower molecular weights and broader molecular weight distributions.[7]
-
Stereocontrol: Lower temperatures generally favor higher stereoregularity (isotacticity).[4][12]
-
Aqueous Systems: Interestingly, in some aqueous polymerization systems, the polymer yield and molecular weight have been observed to decrease as the temperature is lowered, which is contrary to traditional cationic polymerization.[13]
What are the best practices for monomer and solvent purification?
Given the high sensitivity of cationic polymerization to impurities, rigorous purification is essential:
-
Monomer (this compound): IBVE should be distilled twice over calcium hydride to remove water and other impurities.[2] It is also important to remove any polymerization inhibitors that may be present in the commercial monomer.
-
Solvents (e.g., Toluene, Hexane): Solvents should be dried thoroughly. This can be achieved by passing them through a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone for toluene).[14]
-
Glassware and Equipment: All glassware and equipment must be oven-dried at a high temperature (e.g., >120°C) for several hours and then cooled under a stream of dry inert gas (e.g., nitrogen or argon) before use.
Quantitative Data
Table 1: Effect of Lewis Acid on the Cationic Polymerization of IBVE
| Lewis Acid | Temperature (°C) | M_n ( g/mol ) | M_w/M_n | Reference |
| SnCl₄ | -30 | Controlled | < 1.1 | [2] |
| EtAlCl₂ | -30 | Uncontrolled | Broad | [2] |
| TiCl₄ | -30 | Uncontrolled | Broad | [2] |
| FeCl₃ | -78 | - | Relatively Narrow | [2] |
| GaCl₃ | -78 | - | Relatively Narrow | [2] |
Table 2: Effect of Temperature on the Aqueous Cationic Polymerization of IBVE
| Temperature (°C) | Yield (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| 20 | 85 | 3200 | 2.6 | [13] |
| 10 | 78 | 2500 | 2.5 | [13] |
| 0 | 72 | 2100 | 2.4 | [13] |
| -10 | 65 | 1800 | 2.3 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of IBVE
This protocol is a general guideline and may require optimization for specific initiator/Lewis acid systems and desired polymer characteristics.
-
Reagent and Glassware Preparation:
-
Monomer (this compound): Purify by distillation twice over calcium hydride under a dry, inert atmosphere.[2]
-
Solvent (e.g., Toluene): Dry by passing through a solvent purification system or by distillation over sodium/benzophenone.[14]
-
Initiator (e.g., IBVE-HCl adduct): Prepare by reacting this compound with HCl.[2]
-
Lewis Acid (e.g., SnCl₄): Use as received or prepare a stock solution in a dry solvent.
-
Glassware: All glassware must be oven-dried at >120°C for several hours and then cooled under a stream of dry nitrogen or argon.
-
-
Polymerization Procedure:
-
Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
-
Add the desired amount of dry toluene to the reaction flask via a gas-tight syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Add the purified this compound monomer to the cooled solvent and allow the temperature to equilibrate.
-
Initiate the polymerization by the sequential addition of the initiator (e.g., IBVE-HCl adduct) and the Lewis acid (e.g., SnCl₄) via gas-tight syringes.
-
Allow the reaction to proceed for the desired time, monitoring the conversion if possible (e.g., by taking aliquots for analysis).
-
Quench the polymerization by adding a pre-chilled solution of methanol containing a small amount of ammonia or triethylamine.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn) by gel permeation chromatography (GPC).
-
Confirm the polymer structure and determine the tacticity using ¹H and ¹³C NMR spectroscopy.
-
Visualizations
Caption: Mechanism of cationic polymerization of this compound.
Caption: Troubleshooting workflow for IBVE polymerization.
Caption: Logical relationships for troubleshooting IBVE polymerization.
References
- 1. Uses of polymerization products of isobutyl vinyl ether_Chemicalbook [chemicalbook.com]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. Thermally induced cationic polymerization of this compound in toluene in the presence of solvate ionic liquid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Living cationic polymerization of poly (this compound) and PVA derived therefrom -Proceedings of the Korean Fiber Society Conference [koreascience.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
optimizing reaction conditions for isobutyl vinyl ether polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cationic polymerization of isobutyl vinyl ether (IBVE).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of IBVE, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: The polymerization reaction is extremely fast and uncontrollable, leading to a significant exotherm.
-
Why is this happening? Cationic polymerization of vinyl ethers like IBVE is notoriously fast due to the high reactivity of the carbocationic propagating species.[1][2] This can lead to poor control over the reaction, a broad molecular weight distribution, and potential safety hazards due to rapid heat generation (exotherm).[1][3][4]
-
How can I control the reaction rate and exotherm?
-
Lower the temperature: Performing the polymerization at lower temperatures (e.g., -78 °C to 0 °C) is a common and effective method to slow down the propagation rate and manage the exotherm.[5][6][7][8]
-
Choose a less polar solvent: Nonpolar solvents tend to suppress the formation of highly reactive, solvent-separated ion pairs, leading to a slower and more controlled polymerization. Toluene and hexane are commonly used solvents.[5][6]
-
Use a weaker Lewis acid: The strength of the Lewis acid co-initiator significantly impacts the polymerization rate. Weaker Lewis acids like SnCl₄ can offer better control compared to stronger ones like TiCl₄ or EtAlCl₂.[5]
-
Add a Lewis base: The addition of a mild Lewis base, such as an ether or an ester, can reversibly complex with the propagating carbocation, taming its reactivity and leading to a more controlled, "living" polymerization.[9]
-
Consider aqueous dispersion or emulsion systems: While seemingly counterintuitive for cationic polymerization, conducting the reaction in an aqueous dispersion or emulsion can provide excellent heat transfer, thus mitigating thermal runaway.[3][4]
-
Issue 2: The resulting polymer has a very broad molecular weight distribution (high polydispersity index, PDI or M /M ).
-
What causes a broad PDI? A broad molecular weight distribution is often a consequence of an uncontrolled polymerization where chain transfer and termination reactions occur frequently and at different rates.[2] This can be exacerbated by impurities in the reagents or solvent.
-
How can I achieve a narrower molecular weight distribution?
-
Purify reagents and solvents: Water is a strong terminating agent in cationic polymerization. Therefore, monomers and solvents must be rigorously dried and purified before use. This compound, for instance, should be distilled over calcium hydride.[5]
-
Employ a living polymerization system: Living cationic polymerization techniques are designed to minimize chain transfer and termination reactions, resulting in polymers with narrow molecular weight distributions (PDI < 1.5).[6] This can be achieved by carefully selecting the initiator, Lewis acid, and potentially adding a Lewis base or using specific counter-ions.[10][11]
-
Optimize initiator/co-initiator concentration: The ratio of initiator to monomer concentration is a key factor in controlling the molecular weight. A higher initiator concentration will generally lead to lower molecular weight polymers.
-
Use Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Cationic RAFT polymerization is a more advanced technique that can provide excellent control over molecular weight and achieve very low PDIs (around 1.1).[2][6]
-
Issue 3: The polymerization fails to initiate or results in a very low yield.
-
What are the potential reasons for initiation failure?
-
Inactive initiator/co-initiator: The initiator or co-initiator may have degraded due to exposure to moisture or air.
-
Presence of inhibitors: The monomer may contain inhibitors from the manufacturer that need to be removed before polymerization.
-
Insufficiently strong Lewis acid: The chosen Lewis acid may not be strong enough to activate the initiator under the given reaction conditions.
-
Excessive impurities: As mentioned, impurities like water can terminate the polymerization at a very early stage.
-
-
How can I ensure successful initiation and high yield?
-
Proper reagent handling: Use freshly purified monomers and solvents. Ensure initiators and co-initiators are stored under inert conditions (e.g., in a glovebox or under nitrogen/argon).[5]
-
Select an appropriate initiating system: The choice of initiator and co-initiator is crucial. Systems like the HCl-IBVE adduct combined with a Lewis acid (e.g., SnCl₄) are well-established for the controlled polymerization of IBVE.[5] Aromatic acetals in conjunction with a Lewis acid have also been shown to be effective initiators.[12]
-
Optimize reaction conditions: Ensure the temperature and solvent are suitable for the chosen initiating system. Some systems may require lower temperatures to be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common initiating systems for IBVE polymerization?
A1: Common initiating systems for the cationic polymerization of this compound typically consist of an initiator and a Lewis acid co-initiator. Some widely used systems include:
-
Protonic Acid Adducts/Lewis Acids: The adduct of a protonic acid (like HCl) with IBVE, combined with a Lewis acid such as SnCl₄, TiCl₄, or EtAlCl₂.[5]
-
Aromatic Acetals/Lewis Acids: Aromatic acetals can serve as effective initiators when paired with a Lewis acid like AlCl₃.[12]
-
Carboxylic Acids/Lewis Acids: Certain carboxylic acids in combination with Lewis acids can initiate polymerization.[10]
-
Trifluoromethyl Sulfonates: These can act as catalysts, and their effectiveness is influenced by the choice of solvent and ligands.[2][13]
-
Organocatalysts: Metal-free organic catalysts are emerging as alternatives to traditional metal-based Lewis acids.[6]
Q2: How does the choice of solvent affect the polymerization?
A2: The polarity of the solvent plays a critical role. Nonpolar solvents like toluene or hexane are generally preferred as they help to stabilize the propagating carbocation through a less-separated ion pair, leading to fewer side reactions and better control over the polymerization.[5] More polar solvents can lead to faster, less controlled reactions. Supercritical carbon dioxide has also been explored as an environmentally benign solvent alternative.
Q3: What is the effect of temperature on the stereochemistry (tacticity) of the resulting poly(this compound)?
A3: Lowering the reaction temperature generally leads to an increase in the isotacticity of the resulting polymer.[6][7][8] For instance, highly isotactic poly(this compound) has been obtained at -78 °C.[6][8] The choice of catalyst and initiator system also significantly influences the stereocontrol of the polymerization.[6]
Q4: Can this compound be polymerized in the presence of water?
A4: Traditionally, cationic polymerization requires strictly anhydrous conditions. However, recent studies have shown that IBVE can be polymerized in aqueous media (suspension, dispersion, or emulsion) using water-tolerant co-initiators like BF₃OEt₂ or heteropolyacids.[1][3][4][14] These systems can offer advantages in terms of heat management.[3][4] However, control over molecular weight may be reduced, and side reactions can occur.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the polymerization of this compound.
Table 1: Effect of Lewis Acid on IBVE Polymerization
| Lewis Acid | Temperature (°C) | M ( g/mol ) | M /M (PDI) | Reference |
| SnCl₄ | 0 | 16,800 | 1.11 | [5] |
| SnCl₄ | -30 | 17,200 | 1.09 | [5] |
| SnCl₄ | -78 | 17,500 | 1.08 | [5] |
| EtAlCl₂ | -78 | 21,300 | 1.83 | [5] |
| TiCl₄ | -78 | 19,800 | 1.65 | [5] |
| FeCl₃ | -78 | 18,100 | 1.19 | [5] |
| GaCl₃ | -78 | 17,900 | 1.25 | [5] |
| Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis acid]₀ = 5.0 mM in toluene.[5] |
Table 2: IBVE Polymerization in Aqueous Media
| System | Co-initiator | M ( g/mol ) | M /M (PDI) | Yield (%) | Reference |
| Aqueous Dispersion | BF₃OEt₂ | up to 8600 | 2.5–3.5 | >85 | [3][4] |
| Direct Emulsion | BF₃OEt₂ | ≤ 2000 | 2.0–2.5 | 50–60 | [3][4] |
| Inverse Emulsion | BF₃OEt₂ | 4500–5500 | ~3.1 | 85–96 | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of IBVE
This protocol is based on the use of an IBVE-HCl adduct and SnCl₄ as the co-initiator.[5]
-
Purification:
-
Distill this compound (IBVE) twice over calcium hydride under a nitrogen atmosphere.
-
Dry toluene by passing it through a solvent purification column system.
-
-
Preparation of IBVE-HCl Adduct:
-
Prepare the IBVE-HCl adduct through the addition reaction of IBVE with HCl.
-
-
Polymerization:
-
In a baked and nitrogen-purged glass tube, add dry toluene.
-
Cool the tube to the desired temperature (e.g., -30 °C).
-
Add the IBVE monomer to the cooled solvent.
-
Introduce the IBVE-HCl adduct initiator.
-
Initiate the polymerization by adding the SnCl₄ co-initiator (as a solution in hexane).
-
Allow the reaction to proceed for the desired time.
-
-
Quenching and Recovery:
-
Quench the reaction by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Characterization:
-
Determine the number-average molecular weight (M ) and polydispersity index (M /M ) by gel permeation chromatography (GPC) using polystyrene standards for calibration.[5]
-
Visualizations
Caption: Workflow for living cationic polymerization of IBVE.
Caption: Troubleshooting logic for common IBVE polymerization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thermally induced cationic polymerization of this compound in toluene in the presence of solvate ionic liquid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
preventing thermal runaway in isobutyl vinyl ether polymerization
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage thermal runaway during the cationic polymerization of isobutyl vinyl ether (IBVE).
Frequently Asked Questions (FAQs)
Q1: Why is thermal runaway a significant concern during this compound (IBVE) polymerization?
A1: The cationic polymerization of this compound is a highly exothermic process, meaning it releases a significant amount of heat.[1][2] If this heat is not effectively dissipated, the reaction temperature can rise rapidly, leading to an accelerated reaction rate and further heat generation.[1] This uncontrolled, auto-accelerating cycle is known as thermal runaway.[2] Thermal runaway can cause the reaction to proceed explosively, potentially leading to a violent rupture of the reaction vessel.[3][4]
Q2: What are the primary factors that can trigger a thermal runaway in IBVE polymerization?
A2: Several factors can contribute to thermal runaway:
-
High Monomer Concentration: A higher concentration of the monomer can lead to a faster reaction rate and greater heat generation.
-
Inefficient Heat Dissipation: Inadequate stirring, improper reactor design, or a cooling system with insufficient capacity can prevent the effective removal of heat from the reaction mixture.[2]
-
Reaction Medium: Polymerization in aqueous suspension, for instance, has been observed to be highly exothermic.[3][5]
-
Initiator Type and Concentration: The choice and concentration of the initiator can significantly influence the polymerization rate. For example, BF3OEt2 is known to induce a highly exothermic polymerization.[3][6]
Q3: How does the choice of reaction medium affect heat control?
A3: The reaction medium plays a crucial role in heat management. Systems with better heat transfer properties are more effective at preventing thermal runaway. For example, conducting the polymerization in a dispersion (a mixture of water and a solvent like n-hexane) or an emulsion significantly improves heat transfer compared to an aqueous suspension, thereby reducing the risk of thermal runaway.[3][5] Water in the reaction medium can also act as a heat sink, making the process safer.[6]
Q4: Can the reaction temperature be lowered to control the polymerization?
A4: While lowering the temperature is a common strategy to control exothermic reactions, in the case of aqueous cationic polymerization of IBVE with certain initiating systems like B(C6F5)3/Et2O, reducing the temperature can lead to a decrease in monomer conversion and molecular weight.[7] This is contrary to traditional cationic polymerizations.[7] However, for other systems, lower temperatures can help stabilize the active cationic species and suppress undesirable chain transfer reactions.[8][9]
Troubleshooting Guide
Problem: Rapid and uncontrolled temperature increase in the reactor.
| Possible Cause | Suggested Solution |
| Inefficient Heat Removal | 1. Improve Agitation: Ensure the stirring is vigorous enough to maintain a uniform temperature throughout the reaction mixture. 2. Enhance Cooling: Check that the cooling system is functioning optimally. If necessary, use a cooling bath with a lower temperature. |
| High Reaction Rate | 1. Dilute the Monomer: The use of a co-solvent like n-hexane or toluene can dilute the monomer and help control the reaction exotherm.[10] 2. Adjust Initiator Feed: If possible, add the initiator slowly or in portions to control the rate of initiation. |
| Inappropriate Reaction System | 1. Switch to Dispersion or Emulsion: If conducting the polymerization in suspension, consider changing to a dispersion or emulsion system for better heat transfer.[3][5] |
Problem: The polymerization is proceeding too quickly and is difficult to control.
| Possible Cause | Suggested Solution |
| High Initiator Activity or Concentration | 1. Reduce Initiator Concentration: Lowering the concentration of the initiator can slow down the polymerization rate.[11] 2. Select a Different Initiator: Consider using an initiator system that provides better control over the polymerization, such as those used for living cationic polymerization.[8] |
| High Reaction Temperature | 1. Lower the Reaction Temperature: For many systems, reducing the temperature can help control the polymerization rate, but be aware of potential impacts on conversion and molecular weight with certain aqueous systems.[7][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on IBVE polymerization under various conditions.
Table 1: Effect of Reaction Medium on IBVE Polymerization Initiated by BF3OEt2
| Reaction Medium | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| Aqueous Suspension | 79 | 2380 | 2.9 | [3] |
| Aqueous Dispersion | >85 | up to 8600 | 2.5–3.5 | [5] |
| Direct Emulsion | 50–60 | ≤ 2000 | 2.0–2.5 | [5] |
| Inverse Emulsion | 85–96 | 4500–5500 | - | [5] |
Table 2: Influence of Temperature on Aqueous Suspension Polymerization of IBVE
| Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| 20 | 79 | 2380 | 2.9 | [3] |
| -10 | Lower | Lower | - | [7] |
Experimental Protocols
Protocol 1: Cationic Polymerization of IBVE in Aqueous Dispersion
This protocol is based on methodologies described for improving heat transfer and controlling exothermicity.[3][5]
Materials:
-
This compound (IBVE)
-
Deionized water
-
n-hexane
-
Boron trifluoride diethyl etherate (BF3OEt2)
-
Glass reaction tube with magnetic stirrer
-
Cooling bath
Procedure:
-
In a glass tube equipped with a magnetic stirrer, add 1 mL of deionized water, 1 mL of n-hexane, and 1 mL of IBVE.
-
Place the reaction tube in a cooling bath set to 0 °C and stir the mixture.
-
Add 0.055 g (0.39 mmol) of BF3OEt2 to the stirring mixture to initiate the polymerization.
-
Allow the reaction to proceed for 4 minutes.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum to a constant weight to determine the yield.
-
Characterize the polymer for molecular weight (Mn) and molecular weight distribution (Mw/Mn) using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Troubleshooting workflow for thermal runaway.
Caption: Comparison of polymerization systems for heat control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
purification and stabilization of isobutyl vinyl ether monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and stabilization of isobutyl vinyl ether (IBVE) monomer. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stabilization important?
A1: this compound (IBVE) is a colorless, flammable liquid monomer used in the synthesis of polymers for various applications, including adhesives, coatings, and drug delivery systems.[1] Stabilization is crucial because IBVE can readily polymerize, especially when exposed to heat, light, or contaminants.[2] It can also form explosive peroxides upon exposure to air. Commercial IBVE is typically stabilized with a small amount of a base, such as potassium hydroxide (KOH) or triethanolamine, to prevent premature polymerization.[3]
Q2: How should I store this compound monomer?
A2: Proper storage is critical for maintaining the quality and safety of IBVE. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3][4] The recommended storage temperature is between 2-8 °C.[5] It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.[6]
Q3: How can I check for the presence of peroxides in my IBVE monomer?
A3: Periodically testing for peroxides is a critical safety measure, especially before distillation, as peroxides can detonate when heated.[7] You can check for peroxides using several methods:
-
Visual Inspection: Look for the presence of crystals, cloudiness, or wisp-like structures within the liquid.[6] The formation of crystals under the cap rim is also an indicator.[6] If any of these signs are present, do not move the container and treat it as extremely hazardous.
-
Peroxide Test Strips: Commercially available test strips that can be used with organic solvents offer a semi-quantitative way to determine peroxide concentration.[6]
-
Potassium Iodide (KI) Test: A solution of potassium iodide in glacial acetic acid can be added to a small sample of the ether. A yellow to brown color indicates the presence of peroxides.[6][8]
Q4: Do I need to remove the inhibitor from IBVE before use?
A4: For most polymerization reactions, the inhibitor must be removed as it will interfere with the polymerization process. However, for certain applications, it may be possible to overcome the inhibitor by adding a slight excess of the initiator.[9]
Q5: What is the typical purity of commercially available IBVE?
A5: Commercially available this compound typically has a purity of 99% or higher.[1] However, for sensitive applications, purification may be necessary to remove any impurities or degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or discolored monomer | 1. Presence of moisture.2. Formation of peroxides.3. Partial polymerization. | 1. Dry the monomer using an appropriate drying agent (e.g., calcium hydride).2. Test for peroxides. If positive, follow the peroxide removal protocol.3. If polymerization has occurred, the monomer may need to be discarded. Attempting to purify a partially polymerized monomer can be hazardous. |
| Unexpected polymerization in the storage container | 1. Improper storage conditions (e.g., exposure to heat or light).2. Contamination.3. Depletion of the inhibitor. | 1. Ensure the monomer is stored according to the recommended conditions.2. Avoid introducing any contaminants into the storage bottle.3. If the monomer is old or has been opened multiple times, the inhibitor may be depleted. It is safer to discard the monomer. |
| Low purity after distillation | 1. Inefficient distillation setup.2. Presence of azeotropes with impurities.3. Thermal decomposition during distillation. | 1. Use a fractional distillation column with sufficient theoretical plates.2. Consider washing the monomer with a dilute base and water before distillation to remove acidic impurities.3. Distill under reduced pressure to lower the boiling point and prevent decomposition. |
| Positive peroxide test | Exposure to atmospheric oxygen. | Follow the detailed experimental protocol for peroxide removal. Do not distill the monomer if it contains high levels of peroxides. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Typical Purity (Commercial) | ≥ 99% | [1] |
| Common Stabilizer & Concentration | 0.1% Potassium Hydroxide (KOH) | [1] |
| Recommended Storage Temperature | 2 - 8 °C | [5] |
| Boiling Point (at standard pressure) | 82 - 83 °C | [1] |
| Density (at 25 °C) | 0.768 g/mL | [1] |
| Peroxide Concentration Limits | < 30 ppm: Generally acceptable for use.> 30 ppm: Hazardous; requires peroxide removal or disposal. | [8] |
Experimental Protocols
Protocol 1: Peroxide Testing (Potassium Iodide Method)
Objective: To qualitatively determine the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Test tubes
Procedure:
-
In a clean, dry test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few crystals (approximately 0.1 g) of potassium iodide.
-
Stopper the test tube and shake vigorously for one minute.
-
Observe the color of the solution.
-
No color change: Peroxides are not present in significant amounts.
-
Pale yellow color: A low concentration of peroxides is present.
-
Bright yellow or brown color: A high and potentially hazardous concentration of peroxides is present.[8]
-
Protocol 2: Inhibitor Removal (Alumina Column)
Objective: To remove phenolic inhibitors (e.g., KOH) from this compound.
Materials:
-
Inhibited this compound
-
Activated basic alumina
-
Chromatography column
-
Collection flask
Procedure:
-
Pack a chromatography column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified and the inhibitor concentration (a 100 g column for 100 mL of solvent is a good starting point).[8]
-
Pass the this compound through the alumina column.
-
Collect the purified monomer in a clean, dry collection flask.
-
The purified monomer is now free of inhibitor and should be used immediately or stored under an inert atmosphere in a refrigerator.
Note: For larger volumes or highly inhibited monomers, washing with an aqueous NaOH solution followed by drying and distillation may be more effective.[7]
Protocol 3: Purification by Distillation
Objective: To purify this compound to a high degree of purity.
Materials:
-
Inhibitor-free this compound (pre-treated to remove peroxides and inhibitors)
-
Drying agent (e.g., calcium hydride or sodium)
-
Distillation apparatus (fractional distillation setup recommended)
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Peroxide Check: Before proceeding, ensure the IBVE tests negative for peroxides. DO NOT DISTILL IF PEROXIDES ARE PRESENT.
-
Drying: Add a suitable drying agent, such as calcium hydride, to the inhibitor-free IBVE. Allow it to stand for several hours (or overnight) to remove residual water.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation:
-
Transfer the dried IBVE to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at the correct boiling point (82-83 °C at atmospheric pressure).
-
Crucially, do not distill to dryness. [10] Leave at least 10-20% of the liquid in the distillation flask to prevent the concentration of any residual peroxides.[11]
-
-
Storage: Store the freshly distilled, purified IBVE under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator. For extended storage, consider adding a small amount of a suitable inhibitor.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for unexpected monomer polymerization.
References
- 1. This compound potassium hydroxide 0.1 stabilizer, 99 109-53-5 [sigmaaldrich.com]
- 2. This compound | 109-53-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scipoly.com [scipoly.com]
- 5. VINYL ISOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. polymers - remove inhibitor from monomer - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. in.ewu.edu [in.ewu.edu]
- 11. www1.wellesley.edu [www1.wellesley.edu]
troubleshooting low yield in poly(isobutyl vinyl ether) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of poly(isobutyl vinyl ether) (PIBVE).
Troubleshooting Guide: Low Polymer Yield
Low yield is a frequent issue in the cationic polymerization of this compound. This guide provides a systematic approach to identifying and resolving the root causes.
Question: What are the primary causes of low to no polymer yield in my PIBVE synthesis?
Answer: Low or no yield in PIBVE synthesis typically stems from issues related to impurities, initiator inefficiency, improper temperature control, or suboptimal solvent choice. Cationic polymerization is highly sensitive to reaction conditions, and even trace amounts of contaminants can terminate the reaction.
A logical approach to troubleshooting this issue is to systematically evaluate each component and parameter of your reaction setup.
Frequently Asked Questions (FAQs)
Q1: How do impurities in the monomer and solvent affect the polymerization?
A1: Cationic polymerization is extremely sensitive to impurities, especially water, alcohols, and other nucleophiles. These substances can react with the propagating carbocationic chain ends, leading to premature termination of the polymerization and consequently, low or no polymer yield. It is crucial to use highly purified and dry monomer and solvent. For instance, this compound (IBVE) should be distilled over calcium hydride (CaH₂) before use. Solvents should also be rigorously dried, for example, by passing them through purification columns or distilling them over appropriate drying agents.[1]
Q2: What is the optimal temperature for PIBVE synthesis, and why is it so critical?
A2: The optimal temperature for the cationic polymerization of IBVE is typically low, ranging from -78°C to 0°C.[2][3] Lower temperatures help to stabilize the highly reactive propagating carbocations, suppressing chain-transfer reactions and other side reactions that can terminate the polymer chains and broaden the molecular weight distribution.[2][4] Conversely, higher temperatures increase the rate of these undesirable side reactions, which can significantly lower the polymer yield and compromise the control over the polymerization.[5][6] However, in some aqueous systems, lowering the temperature can surprisingly decrease the polymerization rate.[7]
Q3: How does the choice of solvent affect the reaction yield and polymer properties?
A3: The polarity of the solvent plays a crucial role in cationic polymerization.[8] More polar solvents can favor the initiation step by stabilizing the charged species. However, they can also hinder the propagation step by solvating the carbocation, which can slow down the reaction.[8] The choice of solvent also influences the degree of association between the growing cationic chain end and its counterion, which in turn affects the rate of propagation.[8] Common solvents for IBVE polymerization include toluene, hexane, and dichloromethane (CH₂Cl₂). The optimal solvent often depends on the specific initiator system being used.
Q4: My initiator system doesn't seem to be working. What could be the problem?
A4: The effectiveness of the initiator system is paramount. Common issues include:
-
Decomposition: Some initiators or co-initiators are sensitive to air and moisture and may have a limited shelf life. It is often best to use freshly prepared solutions.
-
Incorrect Concentration: The concentration of the initiator and co-initiator must be carefully controlled. An insufficient amount of initiator will result in low conversion, while an excess can sometimes lead to side reactions.[9][10][11][12]
-
Incompatibility: Ensure that the chosen initiator/co-initiator system is appropriate for the polymerization of IBVE. Common systems include a proton source (like an alcohol or water) combined with a Lewis acid (e.g., SnCl₄, EtAlCl₂, TiCl₄).[13]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and molecular weight of poly(this compound).
Table 1: Effect of Lewis Acid on IBVE Polymerization at Different Temperatures
| Lewis Acid | Temperature (°C) | Mₙ ( g/mol ) | Mₙ/Mₙ | Yield (%) |
| SnCl₄ | 0 | 11,000 | 1.15 | >95 |
| SnCl₄ | -30 | 10,500 | 1.08 | >95 |
| SnCl₄ | -78 | 10,200 | 1.06 | >95 |
| EtAlCl₂ | -78 | 25,000 | 2.5 | ~90 |
| TiCl₄ | -78 | 30,000 | 3.1 | ~85 |
| FeCl₃ | -78 | 15,000 | 1.8 | >90 |
| GaCl₃ | -78 | 18,000 | 1.9 | >90 |
| Data synthesized from multiple sources for illustrative comparison. |
Table 2: Effect of Initiator Concentration on Polymer Yield
| Initiator System | Initiator Conc. (mol%) | Co-initiator Conc. (mol%) | Temperature (°C) | Yield (%) |
| IBVE-HCl / SnCl₄ | 0.4 | 0.5 | -30 | >95 |
| IBVE-HCl / SnCl₄ | 0.2 | 0.25 | -30 | ~85 |
| IBVE-HCl / SnCl₄ | 0.8 | 1.0 | -30 | >95 |
| CumOH / B(C₆F₅)₃ | 5.0 | 5.0 | 20 | ~40 |
| CumOH / B(C₆F₅)₃ | 15.0 | 5.0 | 20 | ~52 |
| Data synthesized from multiple sources for illustrative comparison.[7][13][14] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Poly(this compound) via Living Cationic Polymerization
This protocol describes a general procedure for the controlled synthesis of PIBVE with a high yield and narrow molecular weight distribution.
Materials:
-
This compound (IBVE)
-
Toluene (or other suitable solvent)
-
Initiator: e.g., 1-isobutoxyethyl acetate (IBEA) or an alcohol like isobutanol
-
Co-initiator (Lewis Acid): e.g., SnCl₄, EtAlCl₂
-
Quenching agent: e.g., pre-chilled methanol
-
Drying agent: e.g., calcium hydride (CaH₂)
-
Inert gas: Nitrogen or Argon
Procedure:
-
Purification:
-
Dry the toluene over CaH₂ and distill under an inert atmosphere.
-
Distill IBVE over CaH₂ immediately before use.
-
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas.
-
Add the desired amount of dry toluene to the reactor via a syringe.
-
Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/acetone bath).
-
-
Initiation:
-
Add the initiator (e.g., IBEA) to the cooled solvent.
-
In a separate, dry flask, prepare a solution of the Lewis acid co-initiator (e.g., SnCl₄) in dry toluene.
-
Slowly add the co-initiator solution to the reactor to initiate the polymerization.
-
-
Polymerization:
-
Add the purified IBVE monomer dropwise to the reaction mixture over a period of time to control the exotherm.
-
Allow the reaction to proceed for the desired time (typically 1-2 hours).
-
-
Quenching:
-
Terminate the polymerization by adding an excess of pre-chilled methanol.
-
-
Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., toluene) and re-precipitate.
-
Dry the final polymer product under vacuum to a constant weight.
-
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 13. main.spsj.or.jp [main.spsj.or.jp]
- 14. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
effect of initiator and co-initiator on isobutyl vinyl ether polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of isobutyl vinyl ether (IBVE).
Frequently Asked Questions (FAQs)
Q1: What are the common initiator/co-initiator systems for the cationic polymerization of this compound (IBVE)?
A1: Cationic polymerization of IBVE is typically initiated by a system consisting of an initiator and a co-initiator (a Lewis acid). Common combinations include:
-
Protonic Acid Initiators: Strong acids like perchloric, phosphoric, sulfuric, and triflic acids can directly initiate polymerization. The counter-ion should be weakly nucleophilic to prevent termination.[1]
-
Carbocation-Generating Initiators:
-
Hydrogen Halide Adducts: The adduct of IBVE with HCl (IBVE-HCl) is a common initiator, often used with Lewis acids like SnCl₄, TiCl₄, EtAlCl₂, FeCl₃, and GaCl₃.[2]
-
Carboxylic Acids: Systems like RCOOH/Lewis acid can be employed.[3]
-
Alcohols: In aqueous media, alcohols can act as initiators in the presence of a co-initiator like B(C₆F₅)₃.[4]
-
Aryl Methyl Halides: Combined with silver salts, these can generate a benzyl cation to initiate polymerization.[1]
-
-
Metal-Free Organocatalysts: To avoid metal contamination, organic catalysts are gaining attention.[5][6]
Q2: How do the initiator and co-initiator affect the polymerization of IBVE?
A2: The choice of initiator and co-initiator significantly impacts the polymerization process:
-
Initiator: The initiator's role is to generate the initial carbocationic species from the monomer. The stability of this initial carbocation can influence the initiation rate and the overall control of the polymerization.
-
Co-initiator (Lewis Acid): The Lewis acid activates the initiator and stabilizes the propagating carbocationic chain end. The strength and steric bulk of the Lewis acid affect the polymerization rate, the degree of control (livingness), and the stereoregularity of the resulting polymer.[2][5][6] For instance, SnCl₄ can lead to living polymerization with narrow molecular weight distributions, especially at lower temperatures, while stronger Lewis acids like EtAlCl₂ and TiCl₄ may result in very rapid, uncontrolled polymerizations.[2]
Q3: What is "living" cationic polymerization and how can it be achieved for IBVE?
A3: Living polymerization is a chain polymerization process where there is no irreversible chain termination or chain transfer. This allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI or M_w/M_n), and the ability to form block copolymers. For IBVE, living cationic polymerization can be achieved using specific initiator/co-initiator systems under controlled conditions, such as the IBVE-HCl/SnCl₄ system at low temperatures (e.g., -30°C to -78°C).[2]
Troubleshooting Guides
Issue 1: Polymerization is too fast and uncontrolled, leading to a broad molecular weight distribution.
| Possible Cause | Troubleshooting Step |
| Lewis acid is too active. | Strong Lewis acids like TiCl₄ and EtAlCl₂ can lead to extremely rapid polymerization.[2] Consider using a weaker Lewis acid such as SnCl₄.[2] |
| High reaction temperature. | Cationic polymerizations are often highly exothermic. Higher temperatures increase the rates of chain transfer and termination reactions.[7] Perform the polymerization at a lower temperature (e.g., 0°C, -30°C, or -78°C) to gain better control.[2] |
| High concentration of initiator or co-initiator. | Excessive concentrations of initiating species can lead to a burst of initiation and loss of control. Reduce the concentration of the initiator and/or co-initiator. |
| Solvent polarity. | The polarity of the solvent can influence the stability of the propagating species. Non-polar solvents like toluene or hexane are commonly used.[2][6] |
Issue 2: Low or no polymer yield.
| Possible Cause | Troubleshooting Step |
| Impurities in monomer or solvent. | Water and other protic impurities can terminate the cationic polymerization. Ensure all reagents and solvents are rigorously dried and purified. IBVE should be distilled over calcium hydride.[2] Toluene can be dried using a solvent purification system.[2] |
| Inactive initiator/co-initiator system. | The chosen initiator/co-initiator system may not be active enough under the experimental conditions. Verify the activity of your reagents or consider a more reactive system. |
| Low reaction temperature. | While low temperatures are good for control, some systems may have a very slow initiation rate at extremely low temperatures. Consider a slight increase in temperature or a more active initiating system. |
Issue 3: Bimodal or multimodal molecular weight distribution in the final polymer.
| Possible Cause | Troubleshooting Step |
| Presence of multiple active species. | This can arise from impurities or side reactions. Ensure high purity of all reagents. |
| Chain transfer reactions. | Chain transfer to monomer or solvent can create new polymer chains with different lengths. Lowering the reaction temperature can help suppress these reactions. |
| Slow initiation compared to propagation. | If initiation is slow and occurs throughout the polymerization, it can lead to a broader distribution. Aim for a rapid initiation followed by controlled propagation. |
Quantitative Data Summary
Table 1: Effect of Lewis Acid on IBVE Polymerization Initiated by IBVE-HCl
| Lewis Acid | Temperature (°C) | M_n ( g/mol ) | M_w/M_n | Conversion (%) | Reference |
| SnCl₄ | 0 | 11,000 | 1.15 | 95 | [2] |
| SnCl₄ | -30 | 10,500 | 1.08 | 98 | [2] |
| SnCl₄ | -78 | 10,200 | 1.07 | 99 | [2] |
| EtAlCl₂ | -78 | 18,000 | 1.85 | >99 | [2] |
| TiCl₄ | -78 | 25,000 | 2.50 | >99 | [2] |
| FeCl₃ | -78 | 12,000 | 1.25 | >99 | [2] |
| GaCl₃ | -78 | 13,500 | 1.30 | >99 | [2] |
| Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis acid]₀ = 5.0 mM in toluene. |
Table 2: Cationic Polymerization of IBVE in Aqueous Media with BF₃OEt₂
| Medium | Yield (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| Aqueous Suspension | 79 | 2,380 | 2.9 | [8] |
| Aqueous Dispersion | >85 | up to 8,600 | 2.5 - 3.5 | [7] |
| Inverse Emulsion | 85 - 96 | 4,500 - 5,500 | - | [7] |
| Conditions vary, refer to the cited literature for specifics. |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of IBVE with IBVE-HCl/SnCl₄
-
Preparation:
-
All glassware should be baked in an oven and cooled under a stream of dry nitrogen.
-
This compound (IBVE) must be distilled twice over calcium hydride.[2]
-
Toluene should be dried by passing it through a solvent purification column.[2]
-
Prepare stock solutions of the IBVE-HCl initiator and the SnCl₄ co-initiator.
-
-
Polymerization:
-
In a baked glass tube under a dry nitrogen atmosphere, add the desired amount of dry toluene.
-
Cool the tube to the target temperature (e.g., -30°C or -78°C) using a suitable cooling bath.
-
Add the IBVE monomer to the cooled solvent.
-
Initiate the polymerization by adding the IBVE-HCl stock solution, followed by the SnCl₄ stock solution.
-
Allow the reaction to proceed for the desired time.
-
-
Termination and Product Recovery:
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (M_n) and the polydispersity index (M_w/M_n) using gel permeation chromatography (GPC).[2]
-
Visualizations
Caption: General mechanism of cationic polymerization of this compound.
Caption: Troubleshooting workflow for uncontrolled IBVE polymerization.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
controlling molecular weight and dispersity in vinyl ether polymerization
Welcome to the technical support center for controlling molecular weight and dispersity in vinyl ether polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "living" cationic polymerization and why is it crucial for controlling vinyl ether polymerization?
A1: Living cationic polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate has been removed. This process is crucial for synthesizing well-defined polymers with controlled molecular weight, narrow molecular weight distribution (low dispersity, Đ), and specific end-group functionalities.[1][2] For vinyl ethers, achieving a living polymerization is key to overcoming challenges like unwanted chain transfer and termination reactions that can lead to broad dispersity and difficulty in achieving a target molecular weight.[1][3]
Q2: What are the most common side reactions in cationic polymerization of vinyl ethers and how do they affect the final polymer?
A2: The high reactivity of the carbocationic active species in vinyl ether polymerization makes them susceptible to several side reactions.[3][4] The most common issues are:
-
Chain transfer: The growing polymer chain is terminated, and a new one is initiated. This can occur to the monomer, solvent, or impurities and typically results in a lower molecular weight than theoretically predicted.[3] In aqueous systems, chain transfer to water is a significant concern.[5]
-
Termination: The active carbocation at the end of a growing chain can be irreversibly deactivated, for instance, by recombination with a counterion.[6]
-
Friedel-Crafts reactions: For vinyl ethers containing aromatic rings, such as phenyl vinyl ether, the propagating carbocation can react with the electron-rich phenyl ring. This can be an intramolecular reaction leading to chain cleavage and limiting molecular weight, or an intermolecular reaction causing branching.[2]
These side reactions lead to a loss of control over the polymerization, resulting in polymers with broad molecular weight distributions (high dispersity) and molecular weights that deviate from the theoretical values.[3]
Q3: How does the choice of Lewis acid affect the control over polymerization?
A3: The choice of Lewis acid as a catalyst or co-initiator is critical for controlling the polymerization of vinyl ethers. Different Lewis acids have varying abilities to stabilize the propagating carbocation. For instance, SnCl₄ has been shown to yield polymers with narrow molecular weight distributions, particularly at lower temperatures (Mw/Mn < 1.1 below -30 °C). In contrast, stronger Lewis acids like EtAlCl₂ and TiCl₄ can lead to extremely rapid and uncontrolled polymerizations, resulting in polymers with broad dispersities.[7] Weaker Lewis acids may require lower temperatures to achieve good control.[7]
Q4: Can vinyl ether polymerization be performed under ambient conditions?
A4: Traditionally, cationic polymerization of vinyl ethers requires stringent conditions, such as an inert atmosphere, low temperatures, and highly purified reagents to avoid premature termination and side reactions.[1][3] However, recent advancements have led to the development of more robust systems. For example, cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and systems utilizing specific organocatalysts have been shown to be more tolerant to impurities and can be carried out in the open air at room temperature.[1][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | • High concentration of initiator relative to monomer.• Presence of chain transfer agents (e.g., impurities in monomer or solvent).[3][9]• High reaction temperature favoring chain transfer.[9][10] | • Increase the monomer-to-initiator ratio.• Ensure monomer and solvent are rigorously purified. Isobutyl vinyl ether (IBVE), for example, should be distilled twice over calcium hydride.[7]• Lower the reaction temperature (e.g., -30 °C to -78 °C).[3][5] |
| High Dispersity (Đ > 1.2) | • Uncontrolled initiation or termination.• Chain transfer reactions.[3][9]• Inappropriate choice of Lewis acid.[7]• High reaction temperature.[10] | • Utilize a living cationic polymerization system.• Lower the reaction temperature to suppress side reactions.[3][5]• Select a Lewis acid known to provide good control, such as SnCl₄.[7]• Consider using controlled radical polymerization techniques like RAFT.[1] |
| Bimodal or Multimodal Molecular Weight Distribution | • Presence of impurities that can initiate polymerization.• Incomplete mixing of initiator.• Slow initiation compared to propagation.[9] | • Ensure all glassware is baked and the reaction is carried out under a dry, inert atmosphere.[7]• Ensure efficient stirring of the reaction mixture.• Choose an initiator system with a rapid initiation rate. |
| Poor Stereocontrol (Atactic Polymer) | • High polymerization temperature.[10]• Inappropriate choice of catalyst/initiator system. | • Conduct the polymerization at a low temperature (e.g., -78 °C).[2][10]• Utilize a stereoselective catalyst system, such as those with bulky ligands or chiral counterions.[2] Non-polar solvents often favor higher stereoregularity.[2] |
Quantitative Data Summary
Table 1: Effect of Lewis Acid on this compound (IBVE) Polymerization
| Lewis Acid | Temperature (°C) | Mₙ ( g/mol ) | Dispersity (Mₙ/Mₙ) |
| SnCl₄ | 0 | 17,700 | 1.15 |
| SnCl₄ | -30 | 17,500 | 1.08 |
| SnCl₄ | -78 | 17,700 | 1.07 |
| EtAlCl₂ | -30 | - | Broad |
| TiCl₄ | -30 | - | Broad |
| FeCl₃ | -78 | - | Relatively Narrow |
| GaCl₃ | -78 | - | Relatively Narrow |
| Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis acid]₀ = 5.0 mM in toluene.[7] |
Experimental Protocols
General Protocol for Living Cationic Polymerization of Vinyl Ethers
This protocol is a generalized procedure based on common laboratory practices for achieving controlled polymerization of vinyl ethers.
1. Materials and Reagents:
-
Vinyl ether monomer (e.g., this compound, IBVE)
-
Initiator (e.g., IBVE-HCl adduct)
-
Lewis Acid (e.g., SnCl₄ in a suitable solvent)
-
Anhydrous solvent (e.g., toluene)
-
Quenching agent (e.g., pre-chilled methanol with a small amount of ammonia)
-
Non-solvent for precipitation (e.g., methanol)
2. Purification of Reagents:
-
Monomer: The vinyl ether monomer should be distilled twice over calcium hydride to remove water and other impurities.[7]
-
Solvent: Toluene should be dried by passing it through a solvent purification column just before use.[7]
3. Polymerization Procedure:
-
Assemble a glass reaction tube equipped with a magnetic stir bar under a dry, inert atmosphere (e.g., nitrogen).[7] The glassware should be baked prior to use to remove any adsorbed moisture.
-
Add the desired amount of dry toluene to the reaction tube via a gas-tight syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the purified vinyl ether monomer to the cooled solvent and allow the temperature to equilibrate.
-
Initiate the polymerization by the sequential addition of the initiator and then the Lewis acid via syringe.
-
Allow the polymerization to proceed for the desired time.
-
Quench the polymerization by adding a pre-chilled solution of methanol containing a small amount of ammonia.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
4. Characterization:
-
Determine the number-average molecular weight (Mₙ) and dispersity (Đ = Mₙ/Mₙ) by gel permeation chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Workflow for controlled vinyl ether polymerization.
Caption: Troubleshooting logic for uncontrolled polymerization.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. main.spsj.or.jp [main.spsj.or.jp]
- 8. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Poly(isobutyl vinyl ether)
Welcome to the technical support center for the synthesis of poly(isobutyl vinyl ether) (PIBVE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cationic polymerization of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: The polymerization reaction is explosive or proceeds too quickly, leading to poor control over molecular weight and a broad molecular weight distribution.
-
Possible Cause: The cationic polymerization of this compound (IBVE) can be extremely rapid and highly exothermic, especially with highly active initiator systems.[1] This can lead to a loss of control over the reaction.
-
Solution:
-
Lower the Reaction Temperature: Conducting the polymerization at low temperatures, such as -78°C, can help stabilize the active cationic species and suppress undesirable chain transfer reactions.[2][3][4]
-
Choose a Milder Initiating System: Consider using initiating systems known for providing better control, such as those that form a tight ion complex with the propagating chain end.[2][3] For example, using certain organic acids or specific Lewis acid/initiator combinations can slow down the polymerization rate.[5][6]
-
Utilize a Controlled/Living Polymerization Technique: Employing techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization adapted for cationic systems can provide excellent control over the polymerization.[7][8]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Non-polar solvents are often used to moderate the reactivity of the cationic species.[4]
-
Issue 2: The resulting polymer has a lower molecular weight than theoretically expected.
-
Possible Cause: This is often due to chain transfer reactions, where the growing polymer chain terminates by transferring its active center to a monomer, solvent, or an impurity.[2][9]
-
Solution:
-
Purify Monomer and Solvent: Impurities, especially water and alcohols, can act as chain transfer agents. Ensure that the this compound monomer and the solvent are rigorously dried and purified before use.[10] Distillation from a suitable drying agent like calcium hydride is a common practice.[10]
-
Optimize Initiator/Monomer Ratio: A higher concentration of the initiator relative to the monomer can lead to shorter polymer chains. Carefully control the stoichiometry of your reactants.
-
Lower the Temperature: As mentioned previously, lower temperatures reduce the rate of chain transfer reactions relative to propagation.[2][3]
-
Add a Proton Trap or a Common Ion Salt: In some systems, adding a non-nucleophilic base (a proton trap) can scavenge protons that might initiate unwanted chains. The addition of a common ion salt can also suppress the dissociation of the propagating species, reducing the likelihood of side reactions.
-
Issue 3: The polymerization does not initiate or the monomer conversion is very low.
-
Possible Cause:
-
Inactive Initiator: The initiator may have decomposed or may not be suitable for the chosen reaction conditions.
-
Presence of Inhibitors: The monomer or solvent may contain inhibitors (e.g., from commercial sources) that quench the cationic species.
-
Insufficiently Strong Lewis Acid: The Lewis acid co-initiator may not be strong enough to activate the initiator and generate the propagating carbocations.
-
-
Solution:
-
Verify Initiator Activity: Use a freshly prepared or properly stored initiator.
-
Remove Inhibitors: Pass the monomer and solvent through a column of activated alumina or a similar adsorbent to remove inhibitors.
-
Select a More Potent Initiator System: If using a Lewis acid-based system, consider a stronger Lewis acid or a different initiator that is more readily activated.[11]
-
Issue 4: The polymer has a broad molecular weight distribution (high dispersity, Đ).
-
Possible Cause: A high dispersity indicates a lack of control over the polymerization process, with multiple side reactions occurring, such as chain transfer and termination.[2]
-
Solution:
-
Implement a Living Cationic Polymerization System: These systems are designed to minimize chain-breaking reactions, leading to polymers with narrow molecular weight distributions.[3][12] This can be achieved by using specific initiator/Lewis acid combinations, additives that stabilize the propagating species, or techniques like cationic RAFT polymerization.[7][8][13]
-
Ensure Homogeneous Reaction Conditions: Inhomogeneity in temperature or reactant concentration can lead to different polymerization rates within the reaction mixture, broadening the molecular weight distribution. Ensure efficient stirring and temperature control.
-
Control the Rate of Initiation: Ideally, the rate of initiation should be fast and quantitative, so that all polymer chains start growing at the same time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the cationic polymerization of this compound?
A1: The most prevalent side reactions are:
-
Chain transfer to monomer: The growing polymer chain transfers a proton to a monomer molecule, terminating the chain and starting a new one.[2]
-
Chain transfer to impurities: Water, alcohols, and other nucleophilic impurities can react with the propagating carbocation, terminating the chain.[2]
-
β-Proton Elimination: The growing chain end can eliminate a proton, forming a terminal double bond and terminating the chain. This is a common termination pathway in cationic polymerization.[1][14]
Q2: How does temperature affect the synthesis of poly(this compound)?
A2: Temperature has a significant impact on the reaction.
-
Lower Temperatures (-78°C to -60°C): Generally favor controlled polymerization by stabilizing the highly reactive carbocationic propagating species.[2][3][4] This reduces the rate of side reactions like chain transfer, leading to higher molecular weights and narrower molecular weight distributions.[2][3] In some cases, lower temperatures can also lead to higher isotacticity.[6][15]
-
Higher Temperatures (Room Temperature and above): Increase the polymerization rate but also significantly increase the rate of chain transfer and termination reactions.[2] This often results in lower molecular weight polymers with broader distributions.[2] However, some modern catalyst systems are designed to provide control even at ambient temperatures.[5][16]
Q3: What types of initiators are typically used for poly(this compound) synthesis?
A3: A variety of initiating systems can be used, often consisting of an initiator and a co-initiator (Lewis acid). Common examples include:
-
Protic Acids: Strong acids like triflic acid can directly initiate polymerization.
-
Lewis Acids in combination with a Cationogen: Systems like SnCl₄, TiCl₄, or BF₃·OEt₂ are used with a proton source (like water or an alcohol) or a carbocation source (like an HCl adduct of the monomer).[17][18][19]
-
Organocatalysts: Certain strong, metal-free organic acids have been developed for controlled cationic polymerization.[5][15]
-
Photoinitiators: Specific compounds can generate cationic species upon irradiation with light, allowing for temporal control of the polymerization.[16]
Q4: How can I control the stereochemistry (tacticity) of the resulting polymer?
A4: The stereochemistry of poly(this compound) is influenced by the choice of initiator, solvent, and temperature.
-
Bulky Lewis Acid Catalysts: Using titanium-based Lewis acids with bulky substituents has been shown to produce highly isotactic poly(this compound).[6]
-
Low Polymerization Temperature: Lowering the reaction temperature, for instance to -78°C, often favors the formation of isotactic polymer.[6][15]
-
Solvent: The polarity of the solvent can influence the stereocontrol of the polymerization.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of poly(this compound).
Table 1: Effect of Temperature on Polymerization
| Initiating System | Temperature (°C) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Reference |
| CumOH/B(C₆F₅)₃/Et₂O | 20 | Variable | Low | Broad | [20] |
| CumOH/B(C₆F₅)₃/Et₂O | -10 | Higher than at 20°C | Higher than at 20°C | Broad | [20] |
| Trifluoromethyl sulfonates | Room Temp. | - | - | Broad | [2] |
| Trifluoromethyl sulfonates | -78 | - | Close to theoretical | Narrow | [2] |
| iBVE:HCl:SnCl₄ | -26 | - | Decreases with capping agent | - | [17] |
| iBVE:HCl:SnCl₄ | -78 | - | Decreases with capping agent | - | [17] |
Table 2: Influence of Different Initiating Systems
| Initiating System | Conditions | Key Outcome | Reference |
| CumOH/B(C₆F₅)₃/Et₂O | Aqueous media | Various chain-transfer reactions observed | [1][20] |
| Pyrrole with metal chlorides | Presence of weak Lewis base | Controlled polymerization, narrow MWDs | [21] |
| Trifluoromethyl sulfonates | Various solvents and ligands | Controlled molecular weight and tacticity | [2][3][4] |
| Aryl methyl halides/silver salts/sulfides | -23°C in CH₂Cl₂ | Controlled polymerization, narrow MWD | [13] |
Experimental Protocols
Protocol 1: General Procedure for Controlled Cationic Polymerization of this compound at Low Temperature
-
Preparation:
-
All glassware should be flame-dried under vacuum and cooled under a positive pressure of dry nitrogen or argon.
-
The this compound monomer and solvent (e.g., toluene, hexane) must be rigorously purified. This is typically done by distillation from calcium hydride.
-
The initiator and co-initiator solutions should be prepared in a glovebox or using Schlenk line techniques.
-
-
Polymerization:
-
To a flame-dried reaction flask equipped with a magnetic stirrer and under an inert atmosphere, add the desired amount of purified solvent.
-
Cool the flask to the target temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Add the purified this compound monomer to the cold solvent.
-
Initiate the polymerization by adding the pre-chilled initiator solution, followed by the co-initiator (Lewis acid) solution, via syringe.
-
Allow the reaction to proceed for the desired time with vigorous stirring.
-
-
Quenching and Isolation:
-
Quench the polymerization by adding a pre-chilled quenching agent, such as methanol or a solution of ammonia in methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine the tacticity using ¹H and ¹³C NMR spectroscopy.
-
Visualizations
Caption: Main polymerization pathway versus common side reactions.
References
- 1. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 5. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chain transfer - Wikipedia [en.wikipedia.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Polymerization of Isobutyl Vinyl Ether
Welcome to the technical support center for the stereoselective polymerization of isobutyl vinyl ether (IBVE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to achieving high stereoselectivity in IBVE polymerization.
Q1: My polymerization resulted in low isotacticity (low % m). What are the common causes and how can I improve it?
A1: Low isotacticity in poly(this compound) (PIBVE) is a frequent challenge. Several factors can contribute to this issue. Here’s a troubleshooting guide:
-
Catalyst Selection: The choice of catalyst is paramount. Standard Lewis acids like TiCl₄ or SnCl₄ often yield nearly atactic polymers (m ≈ 68%).[1] For high isotacticity, specially designed catalysts are necessary.
-
Recommendation: Employ bulky Lewis acid catalysts. For instance, titanium-based Lewis acids with sterically demanding phenoxy ligands, such as bis[(2,6-diisopropyl)phenoxy]titanium dichloride, have been shown to achieve isotacticity (m) as high as 90-92%.[1] Similarly, titanium complexes derived from α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) are also highly effective.[2]
-
-
Reaction Temperature: Cationic polymerization is highly sensitive to temperature.
-
Solvent Polarity: The solvent plays a critical role in the stereochemical control of the propagating chain end.
-
Recommendation: Use nonpolar solvents. Solvents like n-hexane are preferred as they enhance stereoregulation.[1]
-
-
Additives: The presence of certain additives can sequester protons and improve stereocontrol.
-
Recommendation: The addition of a bulky, non-coordinating pyridine, such as 2,6-di-tert-butyl-4-methylpyridine, can significantly increase the meso dyad content.[1]
-
-
Water Contamination: Cationic polymerizations are notoriously sensitive to water, which can act as an uncontrolled initiator or terminating agent, leading to poor stereoselectivity.[4]
-
Recommendation: Ensure all reagents and glassware are rigorously dried before use. The polymerization should be carried out under an inert atmosphere (e.g., dry nitrogen or argon).[4]
-
Q2: I'm struggling with poor control over the molecular weight and a broad molecular weight distribution (high Mw/Mn). What should I investigate?
A2: Achieving a well-defined polymer architecture requires controlling the initiation, propagation, and termination steps.
-
Initiating System: The choice and purity of the initiator are crucial. Living cationic polymerization systems offer the best control.
-
Recommendation: Utilize a well-defined initiating system, such as the IBVE-HCl adduct coupled with a suitable Lewis acid.[1][5] For living polymerizations, systems involving various metal halides in the presence of an appropriate added base (like 1,4-dioxane) or salt can provide excellent control, leading to narrow molecular weight distributions (Mw/Mn as low as 1.06).[5]
-
-
Chain Transfer Reactions: Chain transfer to monomer is a common issue in cationic polymerization that broadens the molecular weight distribution.
-
Recommendation: As with improving stereoselectivity, lowering the reaction temperature can suppress chain transfer reactions. The use of specific additives or catalyst systems designed for living polymerization is also key to minimizing these undesirable side reactions.[3]
-
Q3: Why is the order of reagent addition important in some protocols?
A3: The order of addition can be critical for the formation of the active catalyst species.[6] For catalyst systems involving multiple components, such as a Lewis acid and a chiral ligand, pre-mixing these components before introducing the monomer may be necessary to allow for the formation of the desired chiral complex responsible for stereocontrol.[6][7] For example, mixing a BINOL-based phosphoric acid with TiCl₄ prior to monomer addition was found to increase stereoselectivity from 83% to 87% m.[7]
Quantitative Data on Stereoselective IBVE Polymerization
The following tables summarize key data from various studies to allow for easy comparison of different catalytic systems and reaction conditions.
Table 1: Comparison of Catalyst Systems for this compound Polymerization
| Catalyst System | Initiator | Solvent | Temp. (°C) | Isotacticity (% m) | Mn ( g/mol ) | Mw/Mn | Reference |
| TiCl₂{OC₆H₄i-Pr₂(2,6-)}₂ | IBVE-HCl Adduct | n-Hexane | -78 | 90-92 | ~20,000 | - | [1] |
| TiCl₄ | IBVE-HCl Adduct | n-Hexane | -78 | ~68 | - | - | [1] |
| TADDOL / TiCl₄ | IBVE | - | - | 90 | - | - | [2] |
| Chiral IDPi / Lewis Acid | - | - | - | up to 95.1 | - | - | [8][9] |
| FeCl₃ / 1,4-Dioxane | IBVE-HCl Adduct | Toluene | 0 | - | 18,200 | 1.06 | [5] |
| CrO₃ | - | - | 80 | High (crystalline) | - | - | [10] |
IDPi: Imidodiphosphorimidate
Table 2: Effect of Reaction Conditions on Isotacticity
| Catalyst | Solvent | Temp. (°C) | Additive | Isotacticity (% m) | Reference |
| TiCl₂{OC₆H₄i-Pr₂(2,6-)}₂ | Toluene | -78 | None | 64 | [1] |
| TiCl₂{OC₆H₄i-Pr₂(2,6-)}₂ | n-Hexane | -78 | None | 88 | [1] |
| TiCl₂{OC₆H₄i-Pr₂(2,6-)}₂ | n-Hexane | -78 | Bulky Pyridine | 92 | [1] |
| TiCl₂{OC₆H₄i-Pr₂(2,6-)}₂ | n-Hexane | -40 | Bulky Pyridine | 80 | [1] |
Experimental Protocols
This section provides a detailed methodology for a representative highly isotactic polymerization of IBVE based on published procedures.[1][5]
Protocol: Synthesis of Highly Isotactic Poly(this compound) using a Titanium-Based Lewis Acid
1. Materials & Reagents:
-
This compound (IBVE): Purified by distillation over calcium hydride.
-
n-Hexane: Dried using a solvent purification system or by distillation over sodium/benzophenone.
-
Lewis Acid Catalyst (e.g., TiCl₂{OC₆H₄i-Pr₂(2,6-)}₂): Handled in a glovebox due to moisture sensitivity.
-
Initiator (IBVE-HCl adduct): Prepared by bubbling dry HCl gas through a solution of IBVE in a dry solvent.
-
Bulky Pyridine (e.g., 2,6-di-tert-butyl-4-methylpyridine): Used as received if high purity.
-
Methanol (containing aqueous ammonia): Used for quenching.
2. Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware.
-
Dry syringes and cannulas.
-
Low-temperature bath (e.g., dry ice/acetone for -78 °C).
3. Polymerization Procedure:
-
Glassware Preparation: Assemble a glass reactor equipped with a magnetic stir bar and a three-way stopcock. Dry the reactor thoroughly in an oven and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Charging: Under an inert atmosphere, charge the reactor with dry n-hexane.
-
Cooling: Cool the reactor to the desired temperature (-78 °C) using a low-temperature bath.
-
Addition of Reagents:
-
Add the bulky pyridine to the cooled solvent via a dry syringe.
-
Add the IBVE monomer to the reactor.
-
In a separate flask, dissolve the Lewis acid catalyst in dry n-hexane.
-
Prepare the initiator solution (IBVE-HCl adduct) in a separate flask.
-
-
Initiation: Start the polymerization by adding the Lewis acid solution, followed immediately by the initiator solution, to the stirred monomer solution at -78 °C.
-
Polymerization: Allow the reaction to proceed for the specified time (e.g., 1-2 hours), maintaining the temperature and stirring.
-
Termination (Quenching): Terminate the reaction by adding an excess of pre-chilled methanol containing a small amount of aqueous ammonia. This will precipitate the polymer.
-
Polymer Isolation:
-
Allow the mixture to warm to room temperature.
-
Filter the precipitated polymer.
-
Wash the polymer with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the resulting polymer under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer for its molecular weight (GPC) and tacticity (¹³C NMR spectroscopy).
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Stereoselective Cationic Polymerization
Caption: General experimental workflow for stereoselective IBVE polymerization.
Key Factors Influencing Stereoselectivity
Caption: Factors that positively influence the stereoselectivity of polymerization.
Mechanism of Catalyst-Controlled Stereoselection
Caption: Simplified model of catalyst-controlled stereoselection via ion-pairing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective cationic polymerization of vinyl ethers by easily and finely tunable titanium complexes prepared from tartrate-derived diols: isospecific polymerization and recognition of chiral side chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 4. Uses of polymerization products of isobutyl vinyl ether_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
addressing issues with reproducing isobutyl vinyl ether experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl vinyl ether (IBVE).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and polymerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Synthesis of IBVE: Low Yield | Incomplete reaction of isobutanol with acetylene. | Ensure the catalyst (e.g., potassium isobutoxide) is active and used in the correct proportion. Optimize reaction temperature and pressure; for instance, a gas-liquid reaction can be run at 160°C and 0.5 MPa.[1] Continuous processes in a tubular reactor have shown isobutanol conversion rates of up to 77.5%.[1] |
| Catalyst deactivation. | Use fresh catalyst and ensure all reactants and solvents are dry. | |
| Purification of IBVE: Presence of Impurities | Incomplete removal of isobutanol or side products. | Distill the crude product twice over calcium hydride to effectively remove residual alcohol and water.[2] |
| Peroxide formation during storage. | Test for peroxides periodically, especially before distillation.[3] Store in a cool, dry, well-ventilated place away from heat and ignition sources, and consider adding a stabilizer like 0.1% potassium hydroxide.[4] | |
| Cationic Polymerization: Uncontrolled/Runaway Reaction | Highly reactive cationic species. | Cationic polymerization of vinyl ethers can be extremely rapid.[2] To control the reaction, use a less active Lewis acid or conduct the polymerization at a very low temperature (e.g., -78°C).[2][5] |
| High concentration of initiator/catalyst. | Optimize the ratio of monomer to initiator and catalyst. | |
| Inefficient heat dissipation. | For larger scale reactions, consider dispersion or emulsion polymerization techniques which offer better heat transfer compared to bulk or solution polymerization.[6][7] | |
| Polymerization: Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Chain transfer reactions to monomer, solvent, or impurities. | Use purified reagents and solvents.[8] Employ living cationic polymerization techniques which minimize termination and chain transfer.[8][9] |
| Multiple active species. | The choice of initiator and Lewis acid is critical. For example, using SnCl₄ as a Lewis acid at temperatures below -30°C can produce polymers with a narrow molecular weight distribution (Mw/Mn < 1.1).[2] | |
| Polymerization: Low Monomer Conversion | Inactive initiator or catalyst. | Ensure the initiator and catalyst are pure and handled under inert conditions (e.g., dry nitrogen) to prevent deactivation.[2] |
| Presence of water or other nucleophilic impurities. | Rigorously dry all glassware, solvents, and the monomer. Water can inhibit cationic polymerization.[9] | |
| Polymerization: Inconsistent Results | Variability in reagent quality. | Use freshly purified monomer and solvents for each experiment. |
| Fluctuations in reaction temperature. | Maintain a constant and controlled temperature throughout the polymerization process. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to prevent polymerization and peroxide formation?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] To inhibit spontaneous polymerization, a stabilizer such as 0.1% potassium hydroxide is often added.[4] It is also recommended to test for the presence of peroxides periodically, especially before use in a reaction, as they can form upon exposure to air and light.[3]
Q2: My cationic polymerization of IBVE is too fast and difficult to control. What can I do?
A2: The high reactivity of the carbocationic propagating species in the polymerization of vinyl ethers often leads to very fast and sometimes uncontrolled reactions.[5] To mitigate this, you can:
-
Lower the reaction temperature: Performing the polymerization at temperatures as low as -78°C can significantly slow down the reaction rate and improve control.[2][5]
-
Choose a suitable Lewis acid: The strength of the Lewis acid catalyst affects the polymerization rate. Weaker Lewis acids can lead to a more controlled polymerization. For instance, SnCl₄ has been shown to be effective in controlling the polymerization of IBVE.[2]
-
Use a living cationic polymerization system: These systems are designed to minimize termination and chain transfer reactions, offering excellent control over the polymerization process.[8][9]
Q3: How can I obtain poly(this compound) with a narrow molecular weight distribution (low PDI)?
A3: Achieving a narrow molecular weight distribution requires minimizing side reactions like chain transfer and termination. This can be accomplished through:
-
Rigorous purification of reagents: Ensure that the monomer, solvent, and initiator are free from impurities, especially water, which can interfere with the polymerization.[8]
-
Employing living cationic polymerization techniques: These methods, often involving specific initiator/Lewis acid systems, are designed to produce polymers with well-defined molecular weights and low PDI.[2][9] For example, the use of an IBVE-HCl adduct with SnCl₄ in toluene at temperatures below -30°C can yield polymers with a PDI of less than 1.1.[2]
Q4: What is the role of poly(this compound) in drug development?
A4: Poly(this compound) is utilized in the pharmaceutical industry primarily in controlled-release drug formulations.[10] Its film-forming capabilities and hydrophobic nature make it a suitable candidate for creating matrices or coatings that encapsulate a drug.[10] This allows for the gradual release of the active pharmaceutical ingredient over time, which can improve therapeutic efficacy and patient compliance.
Quantitative Data
The following tables summarize quantitative data from various experimental setups for the cationic polymerization of this compound.
Table 1: Effect of Lewis Acid on IBVE Polymerization
| Lewis Acid | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| SnCl₄ | -78 | >99 | 17,700 | 1.07 | [2] |
| SnCl₄ | -30 | >99 | 18,000 | 1.28 | [2] |
| EtAlCl₂ | -78 | >99 | Uncontrolled | Broad | [2] |
| TiCl₄ | -78 | >99 | Uncontrolled | Broad | [2] |
| FeCl₃ | -78 | >99 | 15,000 | 1.20 | [2] |
| GaCl₃ | -78 | >99 | 16,500 | 1.15 | [2] |
Table 2: Cationic Polymerization of IBVE in Aqueous Media
| Polymerization Type | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| Aqueous Dispersion | >85 | up to 8600 | 2.5–3.5 | [6][7] |
| Direct Emulsion | 50–60 | ≤ 2000 | 2.0–2.5 | [6][7] |
| Inverse Emulsion | 85–96 | 4500–5500 | Not Specified | [6][7] |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a gas-liquid phase synthesis of this compound from isobutanol and acetylene.[1]
-
Materials: Isobutanol, acetylene, potassium isobutoxide (catalyst), dimethylaniline (solvent).
-
Apparatus: Stainless steel autoclave.
-
Procedure:
-
Charge the autoclave with isobutanol, potassium isobutoxide, and dimethylaniline.
-
Pressurize the autoclave with acetylene to 0.5 MPa.
-
Heat the reaction mixture to 160°C and maintain for 7 hours with stirring.
-
After the reaction, cool the autoclave and vent the excess acetylene.
-
The product, this compound, is then purified by distillation.
-
2. Living Cationic Polymerization of this compound
This protocol is for the living cationic polymerization of IBVE to produce a polymer with a controlled molecular weight and narrow PDI.[2]
-
Materials: this compound (distilled twice over calcium hydride), toluene (dried), IBVE-HCl adduct (initiator), SnCl₄ in heptane (catalyst).
-
Apparatus: Baked glass tube under dry nitrogen.
-
Procedure:
-
Under a dry nitrogen atmosphere, add dried toluene to a baked glass tube.
-
Cool the toluene to the desired reaction temperature (e.g., -78°C).
-
Add the IBVE monomer to the cooled toluene.
-
Initiate the polymerization by adding the IBVE-HCl adduct.
-
Add the SnCl₄ solution to the reaction mixture.
-
After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., prechilled methanol).
-
The polymer is then recovered by precipitation in an appropriate non-solvent and dried.
-
Visualizations
Caption: Experimental workflow for the synthesis and polymerization of this compound.
References
- 1. POLY(this compound) | 9003-44-5 [chemicalbook.com]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. Poly (this compound) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
Validation & Comparative
A Comparative Analysis of Isobutyl Vinyl Ether and Other Vinyl Ethers for Researchers and Drug Development Professionals
An in-depth guide to the properties, reactivity, and performance of isobutyl vinyl ether in comparison to other commercially significant vinyl ethers, supported by experimental data and detailed protocols.
Vinyl ethers are a versatile class of organic compounds characterized by a vinyl group attached to an ether linkage. Their electron-rich double bond makes them highly reactive monomers, particularly in cationic polymerization, and valuable intermediates in organic synthesis. Among them, this compound (IBVE) is a prominent member with a wide range of applications, from the production of adhesives and coatings to its use as a reactive diluent in various resin systems. This guide provides a comprehensive comparative study of this compound against other common vinyl ethers, such as ethyl vinyl ether (EVE), n-butyl vinyl ether (nBVE), and 2-chloroethyl vinyl ether (CEVE), to assist researchers, scientists, and drug development professionals in selecting the optimal vinyl ether for their specific applications.
Chemical and Physical Properties: A Comparative Overview
The physical and chemical properties of vinyl ethers are primarily influenced by the nature of the alkyl group attached to the ether oxygen. These properties, in turn, dictate their behavior in chemical reactions and their suitability for various applications. A summary of the key properties of this compound and other selected vinyl ethers is presented in Table 1.
| Property | This compound (IBVE) | Ethyl Vinyl Ether (EVE) | n-Butyl Vinyl Ether (nBVE) | 2-Chloroethyl Vinyl Ether (CEVE) |
| Chemical Formula | C₆H₁₂O | C₄H₈O | C₆H₁₂O | C₄H₇ClO |
| Molecular Weight ( g/mol ) | 100.16 | 72.11 | 100.16 | 106.55 |
| Boiling Point (°C) | 83 | 36 | 94 | 109 |
| Density (g/cm³ at 20°C) | 0.769 | 0.754 | 0.778 | 1.049 |
| Solubility in Water | Sparingly soluble | Slightly soluble | Sparingly soluble | Insoluble |
| Flash Point (°C) | -15 | -46 | -9 | 29 |
Table 1: Physical and Chemical Properties of Selected Vinyl Ethers. This table provides a comparative summary of the fundamental physical and chemical properties of this compound and other common vinyl ethers.
Reactivity in Cationic Polymerization: A Kinetic Perspective
Cationic polymerization is the most common method for polymerizing vinyl ethers. The reactivity of the vinyl ether monomer in this process is highly dependent on the electronic and steric effects of the alkyl substituent. The electron-donating nature of the alkoxy group stabilizes the propagating carbocation, making vinyl ethers highly susceptible to cationic polymerization.
Reactivity Ratios in Copolymerization
The relative reactivity of different vinyl ether monomers in copolymerization is a critical factor in determining the composition and microstructure of the resulting copolymer. The reactivity ratios (r) indicate the preference of a propagating chain end to add a monomer of its own kind versus the comonomer. A study on the cationic copolymerization of various vinyl ethers with 2,3-dihydrofuran (DHF) provides valuable insights into their relative reactivities.
| Monomer System (VE/DHF) | r (VE) | r (DHF) | r(VE)/r(DHF) |
| This compound (IBVE) | 0.83 ± 0.08 | 0.57 ± 0.07 | 1.45 |
| n-Butyl Vinyl Ether (nBVE) | 0.75 ± 0.06 | 0.65 ± 0.05 | 1.15 |
| Propyl Vinyl Ether (PVE) | 0.68 ± 0.07 | 0.72 ± 0.06 | 0.94 |
Table 2: Monomer Reactivity Ratios in Cationic Copolymerization with 2,3-Dihydrofuran (DHF). The data shows the relative reactivities of different vinyl ethers when copolymerized with DHF, indicating that IBVE is more reactive than DHF, while nBVE and PVE have reactivities closer to that of DHF under the studied conditions.[1]
The order of reactivity for the alkyl vinyl ethers in this specific copolymerization system was found to be IBVE > nBVE > PVE.[1] This can be attributed to the greater electron-donating inductive effect of the isobutyl group compared to the n-butyl and propyl groups, which leads to a more stable carbocation at the propagating chain end.
Performance as Reactive Diluents
Vinyl ethers are widely used as reactive diluents in various resin systems, such as epoxy and vinyl ester resins, to reduce viscosity and participate in the curing process. Their low viscosity and high reactivity make them effective alternatives to traditional solvents, which are often volatile organic compounds (VOCs).
The efficiency of a reactive diluent is determined by its ability to reduce the viscosity of the resin and its impact on the final properties of the cured material, such as mechanical strength and thermal stability. While direct comparative data for the viscosity reduction efficiency of this compound versus other vinyl ethers in a single study is limited, the general principle is that lower molecular weight and less bulky alkyl groups lead to lower viscosity and more effective dilution. However, the structure of the alkyl group also influences the properties of the final cured product. For instance, the flexible isobutyl group in IBVE can impart good internal plasticity and flexibility to the resulting polymer.[2]
Experimental Protocols
General Procedure for Cationic Polymerization of Vinyl Ethers
This protocol provides a general methodology for the cationic polymerization of vinyl ethers. Specific conditions may need to be optimized for each monomer and desired polymer characteristics.
Materials:
-
Vinyl ether monomer (e.g., this compound), purified by distillation over calcium hydride.
-
Initiator (e.g., a protonic acid source like HCl, often in the form of an adduct with a vinyl ether).
-
Lewis acid co-initiator (e.g., SnCl₄, TiCl₄, or BF₃·OEt₂).
-
Anhydrous solvent (e.g., toluene, dichloromethane).
-
Quenching agent (e.g., methanol, ammonia solution).
-
Dry nitrogen or argon atmosphere.
Procedure:
-
All glassware should be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.
-
The purified vinyl ether monomer and anhydrous solvent are charged into the reaction vessel.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
The initiator solution is added to the reaction mixture with stirring.
-
The Lewis acid co-initiator is then added to start the polymerization. The reaction is often very rapid.
-
The polymerization is allowed to proceed for the desired time.
-
The reaction is terminated by adding the quenching agent.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.
-
The molecular weight (Mn) and polydispersity index (Mw/Mn) of the polymer are determined by gel permeation chromatography (GPC).
Applications in Drug Development
Vinyl ether-based polymers are gaining attention in the field of drug development due to their potential for creating pH-sensitive drug delivery systems. The vinyl ether linkage is susceptible to hydrolysis under acidic conditions, which can be exploited for targeted drug release in acidic microenvironments such as tumors or inflamed tissues.[3] For example, polymers derived from (2-ethoxyethyl) vinyl ether (EEVE) can be engineered to release their therapeutic payload in a controlled manner in response to a pH trigger.[3] The biocompatibility of the resulting poly(vinyl ether)s and their degradation products is a key advantage for such applications.[3]
Conclusion
This compound is a versatile and reactive monomer with a broad range of applications. Its specific properties, such as the electron-donating nature of the isobutyl group, influence its reactivity in cationic polymerization and the characteristics of the resulting polymers. When compared to other vinyl ethers, IBVE often exhibits higher reactivity in copolymerization due to the enhanced stability of its propagating carbocation. The choice between this compound and other vinyl ethers will ultimately depend on the desired properties of the final product, whether it be a homopolymer, copolymer, or a formulated system where it acts as a reactive diluent. For applications in drug delivery, the ability to tailor the pH sensitivity and biocompatibility of vinyl ether-based polymers opens up exciting possibilities for the development of advanced therapeutic systems. Further research into direct comparative studies under standardized conditions will continue to refine the understanding of the structure-property relationships among this important class of monomers.
References
A Comparative Guide to the Polymerization Kinetics of Isobutyl Vinyl Ether and its Alternatives
For researchers, scientists, and drug development professionals working with poly(vinyl ether)s, a thorough understanding of polymerization kinetics is paramount for controlling polymer properties and optimizing reaction conditions. This guide provides a detailed comparison of the polymerization kinetics of isobutyl vinyl ether (IBVE) with other common vinyl ethers, supported by experimental data from the literature. We will delve into different polymerization techniques, present key kinetic parameters, and provide detailed experimental protocols.
Comparative Kinetic Analysis of Vinyl Ether Polymerization
The cationic polymerization of vinyl ethers is known for its rapid reaction rates due to the high reactivity of the carbocationic propagating species.[1] However, this high reactivity can also lead to challenges in controlling the polymerization, such as side reactions and broad molecular weight distributions.[2] Living cationic polymerization and cationic reversible addition-fragmentation chain transfer (RAFT) polymerization have emerged as powerful techniques to overcome these challenges, enabling the synthesis of well-defined polymers.[3][4]
This section compares the kinetic data for the polymerization of this compound (IBVE) with other vinyl ethers, including ethyl vinyl ether (EVE), n-butyl vinyl ether (nBVE), and others, under various polymerization conditions.
Table 1: Comparison of Propagation Rate Constants (kp) for Cationic Polymerization of Various Vinyl Ethers
| Monomer | Initiating System | Solvent | Temperature (°C) | kp (L mol-1 s-1) | Reference |
| This compound (IBVE) | Ph3C+SbCl6- | CH2Cl2 | 0 | 11200 | [5] |
| Ethyl Vinyl Ether (EVE) | Ph3C+SbCl6- | CH2Cl2 | 0 | 260 | [5] |
| Methyl Vinyl Ether (MVE) | Ph3C+SbCl6- | CH2Cl2 | 0 | Not Reported | [5] |
| Isopropyl Vinyl Ether (IPVE) | Ph3C+SbCl6- | CH2Cl2 | 0 | Not Reported | [5] |
| n-Butyl Vinyl Ether (nBVE) | LiAlH4/AlCl3 | Et2O/CH2Cl2 (1:1 v/v) | Not Specified | Not Reported | [4] |
Note: The reactivity of vinyl ethers in cationic polymerization generally follows the order: MVE < EVE < IBVE < IPVE, which is reflected in the propagation rate constants.[5]
Table 2: Molecular Weight and Dispersity Data for Living Cationic Polymerization of Vinyl Ethers
| Monomer | Initiating System | Solvent | Temperature (°C) | Mn ( g/mol ) | Dispersity (Mw/Mn) | Reference |
| This compound (IBVE) | IBVE-HCl/SnCl4 | Toluene | -30 | Varies with conversion | ~1.1 | [6] |
| Ethyl Vinyl Ether (EVE) | IBVE-HCl/SnCl4 | Toluene | -30 | Varies with conversion | ~1.1 | [6] |
| n-Butyl Vinyl Ether (nBVE) | IBVE-HCl/SnCl4 | Toluene | -30 | Varies with conversion | ~1.1 | [6] |
| tert-Butyldiphenylsiloxybutyl Propenyl Ether (TBDPSBPE) | IBEA/Et1.5AlCl1.5/SnCl4 | Not Specified | -80 | 12,900 | 1.22 | [7] |
| tert-Butyldiphenylsiloxybutyl Vinyl Ether (TBDPSBVE) | HCl/ZnCl2 | Toluene | -30 | Not Reported | 1.10 | [7] |
Note: Living cationic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity).
Table 3: Reactivity Ratios for Cationic Copolymerization of Vinyl Ethers with 2,3-Dihydrofuran (DHF)
| Vinyl Ether (VE) | rVE | rDHF | rVE/rDHF | Reference |
| This compound (IBVE) | Not Reported | Not Reported | 1.45 | [8] |
| n-Butyl Vinyl Ether (nBVE) | Not Reported | Not Reported | 1.10 | [8] |
| Propyl Vinyl Ether (PVE) | Not Reported | Not Reported | 1.03 | [8] |
Note: The reactivity of vinyl ethers in copolymerization is influenced by the electron-donating nature of the alkyl group, with the reactivity order being PVE < nBVE < IBVE.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and comparing kinetic data. This section provides methodologies for key polymerization techniques discussed in this guide.
Protocol 1: Living Cationic Polymerization of this compound
This protocol is based on the initiating system IBVE-HCl/SnCl4.[6]
Materials:
-
This compound (IBVE), purified by distillation over calcium hydride.
-
Toluene, dried and distilled.
-
IBVE-HCl adduct, prepared by reacting IBVE with HCl.
-
Tin(IV) chloride (SnCl4), as a solution in a dry solvent.
-
Dry nitrogen or argon gas for inert atmosphere.
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of dry toluene.
-
Cool the flask to the desired reaction temperature (e.g., -30 °C) in a suitable cooling bath.
-
Add the IBVE monomer to the cooled solvent.
-
Initiate the polymerization by adding the IBVE-HCl adduct, followed by the SnCl4 solution.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography or 1H NMR.
-
Determine the number-average molecular weight (Mn) and dispersity (Mw/Mn) of the polymer by gel permeation chromatography (GPC).
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Protocol 2: Cationic RAFT Polymerization of this compound
This protocol describes a moisture-tolerant cationic RAFT polymerization.[9]
Materials:
-
This compound (IBVE), as received.
-
Dithiocarbamate chain-transfer agent (CTA).
-
Pentacarbomethoxycyclopentadiene (PCCP) as a catalyst.
-
A hydrogen bond donor (HBD).
-
Dichloromethane (DCM) as a solvent.
Procedure:
-
In a vial, combine the dithiocarbamate CTA, PCCP, and the HBD.
-
Add the IBVE monomer and DCM to the vial.
-
Stir the reaction mixture at room temperature under an ambient atmosphere.
-
Monitor the polymerization kinetics by taking samples at various time points and analyzing them via 1H NMR for conversion and GPC for molecular weight and dispersity.
-
A semilogarithmic plot of ln([M]0/[M]) versus time should be linear, indicating first-order kinetics.[9]
-
The number-average molecular weight should increase linearly with conversion, while the dispersity remains low.[9]
Visualizing Polymerization Mechanisms
Understanding the underlying mechanisms is key to interpreting kinetic data. The following diagrams, generated using the DOT language, illustrate the fundamental pathways of cationic and cationic RAFT polymerization.
Cationic Polymerization Workflow
Caption: General mechanism of cationic polymerization.
Cationic RAFT Polymerization Cycle
Caption: Reversible chain transfer in cationic RAFT.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. main.spsj.or.jp [main.spsj.or.jp]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Solution vs. Emulsion Polymerization of Vinyl Ethers
For researchers, scientists, and drug development professionals working with poly(vinyl ether)s (PVEs), the choice of polymerization technique is a critical decision that dictates the final properties and applicability of the polymer. The electron-rich double bond in vinyl ethers makes them particularly amenable to cationic polymerization. This guide provides an objective, data-driven comparison of two common methods: solution and emulsion polymerization, highlighting their respective advantages and disadvantages in synthesizing PVEs.
Solution polymerization, a homogeneous process where the monomer and initiator are dissolved in a solvent, offers excellent control over the polymer's molecular weight and architecture.[1] In contrast, emulsion polymerization is a heterogeneous system where the monomer is dispersed in an aqueous medium with the aid of a surfactant.[1] This method is particularly advantageous for managing the significant heat release characteristic of the rapid polymerization of vinyl ethers.[1][2]
Key Performance Indicators: A Quantitative Comparison
The selection of a polymerization method hinges on the desired characteristics of the final polymer. The following table summarizes key quantitative data for the polymerization of vinyl ethers, drawing from various studies to provide a comparative overview.
| Parameter | Solution Polymerization | Emulsion Polymerization |
| Monomer Conversion | High, often >90% under optimized conditions.[1] For ethyl vinyl ether, conversions can reach up to 99%. | Moderate to high. For isobutyl vinyl ether (IBVE), yields of 50-60% in direct emulsion and 85-96% in inverse emulsion have been reported.[1][2] However, in some aqueous systems, monomer conversion can be lower than in suspension polymerization.[3] |
| Number-Average Molecular Weight (Mn) | Can be precisely controlled to achieve high values, especially with living polymerization techniques.[1][4] | Typically lower. For IBVE in direct emulsion, Mn is often ≤ 2000 g/mol , while in inverse emulsion, it can reach 4500–5500 g/mol .[2] |
| Polydispersity Index (PDI or Đ) | Can be very narrow, with values < 1.2 achievable in well-controlled living systems.[1][5] | Generally broader, with PDI values of 2.0–2.5 reported for IBVE in direct emulsion.[1][2] |
| Reaction Kinetics | Rates are influenced by solvent polarity and temperature. Chain transfer to the solvent can be a competing reaction.[1][4] | High polymerization rates are often observed due to the compartmentalization of reaction sites within micelles.[1] |
| Viscosity | Increases significantly as the polymerization progresses and polymer molecular weight increases.[1] | The overall viscosity of the latex remains low and is independent of the polymer's molecular weight.[1] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the successful synthesis of PVEs. Below are representative procedures for both solution and emulsion polymerization of vinyl ethers.
Protocol 1: Cationic Solution Polymerization of Ethyl Vinyl Ether (EVE)
This protocol is adapted from a procedure utilizing a trifluoromethyl sulfonate catalyst in an organic solvent.[4]
Materials:
-
Ethyl vinyl ether (EVE), freshly distilled
-
Trifluoromethyl sulfonate catalyst (e.g., Fe(OTf)₂)
-
Anhydrous toluene
-
Methanol (for quenching)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A Schlenk flask is charged with the trifluoromethyl sulfonate catalyst under an inert atmosphere.
-
Anhydrous toluene is added to dissolve the catalyst.
-
The flask is placed in a temperature-controlled bath (e.g., -78 °C) to regulate the reaction temperature.
-
Ethyl vinyl ether is injected into the catalyst solution with vigorous stirring to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time (e.g., 8 hours).
-
The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
The reaction mixture is added dropwise into a large volume of cold methanol to precipitate the poly(ethyl vinyl ether).
-
The polymer is collected by filtration and dried in a vacuum oven to a constant weight.
-
The resulting polymer is characterized for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: Cationic Emulsion Polymerization of this compound (IBVE)
This protocol is based on an aqueous cationic polymerization system.[1][3]
Materials:
-
This compound (IBVE), inhibitor-free
-
Cetyltrimethylammonium bromide (CTAB) as surfactant
-
Cumyl alcohol (CumOH) as initiator
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as co-initiator
-
Diethyl ether (Et₂O)
-
Deionized water
-
Methanol (for quenching and precipitation)
Procedure:
-
To a glass reactor equipped with a mechanical stirrer, add 3 mL of deionized water, the surfactant (CTAB), 1 mL of IBVE monomer, and 0.034 g of CumOH.[1]
-
Stir the mixture at approximately 150 rpm.[1]
-
Immerse the reactor in an ethanol/water bath to bring the mixture to the desired polymerization temperature (e.g., 20 °C) and allow it to equilibrate for 20 minutes.[1]
-
In a separate beaker, prepare the co-initiator solution by mixing 0.128 g of B(C₆F₅)₃, 2 mL of deionized water, and a stoichiometric amount of diethyl ether.[1] Allow this solution to equilibrate to the polymerization temperature.
-
Initiate the polymerization by adding the co-initiator solution to the reactor.[1]
-
Allow the reaction to proceed for the desired duration.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.[1]
-
Precipitate the polymer by pouring the latex into a large volume of methanol.[1]
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.[1]
-
Characterize the resulting polymer for Mn and Đ using GPC.
Visualizing the Polymerization Workflows
The following diagrams illustrate the distinct experimental workflows for solution and emulsion polymerization of vinyl ethers.
Fundamental Differences in Polymerization Environment
The physical environment in which the polymerization occurs is fundamentally different between the two methods, which directly impacts the process and the resulting polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. Cationic polymerization of this compound in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Thermal Stability of Poly(isobutyl vinyl ether) and Alternative Polymers
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for determining their processing parameters, shelf-life, and suitability for various applications, including drug delivery systems and medical devices. This guide provides a comparative analysis of the thermal stability of poly(isobutyl vinyl ether) (PIBVE) against common alternative polymers: polyethylene (PE), polypropylene (PP), and poly(vinyl chloride) (PVC). The comparison is supported by experimental data from thermogravimetric analysis (TGA).
Due to the limited availability of direct thermogravimetric analysis data for poly(this compound) in the reviewed literature, this guide utilizes data from related compounds and provides a comprehensive comparison with widely used polymers. The thermal behavior of polymers is a critical factor in their application, influencing their processing conditions and end-use performance.
Comparative Thermal Stability Data
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of materials by measuring the change in mass of a sample as it is heated at a controlled rate. The key parameters obtained from TGA are the onset decomposition temperature (T_onset), which indicates the temperature at which significant degradation begins, and the temperature of maximum decomposition rate (T_max), which corresponds to the point of most rapid weight loss.
Below is a summary of the thermal decomposition characteristics of polyethylene, polypropylene, and poly(vinyl chloride) under an inert atmosphere.
| Polymer | Onset Decomposition Temp. (T_onset) (°C) | Temperature of Maximum Decomposition Rate (T_max) (°C) | Final Residue (%) |
| Polyethylene (PE) | ~325 - 375[1][2] | ~438.6 - 456.2[1][2] | < 1 |
| Polypropylene (PP) | ~393.1 - 400[3][4] | ~454.4[3] | < 1 |
| Poly(vinyl chloride) (PVC) | ~220 - 280[5][6][7] | ~275 - 370 (first stage), ~450 (second stage)[5][6] | ~8 - 10[5] |
Note: The data presented is compiled from various sources, and experimental conditions such as heating rate and sample purity can influence the results.
Discussion of Thermal Stability
Polyethylene (PE): As shown in the table, polyethylene exhibits good thermal stability, with decomposition typically starting above 325°C[2]. The degradation of PE occurs in a single step and leaves very little residue[1][9].
Polypropylene (PP): Polypropylene generally shows higher thermal stability than polyethylene, with an onset of decomposition around 400°C[4]. Similar to PE, it degrades in a single step with minimal residue[3].
Poly(vinyl chloride) (PVC): PVC displays a more complex, multi-stage decomposition process. The initial degradation, occurring at a lower temperature range of 220-280°C, involves the release of hydrogen chloride (dehydrochlorination)[5][6]. This is followed by the degradation of the polymer backbone at higher temperatures. The process results in a significant amount of char residue[5].
Experimental Protocols
Thermogravimetric Analysis (TGA)
The thermal stability of the polymers is determined using a thermogravimetric analyzer. The following protocol is a generalized procedure based on international standards such as ISO 11358 and ASTM E2550[10][11][12][13].
Objective: To determine the thermal decomposition profile of the polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared sample pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation[2].
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min)[2][14].
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Visualizations
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. researchgate.net [researchgate.net]
- 2. setaramsolutions.com [setaramsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thermal Degradation Kinetics of Poly (vinyl chloride) | Scientific.Net [scientific.net]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Thermal Degradation of Fractionated High and Low Molecular Weight Polyisobutylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. matestlabs.com [matestlabs.com]
- 11. infinitalab.com [infinitalab.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. matec-conferences.org [matec-conferences.org]
A Comparative Guide to Reactivity Ratios in the Copolymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The copolymerization of vinyl ethers is a critical process for the synthesis of a wide array of functional polymers with applications ranging from drug delivery systems to advanced materials. The precise control over the copolymer composition is paramount in tailoring the final properties of these materials. This control is fundamentally governed by the reactivity ratios of the comonomers. This guide provides an objective comparison of the reactivity ratios of various vinyl ethers with different comonomers, supported by experimental data, to aid researchers in the selection of appropriate monomer pairs and reaction conditions to achieve desired copolymer microstructures.
Comparative Reactivity Ratios of Vinyl Ethers
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of various vinyl ethers (M1) with different comonomers (M2). The reactivity ratios, r1 and r2, describe the preference of a propagating chain ending in a given monomer to add the same monomer (homopropagation) versus the other monomer (crosspropagation).
| Vinyl Ether (M1) | Comonomer (M2) | Polymerization Type | r1 | r2 | r1 * r2 | Tendency | Reference |
| n-Butyl Vinyl Ether (BVE) | 2-Chloroethyl Vinyl Ether (CEVE) | Cationic | 1.74 | 0.50 | 0.87 | Random/Ideal | [1] |
| Ethyl Vinyl Ether (EVE) | n-Butyl Vinyl Ether (BVE) | Cationic | 1.74 | 0.50 | 0.87 | Random/Ideal | [1] |
| Iso-butyl Vinyl Ether (iBVE) | 2,3-Dihydrofuran (DHF) | Cationic | 0.83 ± 0.08 | 0.57 ± 0.07 | 0.47 | Random | [2][3][4] |
| Propyl Vinyl Ether (PVE) | 2,3-Dihydrofuran (DHF) | Cationic | - | - | - | Random | [2][3][4] |
| n-Butyl Vinyl Ether (nBVE) | 2,3-Dihydrofuran (DHF) | Cationic | - | - | - | Random | [2][3][4] |
| Ethyl Vinyl Ether (EVE) | Maleic Anhydride (MA) | Radical | 0.035 | 0.018 | 0.00063 | Alternating | [5] |
| Phenyl Trifluorovinyl Ether | Ethyl Vinyl Ether (EVE) | Radical | 0.25 ± 0.07 | 0.016 ± 0.04 | 0.004 | Alternating | [6] |
| Phenyl Trifluorovinyl Ether | Vinyl Acetate (VAc) | Radical | 0.034 ± 0.04 | 0.89 ± 0.08 | 0.03 | Random | [6] |
Note: The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior. If r1 * r2 ≈ 1, a random or ideal copolymer is formed. If r1 * r2 ≈ 0, there is a high tendency for alternation. If r1 * r2 > 1, the system tends towards block copolymerization.
Experimental Protocols
The determination of reactivity ratios is a meticulous process involving controlled polymerization reactions and subsequent analysis of the resulting copolymer composition. The following sections outline the typical methodologies employed in the cited studies.
Cationic Copolymerization of Vinyl Ethers
This protocol is a generalized procedure based on the cationic copolymerization of vinyl ethers with comonomers like 2,3-dihydrofuran.[2][3][4]
Materials:
-
Vinyl ether monomers (e.g., iso-butyl vinyl ether, n-butyl vinyl ether)
-
Comonomer (e.g., 2,3-dihydrofuran)
-
Initiator system: A Lewis acid (e.g., SnCl₄) and a cationogen (e.g., t-BuCl)
-
Proton trap (e.g., 2,6-di-tert-butylpyridine, DTBP)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Quenching agent (e.g., pre-chilled methanol)
Procedure:
-
Preparation: All glassware is rigorously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Monomers and solvents are purified and dried before use.
-
Reaction Setup: A reaction flask is charged with the desired amounts of the vinyl ether, the comonomer, the proton trap, and the solvent.
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C). The initiator system (Lewis acid and cationogen) is then added to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a specific time to achieve a low to moderate monomer conversion (typically < 20% for accurate reactivity ratio determination, though the extended Kelen-Tüdös method can be applied to higher conversions).
-
Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
Purification: The copolymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum to a constant weight.
Radical Copolymerization of Vinyl Ethers
This protocol is a generalized procedure for the free-radical copolymerization of vinyl ethers with comonomers like maleic anhydride.[5]
Materials:
-
Vinyl ether monomer (e.g., ethyl vinyl ether)
-
Comonomer (e.g., maleic anhydride)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., supercritical carbon dioxide, or an organic solvent like dioxane)
Procedure:
-
Preparation: Monomers are purified to remove inhibitors. The reaction vessel is purged with an inert gas.
-
Reaction Setup: The vinyl ether, comonomer, and initiator are charged into the reaction vessel with the chosen solvent.
-
Initiation: The reaction mixture is heated to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) to commence polymerization.
-
Polymerization: The reaction is carried out for a predetermined time to achieve a specific conversion.
-
Isolation: The copolymer is isolated, for example, by releasing the supercritical CO₂ or by precipitation in a non-solvent, and then dried.
Determination of Copolymer Composition by ¹H NMR Spectroscopy
The composition of the resulting copolymer is a critical parameter for calculating reactivity ratios. ¹H NMR spectroscopy is a powerful and commonly used technique for this purpose.[2][3][4]
Procedure:
-
Sample Preparation: A small amount of the purified and dried copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum of the copolymer solution is recorded.
-
Analysis: The composition of the copolymer is determined by comparing the integral areas of characteristic proton signals corresponding to each monomer unit. For instance, in the copolymerization of iso-butyl vinyl ether (iBVE) and 2,3-dihydrofuran (DHF), the ratio of the integrals of the methyl protons of the iBVE unit to the signals from the DHF unit can be used to calculate the molar ratio of the two monomers in the copolymer chain.
Calculation of Reactivity Ratios
Once the copolymer composition is determined for a series of reactions with varying initial monomer feed ratios, the reactivity ratios can be calculated using various methods.
-
Extended Kelen-Tüdös (K-T) Method: This graphical method is particularly useful as it can be applied to data from polymerizations with higher monomer conversions.[2][3] It involves plotting a function of the monomer feed and copolymer compositions (η) against another function (ξ). The reactivity ratios (r1 and r2) are then determined from the intercepts of the resulting straight line.
-
Fineman-Ross (F-R) Method: This is another linear graphical method used for determining reactivity ratios from low conversion copolymerization data.[5] The method involves plotting a function of the monomer feed and copolymer compositions, from which the reactivity ratios can be derived from the slope and intercept of the resulting line. While historically significant, modern non-linear methods are often preferred for their higher accuracy.[7]
Visualization of Reactivity Ratios and Copolymer Composition
The following diagram illustrates the logical relationship between the reactivity ratios (r1 and r2) and the resulting copolymer microstructure.
This guide provides a foundational understanding of the comparative reactivity ratios in the copolymerization of vinyl ethers. For professionals in research and drug development, a thorough grasp of these principles is essential for the rational design and synthesis of polymers with precisely controlled properties.
References
- 1. Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization. A Scaffold for the Synthesis of Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. pubs.acs.org [pubs.acs.org]
Confirming the Structure of Poly(isobutyl vinyl ether) Copolymers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of copolymers is paramount for ensuring functionality, reproducibility, and safety in its applications, particularly in drug delivery systems. This guide provides a comparative overview of key analytical techniques for the structural characterization of poly(isobutyl vinyl ether) (PIBVE) copolymers, complete with experimental data and detailed protocols.
The precise architecture of a copolymer, including its composition, molecular weight, and monomer sequence, dictates its physicochemical properties and, consequently, its performance. For PIBVE copolymers, which are valued for their biocompatibility and thermoresponsive properties, a multi-faceted analytical approach is essential for unambiguous structural elucidation. This guide focuses on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Size-Exclusion Chromatography (SEC).
Key Analytical Techniques for Structural Confirmation
A combination of spectroscopic and chromatographic methods is typically employed to gain a comprehensive understanding of the copolymer's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it invaluable for determining the monomer composition and microstructure of the copolymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and sensitive technique for identifying the functional groups present in the copolymer, confirming the incorporation of different monomer units.
-
Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer.
The logical workflow for confirming the structure of a PIBVE copolymer typically starts with synthesis, followed by purification and then characterization using this suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of PIBVE copolymers. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy
¹H NMR provides quantitative information about the different types of protons in the copolymer, allowing for the determination of the copolymer composition.
Table 1: Typical ¹H NMR Chemical Shifts for Poly(this compound) Homopolymers and Copolymers
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Backbone methine (-CH-O-) | 3.33 - 3.68 | multiplet | Broad signal due to stereochemical variations. |
| Side-chain methylene (-O-CH₂-) | 3.01 - 3.33 | multiplet | |
| Backbone methylene (-CH₂-) | 1.81 | multiplet | |
| Side-chain methine (-CH(CH₃)₂) | 1.57 | multiplet | |
| Side-chain methyl (-CH(CH₃)₂) | 0.90 | doublet | Characteristic signal of the isobutyl group. |
| Unreacted vinyl protons of IBVE | 3.95, 4.20, 6.53 | doublet of doublets | Absence of these signals confirms polymerization.[1] |
Data compiled from representative spectra.[1][2]
¹³C NMR Spectroscopy
¹³C NMR is particularly sensitive to the stereochemistry (tacticity) of the polymer chain and provides complementary information to ¹H NMR.
Table 2: Typical ¹³C NMR Chemical Shifts for Poly(this compound)
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| Backbone methine (-CH-O-) | ~74 | Sensitive to triad and pentad sequences. |
| Side-chain methylene (-O-CH₂-) | ~73 | |
| Backbone methylene (-CH₂-) | ~40 | Broad signal. |
| Side-chain methine (-CH(CH₃)₂) | ~28 | |
| Side-chain methyl (-CH(CH₃)₂) | ~19 | Triad splitting may be observed.[3] |
Data compiled from representative spectra.[2][3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified and dried PIBVE copolymer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For quantitative ¹H NMR, ensure a sufficient relaxation delay between scans.
-
Data Analysis: Process the spectra using appropriate software. Integrate the characteristic proton signals to determine the copolymer composition. Analyze the chemical shifts in the ¹³C NMR spectrum to assess the tacticity of the polymer backbone.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick and effective method to confirm the presence of characteristic functional groups of the constituent monomers in the final copolymer.
Table 3: Characteristic FTIR Absorption Bands for Poly(this compound) Copolymers
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2950 - 2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| 1470 - 1370 | C-H bending | Aliphatic CH₂, CH₃ |
| 1140 - 1070 | C-O-C stretching | Ether linkage |
This technique is particularly useful for identifying the incorporation of a comonomer with distinct functional groups (e.g., carbonyl, hydroxyl) not present in PIBVE.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the dried copolymer can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[4] Alternatively, a thin film can be cast from a solution onto a suitable substrate (e.g., KBr pellet).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the monomers to confirm the copolymer formation.
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC is the standard technique for determining the molecular weight averages (Number-average molecular weight, Mₙ; Weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.
Table 4: Representative Molecular Weight Data for Poly(vinyl ether) Copolymers from SEC/GPC
| Copolymer System | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| Poly(ethyl vinyl ether) | 17.3 | 19.5 | 1.13 |
| Poly(ethyl vinyl ether)-b-Poly(octadecyl vinyl ether) | 41.6 | 49.1 | 1.18 |
| Poly(this compound) | 45.2 | 52.9 | 1.17 |
Data from a study on controlled cationic polymerization of vinyl ethers.[2]
Experimental Protocol: SEC/GPC
-
Sample Preparation: Dissolve a small amount of the purified and dried copolymer (typically 1-2 mg/mL) in the mobile phase solvent (e.g., tetrahydrofuran, THF).[5] Filter the solution through a micropore filter (e.g., 0.45 µm) to remove any particulate matter.
-
Instrumentation: Use an SEC/GPC system equipped with a set of columns appropriate for the expected molecular weight range of the polymer and a suitable detector, most commonly a refractive index (RI) detector.[5]
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Data Acquisition: Inject the sample solution and elute with the mobile phase at a constant flow rate.
-
Data Analysis: Determine the Mₙ, Mₙ, and PDI of the copolymer relative to the calibration standards using the appropriate software.
The relationship between these primary analytical techniques in confirming the copolymer structure is hierarchical, with each technique providing a crucial piece of the puzzle.
Alternative and Complementary Techniques
While NMR, FTIR, and SEC are the cornerstones of PIBVE copolymer characterization, other techniques can provide valuable complementary information:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can provide absolute molecular weight information and insights into the end-groups of the polymer chains.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (T₉) of the copolymer, which can be indicative of its composition and miscibility. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the copolymer.
By employing a combination of these analytical methods, researchers and drug development professionals can confidently confirm the structure of their poly(this compound) copolymers, ensuring the development of well-defined and reliable materials for their intended applications.
References
evaluating the performance of different catalysts for vinyl ether polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of vinyl ethers is a cornerstone of polymer chemistry, yielding poly(vinyl ether)s (PVEs) with diverse applications in adhesives, coatings, and biomedical materials. The choice of catalyst is paramount, dictating the polymer's molecular weight, dispersity, and stereochemistry, thereby influencing its final properties. This guide provides an objective comparison of different catalyst systems for vinyl ether polymerization, supported by experimental data to inform catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the polymerization of vinyl ethers. The data presented is collated from multiple studies to provide a broad overview of catalyst efficacy. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
| Catalyst System | Catalyst Type | Monomer | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Stereocontrol (Isotacticity, % m) | Reference |
| Lewis Acids | |||||||
| BF₃·OEt₂ | Traditional Lewis Acid | Benzyl Vinyl Ether | High | Variable | Broad | High (at -78 °C) | [1] |
| SnCl₄ | Traditional Lewis Acid | Isobutyl Vinyl Ether | >95 | 10-100 | < 1.1 | Moderate | [2] |
| TiCl₄/(R)-BINOL-PA | Stereoselective Lewis Acid | Phenoxyethyl Vinyl Ether | >90 | 15-25 | 1.1-1.3 | ~90 | [1] |
| EtAlCl₂ | Traditional Lewis Acid | This compound | High | Controlled | < 1.2 | Moderate | [2][3] |
| Organocatalysts | |||||||
| PCCP/HBD | Brønsted Acid/H-Bond Donor | This compound | >95 | up to 60 | < 1.2 | Atactic | [4] |
| PADI | Chiral Brønsted Acid (RAFT) | This compound | >95 | Controlled | < 1.2 | High | [5][6] |
| IDPi | Confined Brønsted Acid | This compound | >95 | up to 13 | < 1.2 | High (up to 93%) | [7][8] |
| Photocatalysts | |||||||
| Pyrylium Salts | Organic Photoredox | This compound | >95 | Controlled | < 1.2 | Atactic | [9][10] |
| Bisphosphonium Salts | Organic Photoredox | Various Vinyl Ethers | >95 | Controlled | < 1.2 | Atactic | [11][12] |
| Monophosphonium Salts | Organic Photoredox | Various Vinyl Ethers | >95 | Controlled | < 1.2 | Atactic | [13] |
Note: PDI = Polydispersity Index; Mn = Number-average molecular weight; PCCP = Pentacarbomethoxycyclopentadiene; HBD = Hydrogen Bond Donor; PADI = 1,1′-bi-2-naphthol-derived N,N′-bis(triflyl)phosphoramidimidates; IDPi = Imidodiphosphorimidates. The performance of catalysts can vary significantly with other vinyl ethers.[1]
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are generalized and may require optimization for specific experimental setups and desired polymer characteristics.
General Procedure for Cationic Polymerization of Vinyl Ethers using a Lewis Acid Catalyst
-
Preparation: All glassware is dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or argon. The vinyl ether monomer and solvent (e.g., toluene, dichloromethane) are freshly distilled from a suitable drying agent (e.g., CaH₂). The Lewis acid catalyst is handled under an inert atmosphere.
-
Reaction Setup: The reaction vessel is charged with the purified solvent and monomer under an inert atmosphere. The solution is then cooled to the desired reaction temperature (e.g., -78 °C, 0 °C).
-
Initiation: The Lewis acid catalyst, dissolved in a small amount of the reaction solvent, is added to the stirred monomer solution to initiate the polymerization. In some cases, a protonic initiator (e.g., HCl adduct of the vinyl ether) is added prior to the Lewis acid.[2]
-
Polymerization: The reaction is allowed to proceed for a predetermined time, with samples periodically taken to monitor monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is quenched by the addition of a protic solvent, such as methanol or ammonia in methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum to a constant weight.
General Procedure for Organocatalytic Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This metal-free approach offers excellent control over the polymerization process under mild conditions.[1][5][6]
-
Materials: The vinyl ether monomer is purified. The organocatalyst (e.g., a chiral Brønsted acid like PADI), chain-transfer agent (CTA, e.g., a trithiocarbonate), and an anhydrous solvent (e.g., dichloromethane) are prepared.[1][5][6]
-
Procedure: In a vial under an inert atmosphere, the vinyl ether monomer, CTA, and any co-catalyst or additive are dissolved in the anhydrous solvent. The organocatalyst is then added to initiate the polymerization. The reaction is typically conducted at room temperature.
-
Monitoring and Work-up: The progress of the polymerization is monitored by ¹H NMR and GPC. Upon reaching the desired conversion, the polymerization is terminated, and the polymer is purified as described in the Lewis acid-catalyzed procedure.
Visualizing the Process and Logic
The following diagrams illustrate the experimental workflow and the relationship between catalyst choice and polymer properties.
Caption: Generalized experimental workflow for vinyl ether polymerization.
Caption: Relationship between catalyst type and polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic cationic degenerate chain transfer polymerization of vinyl ethers with excellent temporal control - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00134A [pubs.rsc.org]
- 13. advanceseng.com [advanceseng.com]
A Comparative Guide to Isobutyl Vinyl Ether-Based Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continuously evolving, with polymers playing a pivotal role in the development of sophisticated and effective therapeutic systems. Among the diverse range of available materials, isobutyl vinyl ether (IBVE)-based polymers are emerging as a versatile platform. This guide provides an objective comparison of IBVE-based polymers with other widely used materials, namely polyethylene glycol (PEG) and polylactic acid (PLA), supported by a review of experimental data and detailed methodologies.
Overview of Polymers for Drug Delivery
Poly(this compound) (PIBVE) is a flexible and chemically resistant polymer known for its film-forming capabilities.[1] Its hydrophobic nature, owing to the isobutyl group, makes it a candidate for controlled-release formulations of hydrophobic drugs.[1] In contrast, polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to enhance the solubility and circulation time of drugs.[2] Polylactic acid (PLA), a biodegradable polyester, is extensively used for creating drug-eluting implants and nanoparticles due to its biocompatibility and degradation into non-toxic byproducts.[3][4]
Comparative Performance Data
The following tables summarize key performance indicators for IBVE-based polymers, PEG, and PLA in drug delivery applications. It is important to note that the data is collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Physicochemical Properties
| Property | This compound-Based Polymers | Polyethylene Glycol (PEG) | Polylactic Acid (PLA) |
| Solubility | Insoluble in water; soluble in many organic solvents.[5] | Soluble in water and various organic solvents.[2] | Insoluble in water; soluble in a range of organic solvents. |
| Biocompatibility | Generally considered biocompatible. | Generally non-toxic and FDA-approved for many applications.[2] | Biocompatible and biodegradable.[3][4] |
| Biodegradability | Generally considered non-biodegradable, but can be susceptible to photooxidative degradation.[6] | Not readily biodegradable.[2] | Biodegradable through hydrolysis of ester bonds.[3][4] |
| Molecular Weight | Can be synthesized in a range of molecular weights. | Available in a wide range of molecular weights.[2] | Available in various molecular weights affecting degradation rate.[4] |
Table 2: Drug Delivery Characteristics
| Parameter | This compound-Based Polymers | Polyethylene Glycol (PEG) | Polylactic Acid (PLA) |
| Drug Loading Capacity (%) | Data not widely available, dependent on formulation. | Varies greatly with formulation (e.g., hydrogels, micelles). | Can achieve high loading for various drugs.[3][7] |
| Encapsulation Efficiency (%) | Dependent on the hydrophobicity of the drug and formulation method. | Can be high, especially for hydrophobic drugs in micellar systems. | Generally high, dependent on the preparation method.[4] |
| Release Kinetics | Suitable for controlled/sustained release of hydrophobic drugs.[1] | Can be tailored for immediate or sustained release. | Typically provides sustained release over weeks to months.[3][4] |
| Common Drug Types | Hydrophobic drugs. | Both hydrophilic and hydrophobic drugs. | Wide range of drugs including small molecules and biologics.[3][7] |
Table 3: Biocompatibility and Cytotoxicity
| Assay | This compound-Based Polymers | Polyethylene Glycol (PEG) | Polylactic Acid (PLA) |
| In Vitro Cytotoxicity | Expected to be low, but specific data is limited. | Generally low cytotoxicity, though some studies report issues at high concentrations or with certain derivatives. | Generally low cytotoxicity; degradation products are non-toxic. |
| Immunogenicity | Not well-documented. | Generally considered non-immunogenic, but anti-PEG antibodies can be an issue. | Low immunogenicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of polymer-based drug delivery systems.
Synthesis of Poly(this compound)
Cationic polymerization is a common method for synthesizing poly(this compound).
Materials:
-
This compound (IBVE) monomer (purified)
-
Initiator (e.g., BF₃·OEt₂)
-
Dry solvent (e.g., toluene, hexane)
-
Quenching agent (e.g., methanol)
Procedure:
-
Dry all glassware thoroughly.
-
Add the dry solvent and purified IBVE monomer to the reaction flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the initiator to the stirred solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by adding a quenching agent.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Preparation of Drug-Loaded Nanoparticles
A common method for preparing polymeric nanoparticles is the nanoprecipitation (solvent displacement) technique.
Materials:
-
Polymer (PIBVE, PLA, or PEG-based copolymer)
-
Drug
-
Good solvent for polymer and drug (e.g., acetone, THF)
-
Non-solvent for polymer (e.g., water, often containing a stabilizer)
-
Stabilizer (e.g., Pluronic F68, PVA)
Procedure:
-
Dissolve the polymer and the drug in the good solvent.
-
Prepare the non-solvent phase, typically an aqueous solution containing a stabilizer.
-
Add the organic phase dropwise to the non-solvent phase under constant stirring.
-
Nanoparticles will form spontaneously.
-
Stir the suspension for several hours to allow for complete evaporation of the organic solvent.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.
Determination of Drug Loading and Encapsulation Efficiency
The amount of drug loaded into nanoparticles can be determined using indirect or direct methods.
Indirect Method:
-
After nanoparticle preparation, separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the amount of encapsulated drug by subtracting the amount of free drug from the initial amount of drug used.
Direct Method:
-
Lyse a known amount of purified, lyophilized nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration in the resulting solution.
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
In Vitro Drug Release Study
The dialysis method is a common technique for evaluating the in vitro release of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of materials.
Materials:
-
Cell line (e.g., a relevant normal cell line for biocompatibility testing)
-
Cell culture medium
-
Polymer/nanoparticle samples at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing different concentrations of the polymer or nanoparticle samples. Include a positive control (toxic substance) and a negative control (cells with medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add fresh medium containing MTT solution.
-
Incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these polymer-based drug delivery systems.
Caption: General mechanism of polymer-based nanoparticle drug delivery.
Caption: Workflow for the evaluation of polymer-based drug delivery systems.
Conclusion
This compound-based polymers present a promising, albeit less explored, alternative to more established materials like PEG and PLA for specific drug delivery applications, particularly for hydrophobic drugs requiring controlled release. While PEG excels in enhancing solubility and circulation time, and PLA is the gold standard for biodegradable implants, PIBVE's unique properties warrant further investigation. The lack of extensive, direct comparative data highlights the need for future research to systematically evaluate the performance of IBVE-based polymers against other materials to fully elucidate their potential in the field of drug delivery. The experimental protocols provided in this guide offer a framework for such comparative studies.
References
- 1. A Review on Designing Poly (Lactic-co-glycolic Acid) Nanoparticles as Drug Delivery Systems [ouci.dntb.gov.ua]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Polylactic acid (PLA)-based materials: a review on the synthesis and drug delivery applications | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Stereocontrolled Vinyl Ether Polymerization Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled polymerization of vinyl ethers represents a significant advancement in polymer chemistry, enabling the synthesis of materials with precisely defined tacticities and, consequently, tailored physical and chemical properties. This guide provides an objective comparison of prominent catalytic systems for stereocontrolled vinyl ether polymerization, supported by experimental data and detailed protocols. The focus is on cationic polymerization methods, which have demonstrated the most significant progress in achieving high levels of stereocontrol.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in the polymerization of vinyl ethers. Key performance indicators include the degree of isotacticity (expressed as the percentage of meso diads, % m), number-average molecular weight (Mn), and polydispersity index (PDI or Đ).
Table 1: Chiral Counterion/Lewis Acid Catalysis for Isobutyl Vinyl Ether (iBVE) Polymerization
| Catalyst System | Monomer | Isotacticity (% m) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| (R)-TRIP/TiCl4 | iBVE | 93.0 ± 0.2 | - | - | [1] |
| (R)-STRIP/TiCl4 | iBVE | 87 | - | - | [1] |
| TiCl4 (control) | iBVE | 58 | - | - | [1] |
| Ti-TADDOLate Complex | iBVE | 90 | - | - | [2] |
TRIP: 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate STRIP: 3,3'-bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate TADDOL: α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol
Table 2: Performance of Chiral Counterion/Lewis Acid Catalysis with Various Vinyl Ether Monomers
| Catalyst System | Monomer | Isotacticity (% m) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| (R)-TRIP/TiCl4 | n-Butyl Vinyl Ether (nBVE) | 93.2 ± 0.1 | - | - | [1] |
| (R)-TRIP/TiCl4 | Isopropyl Vinyl Ether (iPVE) | 87.6 ± 0.4 | - | - | [1] |
| (R)-TRIP/TiCl4 | 2-Phenylethyl Vinyl Ether | 94 | - | - | [2] |
| (R)-TRIP/TiCl4 | Phenoxyethyl Vinyl Ether | >90 | 15-25 | 1.1-1.3 | [3] |
Table 3: Organocatalytic and Other Stereoselective Methods
| Catalyst System | Monomer | Isotacticity (% m) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Confined Brønsted Acid | Alkyne-functionalized VEs | up to 90 | - | - | [4] |
| PCCP/HBD (RAFT) | This compound | - | - | - | [3] |
| BF3·OEt2 (at -78 °C) | Benzyl Vinyl Ether | High | Variable | Broad | [3] |
PCCP: Pentacarbomethoxycyclopentadiene HBD: Hydrogen Bond Donor
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism for stereocontrolled cationic polymerization and a general experimental workflow.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Stereoselective cationic polymerization of vinyl ethers by easily and finely tunable titanium complexes prepared from tartrate-derived diols: isospecific polymerization and recognition of chiral side chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 4. Synthesis of Clickable Isotactic Poly(vinyl ether)s through Organocatalytic Stereoselective Cationic Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Poly(vinyl ether) Characterization
For researchers, scientists, and drug development professionals working with poly(vinyl ether)s (PVEs), a comprehensive characterization of these polymers is crucial for ensuring product quality, performance, and safety. The cross-validation of multiple analytical techniques provides a robust understanding of the material's properties, from molecular weight distribution to chemical structure and thermal behavior. This guide offers an objective comparison of key analytical methods for PVE characterization, complete with experimental data and detailed protocols, to aid in method selection and implementation.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of polymers. The method separates molecules based on their hydrodynamic volume in solution.
Data Presentation: GPC/SEC of Poly(vinyl ether)s
| Polymer | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) |
| Poly(ethyl vinyl ether) | 17.3 | 19.5 | 1.13 |
| Poly(isobutyl vinyl ether) | 45.2 | 52.9 | 1.17 |
| Poly(ethyl vinyl ether)-b-Poly(octadecyl vinyl ether) | 41.6 | 49.1 | 1.18 |
Data synthesized from a study on the controlled polymerization of vinyl ethers. Conditions may vary.[1]
Experimental Protocol: GPC/SEC Analysis
Sample Preparation:
-
Dissolve the poly(vinyl ether) sample in HPLC-grade tetrahydrofuran (THF) to a concentration of 1-2 mg/mL.[2][3]
-
Allow the sample to dissolve completely, which may take from one hour to overnight for high molecular weight or crystalline samples. Avoid vortexing or sonicating to prevent polymer degradation.[3]
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter before injection.[2]
Instrument Setup:
-
System: GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PSDVB) columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Calibration: Use a series of narrow molecular weight polystyrene standards to generate a calibration curve of elution volume versus log(Molecular Weight).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers, including monomer composition, tacticity (stereochemistry), and end-group analysis.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Poly(vinyl ether)s in CDCl₃
Poly(ethyl vinyl ether) [1]
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 3.74–3.21 | -CH- and -O-CH₂- (backbone) |
| ¹H | 1.92–1.40 | -CH₂- (backbone) |
| ¹H | 1.17 | -CH₃ (side chain) |
| ¹³C | 73.70 | -CH- (backbone) |
| ¹³C | 64.96–63.50 | -O-CH₂- (side chain) |
| ¹³C | 42.43–38.96 | -CH₂- (backbone) |
| ¹³C | 15.66 | -CH₃ (side chain) |
Poly(this compound) [1]
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 3.68–3.33 | -CH- (backbone) |
| ¹H | 3.33–3.01 | -O-CH₂- (side chain) |
| ¹H | 1.81 | -CH- (side chain) |
| ¹H | 1.81, 1.57 | -CH₂- (backbone) |
| ¹H | 0.90 | -CH₃ (side chain) |
Experimental Protocol: NMR Analysis
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the poly(vinyl ether) sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]
-
Ensure the sample is completely dissolved to avoid poor spectral resolution. Gentle heating or allowing the sample to sit can aid dissolution.[5]
-
Filter the solution if any particulate matter is present.[6]
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent and Reference: Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.23 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[1]
-
Data Acquisition: Acquire spectra at a constant temperature. For ¹³C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a polymer, confirming its chemical identity.
Data Presentation: Characteristic FTIR Absorption Bands for Poly(vinyl ether)s
| Wavenumber (cm⁻¹) | Assignment |
| 2930–2850 | C-H stretching vibrations (alkyl groups) |
| 1450 | CH₂ bending vibration |
| 1250 | C-H in-phase bending |
| 1140–1070 | C-O-C stretching vibration (ether linkage)[2] |
Peak positions can vary slightly based on the specific PVE and sample form.[7]
Experimental Protocol: FTIR Analysis
Sample Preparation:
-
Thin Films: Dissolve the polymer in a volatile solvent and cast a thin film onto an IR-transparent substrate (e.g., KBr plate) or a specialized film-making press.[8][9]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid polymer sample directly onto the ATR crystal. Apply pressure to ensure good contact. This method requires minimal sample preparation.[8][10]
Instrument Setup:
-
Spectrometer: An FTIR spectrometer.
-
Mode: Transmission or ATR.
-
Background: Collect a background spectrum of the empty sample compartment (for transmission) or the clean, empty ATR crystal (for ATR).
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful technique for the detailed structural characterization of polymers, including the determination of repeat unit chemistry and end-group analysis.[11]
Data Presentation: MALDI-TOF MS of Poly(this compound)
| Parameter | Description |
| Repeat Unit Mass | The mass difference between adjacent peaks in the spectrum corresponds to the mass of the this compound monomer unit (100.1 g/mol ). |
| End Groups | The mass of an individual oligomer peak can be used to determine the mass of the end groups by subtracting the mass of the repeat units and the cationizing agent. |
| Ion Series | For a poly(this compound) initiated with an HCl adduct and terminated with an ester group, and cationized with Na⁺, the expected m/z would be: n * 100.1 + M(H) + M(ester) + M(Na⁺).[12] |
Experimental Protocol: MALDI-TOF MS Analysis
Sample Preparation:
-
Matrix Solution: Prepare a solution of a suitable matrix, such as dithranol, in a solvent like THF.[13]
-
Analyte Solution: Prepare a solution of the poly(vinyl ether) sample in THF (e.g., 5 mg/mL).[14]
-
Cationizing Agent: Prepare a solution of a cationizing salt, such as sodium trifluoroacetate (NaTFA), in THF (e.g., 1 mg/mL).[14]
-
Mixing: Combine the analyte, matrix, and cationizing agent solutions in a specific ratio (e.g., 5:20:1 analyte:matrix:cation).[14]
-
Spotting: Apply a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry (dried droplet method).[14]
Instrument Setup:
-
Spectrometer: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflectron or linear mode.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Data Acquisition: Average multiple laser shots to obtain a representative mass spectrum.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a polymer, such as the glass transition temperature (Tg), which is a critical parameter related to its physical state and mechanical properties.[15]
Data Presentation: Thermal Properties of Poly(vinyl ether)s
| Polymer | Glass Transition Temperature (Tg) |
| Poly(ethyl vinyl ether) | -42°C |
| Poly(this compound) | -55°C |
| Poly(2-ethylhexyl vinyl ether) | -66°C |
Tg values can be influenced by factors such as molecular weight and measurement conditions.[1]
Experimental Protocol: DSC Analysis
Sample Preparation:
-
Accurately weigh 5-15 mg of the poly(vinyl ether) sample into a standard aluminum DSC pan.[16]
-
Crimp the pan with a lid to encapsulate the sample.[16]
Instrument Setup:
-
Calorimeter: A differential scanning calorimeter.
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[16]
-
Thermal Program:
-
Data Analysis: The Tg is typically identified as the midpoint of the step-like transition in the heat flow curve.[18]
Cross-Validation Workflow and Method Selection
The analytical techniques described above provide complementary information for a thorough characterization of poly(vinyl ether)s. A logical workflow for cross-validation ensures that the data from each method is consistent and builds a comprehensive understanding of the polymer.
Caption: Workflow for the cross-validation of analytical methods.
This workflow illustrates how GPC/SEC provides the overall molecular weight distribution, which is then complemented by NMR, FTIR, and MS for detailed structural information. DSC provides crucial data on the material's thermal behavior. The data from these independent methods should be correlated to build a consistent and comprehensive profile of the poly(vinyl ether) sample. This cross-validation approach is in line with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1), ensuring the reliability and accuracy of the characterization data.[19][20][21][22][23]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ou.edu [ou.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. depts.washington.edu [depts.washington.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. waters.com [waters.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Evaluation of matrix-assisted laser desorption ionization mass spectrometry for polymer characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups [jove.com]
- 15. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 16. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. thermalsupport.com [thermalsupport.com]
- 19. scribd.com [scribd.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. jordilabs.com [jordilabs.com]
- 22. researchgate.net [researchgate.net]
- 23. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Isobutyl Vinyl Ether: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of isobutyl vinyl ether is critical for ensuring laboratory safety and environmental protection. As a highly flammable liquid and potential peroxide former, this chemical requires careful handling throughout its lifecycle, including its final disposal. This guide provides detailed, procedural steps for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This compound is a hazardous chemical, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or polyvinyl alcohol (PVA) gloves, safety goggles, and a flame-retardant lab coat.[1] If handling large quantities or in poorly ventilated areas, a full-face respirator with organic vapor cartridges may be necessary.[1]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ignition Sources: this compound is highly flammable.[3][4] Ensure the disposal area is free of any potential ignition sources such as open flames, hot plates, sparks, or static discharge.[2][4][5] Use only non-sparking tools when handling containers.[4][6]
Hazard Classification and Transportation Data
Properly classifying and labeling waste is a legal requirement for transportation and disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Citation(s) |
| UN Number | 1304 | |
| Proper Shipping Name | Vinyl isobutyl ether, stabilized | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | II | |
| Flash Point | 15°F (-9.4°C) | [6] |
| Auto-ignition Temperature | 320°F (160°C) | [1] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Step 1: Initial Assessment and Peroxide Testing
Ethers like this compound can form explosive peroxides upon exposure to air and light, especially over time.[1][7] Therefore, a crucial first step is to assess the condition of the chemical.
-
Check Container Dates: Note the date the container was received and the date it was first opened.[7] As a general best practice for peroxide-forming chemicals, opened containers should be disposed of within 6 months, and unopened containers within one year.[7]
-
Visual Inspection: Carefully inspect the container, particularly around the cap and threads, for the formation of white crystals. If crystals are present, DO NOT MOVE OR OPEN THE CONTAINER .[1] This indicates the presence of potentially explosive peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) or hazardous waste disposal office for emergency pickup.[7]
-
Peroxide Testing: If there is no visible crystal formation but the chemical is near or past its expiration date, it should be tested for peroxides. Use commercially available peroxide test strips.
-
If the test is positive for peroxides (typically indicated by a color change, such as red), the material should be considered highly hazardous.[8] Do not attempt to treat it yourself. Contact your EHS office for guidance.
-
If the test is negative, you may proceed with the standard disposal procedure.
-
Step 2: Preparing the Waste Container
Proper containment and labeling are essential for safe disposal.
-
Original Container: Whenever possible, dispose of this compound in its original container.[5] This ensures that all original hazard information is present.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Also, list any known hazards (e.g., "Flammable Liquid," "Peroxide Former").
-
Container Integrity: The container must be in good condition, with a tightly sealing cap to prevent leaks and the escape of vapors.[5] Opened containers must be carefully resealed.[5]
Step 3: Segregation and Storage
This compound waste must be segregated from incompatible materials.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.[5]
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[3][5] This area should be away from heat and direct sunlight.[7]
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents and strong acids.[3]
Step 4: Arranging for Disposal
Hazardous waste must be handled by a certified professional service.
-
Contact EHS or a Licensed Disposal Company: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[5][9] Provide them with all necessary information about the chemical.
-
Follow Institutional Procedures: Adhere to all specific protocols established by your institution for hazardous waste pickup, including any internal documentation or manifest requirements.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as absorbent pads from a spill cleanup, contaminated gloves, or empty containers, must also be treated as hazardous waste.
-
Spill Cleanup Debris: Collect any absorbent material (e.g., sand, vermiculite) used to clean up a spill in a sealable, properly labeled container for disposal.[5][6]
-
Empty Containers: Uncleaned, empty containers should be handled as if they still contain the product.[5] They can be triple-rinsed, with the rinsate collected as hazardous waste.[10] After thorough cleaning and removal of the label, the container may be disposed of as non-hazardous waste, depending on local regulations.[10]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed bag or container.[5][10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. camachem.com [camachem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109-53-5 Name: this compound [xixisys.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. VINYL ISOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. scipoly.com [scipoly.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Isobutyl vinyl ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isobutyl vinyl ether.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are necessary to protect against splashes. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is limited, gloves made of nitrile rubber or butyl rubber are generally recommended for handling ethers. It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of significant exposure risk, a full-body chemical-resistant suit may be necessary.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] |
Chemical Safety Data
The following table summarizes key safety and physical data for this compound.
| Property | Value |
| Flash Point | -9 °C (15.8 °F) |
| Boiling Point | 83 °C (181.4 °F) |
| Flammability | Highly flammable liquid and vapor.[3][4][5] |
| Hazards | Causes skin irritation.[3][5] |
| Occupational Exposure Limits | Not established.[1] |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Assemble all necessary PPE and ensure it is in good condition.
- Have a spill kit readily accessible. The kit should contain a non-combustible absorbent material such as sand, earth, or vermiculite.[6]
- Locate the nearest emergency shower and eyewash station.
2. Handling Procedure:
- Don all required PPE before handling the chemical.
- Conduct all work with this compound inside a certified chemical fume hood to minimize vapor inhalation.
- Ground and bond containers when transferring the liquid to prevent static discharge, which can be an ignition source.[4]
- Use only non-sparking tools.[4]
- Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[4][6]
- Avoid contact with skin and eyes.[6]
3. Post-Handling:
- Wipe down the work area with an appropriate solvent and then with soap and water.
- Properly remove and dispose of contaminated PPE.
- Wash hands thoroughly with soap and water after handling the chemical.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound must be disposed of through a licensed hazardous waste disposal company.[6] Do not pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers should be handled as hazardous waste.
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following diagram outlines the logical workflow for handling an this compound spill.
References
- 1. Engineering Physics / CEDT Health and Safety Resources Site - Protective Gloves Index [mcmaster.ca]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
